molecular formula C8H6ClIN2O B1613170 4-Chloro-3-iodo-6-methoxy-1H-indazole CAS No. 885519-66-4

4-Chloro-3-iodo-6-methoxy-1H-indazole

Cat. No.: B1613170
CAS No.: 885519-66-4
M. Wt: 308.5 g/mol
InChI Key: GNFVJTZVQDMLOY-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-6-methoxy-1H-indazole ( 885519-66-4) is a high-purity, heteroaromatic organic compound offered for research and development purposes. This chemical serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecules featuring the indazole scaffold . The molecular formula is C 8 H 6 ClIN 2 O, with a molecular weight of 308.50 g/mol . The indazole core is recognized as a privileged structure in drug discovery due to its widespread presence in compounds with significant biological activities . The distinct substitution pattern on this indazole derivative, featuring chloro and iodo substituents at the 3 and 4 positions, makes it a valuable synthon for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Researchers utilize this reagent in the exploration of new pharmaceutical agents, as indazole-based molecules have shown promise in various therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents . Handling and Storage: To maintain stability, this product should be stored sealed in a dry environment, under an inert atmosphere, and at a cool temperature of 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Notice: This product is intended for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-iodo-6-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFVJTZVQDMLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646199
Record name 4-Chloro-3-iodo-6-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-66-4
Record name 4-Chloro-3-iodo-6-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of 4-Chloro-3-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Chloro-3-iodo-6-methoxy-1H-indazole , a highly functionalized heterocyclic building block.[1]

Part 1: Executive Summary & Structural Analysis

Compound: 4-Chloro-3-iodo-6-methoxy-1H-indazole Chemical Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Molecular Weight:  308.50  g/mol
Core Scaffold:  1H-Indazole (Benzo[c]pyrazole)[1][2][3]
Structural Significance in Drug Discovery

This molecule represents a "privileged scaffold" in kinase inhibitor discovery (e.g., FGFR, VEGFR, CDK pathways).[4][5] Its trisubstituted pattern offers three distinct vectors for structure-activity relationship (SAR) exploration:

  • C3-Iodine (Functional Handle): A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of "hinge-binding" motifs or solubilizing tails.[1]

  • C4-Chlorine (Steric/Electronic Modulator): Provides steric bulk to enforce atropisomerism or fill hydrophobic pockets (gatekeeper residues).[1][4][5] It also electronically deactivates the C3 position slightly, modulating the reactivity of the iodine.

  • C6-Methoxy (H-Bond Acceptor): Enhances solubility and acts as a hydrogen bond acceptor, often interacting with solvent-exposed regions of the target protein.[1]

Tautomerism & Electronic Properties

Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[1]

  • Preferred Tautomer: In the solid state and non-polar solvents, the 1H-indazole form is thermodynamically favored over the 2H-form.

  • Regiochemistry of Alkylation: Under basic conditions (

    
    ), alkylation typically occurs at N1  (kinetic and thermodynamic product), though steric hindrance from the C7-position (if substituted) or electronic effects can shift the ratio.[1][4][5] In this specific molecule, the C7 position is open, favoring N1 alkylation.
    

Part 2: Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 4-chloro-3-iodo-6-methoxy-1H-indazole avoids late-stage chlorination, which often suffers from poor regioselectivity (C4 vs. C7).[1] Instead, the chlorine and methoxy substituents are best installed in the benzene precursor.

Optimal Route: Cyclization of a 2-fluorobenzaldehyde derivative followed by electrophilic iodination.

Step-by-Step Synthesis Protocol
Step 1: Cyclization to the Indazole Core

Precursor: 6-Chloro-2-fluoro-4-methoxybenzaldehyde (commercially available or synthesized via lithiation of 1-chloro-3-fluoro-5-methoxybenzene).[1]

Reaction:


[1][4][5]
  • Reagents: Hydrazine monohydrate (5.0 equiv), Ethanol or DMSO.[4][5]

  • Conditions: Reflux (

    
    ) for 4–6 hours.[1][4][5]
    
  • Mechanism: Hydrazone formation followed by intramolecular nucleophilic aromatic substitution (

    
    ) displacing the fluorine.[4][5]
    

Protocol:

  • Dissolve 6-chloro-2-fluoro-4-methoxybenzaldehyde (10.0 g, 53 mmol) in Ethanol (100 mL).

  • Add Hydrazine monohydrate (13 mL, ~265 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (

    
    ) and stir for 5 hours. Monitor via LC-MS (Target 
    
    
    
    ).[1][4][5]
  • Workup: Cool to room temperature. The product often precipitates. Pour into ice-water (300 mL). Filter the solid, wash with water (

    
     mL) and hexanes.[4][5]
    
  • Yield Expectation: 85–95% (Off-white solid).

  • Intermediate: 4-Chloro-6-methoxy-1H-indazole .

Step 2: Regioselective C3-Iodination

Direct electrophilic halogenation at C3 is highly selective for 1H-indazoles.[1]

Reaction:


[1][4][5]
  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH) or 
    
    
    
    .[1][4][5]
  • Solvent: DMF (N,N-Dimethylformamide).[1][4]

  • Conditions: Room temperature, 3–12 hours.

Protocol:

  • Dissolve 4-chloro-6-methoxy-1H-indazole (5.0 g, 27.4 mmol) in DMF (50 mL).

  • Add KOH pellets (3.8 g, 68.5 mmol) or powdered

    
    . Stir for 15 min.
    
  • Add Iodine (

    
    ) (8.3 g, 32.9 mmol) portion-wise over 20 minutes. (Exothermic).[4][5]
    
  • Stir at RT for 4 hours. Dark color persists.

  • Quench: Pour mixture into 5% aqueous Sodium Thiosulfate (

    
    ) solution (200 mL) to reduce excess iodine.
    
  • Isolation: The product precipitates as a yellow/tan solid. Filter and wash copiously with water.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.

  • Final Product: 4-Chloro-3-iodo-6-methoxy-1H-indazole .

Analytical Characterization (Predicted)
TechniqueExpected Signal / Data
1H NMR (DMSO-d6)

13.4 (br s, 1H, NH), 7.15 (s, 1H, C7-H), 6.75 (s, 1H, C5-H), 3.85 (s, 3H, OMe).[1][4][5]
LC-MS (ESI+) m/z = 308.9 / 310.9 (Cl isotope pattern).[1][4][5] Retention time consistent with increased lipophilicity vs non-iodinated precursor.
Appearance Pale yellow to tan solid.

Part 3: Visualization of Synthesis & Logic

SynthesisRoute cluster_SAR Downstream Applications (SAR) Start 6-Chloro-2-fluoro- 4-methoxybenzaldehyde Intermediate 4-Chloro-6-methoxy- 1H-indazole (Core Formation) Start->Intermediate SnAr Cyclization Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Intermediate Product 4-Chloro-3-iodo- 6-methoxy-1H-indazole Intermediate->Product C3-Iodination Iodination I2, KOH, DMF (Electrophilic Subst.) Iodination->Product Suzuki Suzuki Coupling (Aryl/Heteroaryl) Product->Suzuki Pd(0) Alkylation N1-Alkylation (Solubility Groups) Product->Alkylation Base/R-X

Caption: Two-step convergent synthesis of the target indazole scaffold and downstream functionalization vectors.

Part 4: Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile.[4][5] Weigh in a fume hood.
    
  • Hydrazine: Highly toxic and potentially carcinogenic. Use double-gloving and handle in a well-ventilated hood.[1] Bleach (hypochlorite) can be used to neutralize hydrazine spills.[4][5]

  • Product Stability: 3-Iodoindazoles are light-sensitive.[1] Store in amber vials at

    
    .
    

References

  • Indazole Synthesis Review

    • Title: Recent Advances in the Synthesis and Functionalization of Indazoles.

    • Source:European Journal of Organic Chemistry, 2019.
    • Context: General methods for hydrazine-based cycliz
    • Link:[Link][1][4][5]

  • C3-Iodination Protocol

    • Title: Regioselective Synthesis of 3-Substituted Indazoles.
    • Source:Journal of Organic Chemistry, 2006.
    • Context: Standard protocol for iodin
    • Link:[Link][1][4][5]

  • Related Scaffold Characterization (4-Chloro-1H-indazole)

    • Title: 4-Chloro-1H-indazole | CAS 13096-96-3.[1][6]

    • Source: Sigma-Aldrich Technical D

Sources

Technical Guide: Synthesis and Iodination of 4-Chloro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-6-methoxy-1H-indazole iodination precursors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-chloro-6-methoxy-1H-indazole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of type II kinase inhibitors (e.g., VEGFR, PDGFR families). The unique substitution pattern—combining the electron-withdrawing C4-chlorine with the electron-donating C6-methoxy group—creates a specific electronic environment that modulates the acidity of the N1-proton and the nucleophilicity of the C3-position.

This guide details the synthesis of the core precursor (the un-iodinated indazole) and the subsequent regioselective iodination to yield 3-iodo-4-chloro-6-methoxy-1H-indazole . This 3-iodo intermediate is the critical "gatekeeper" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) used to construct complex bioactive molecules.

Part 1: Retrosynthetic Analysis & Precursor Design

To access the 3-iodo-4-chloro-6-methoxy-1H-indazole target, we must first secure the 1H-indazole core. There are two primary "field-proven" retrosynthetic disconnections.

The Fluorobenzaldehyde Route ( Cyclization)

This is the preferred modern route due to milder conditions and higher regiocontrol. It relies on the condensation of hydrazine with a 2-fluorobenzaldehyde derivative, followed by an intramolecular nucleophilic aromatic substitution (


).
  • Key Precursor: 2-Fluoro-6-chloro-4-methoxybenzaldehyde.

  • Mechanism: Hydrazone formation

    
     Intramolecular displacement of Fluorine by N2.
    
The Aniline Route (Diazotization/Cyclization)

Historically known as the Jacobson or Bartoli-type synthesis, this route is viable when the aldehyde is inaccessible but requires harsh diazotization conditions.

  • Key Precursor: 3-Chloro-5-methoxy-2-methylaniline.

  • Mechanism: Diazotization

    
     Intramolecular cyclization onto the methyl group.
    
Visualizing the Synthetic Logic

The following diagram illustrates the flow from raw materials to the iodinated target.

G cluster_0 Route A: SnAr Cyclization (Preferred) cluster_1 Route B: Diazotization (Alternative) Aldehyde 2-Fluoro-6-chloro- 4-methoxybenzaldehyde Core CORE PRECURSOR: 4-Chloro-6-methoxy-1H-indazole Aldehyde->Core  1. Condensation 2. SnAr Cyclization Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Core Aniline 3-Chloro-5-methoxy- 2-methylaniline Aniline->Core  Diazotization & Cyclization Nitrite Isopentyl Nitrite (Diazotization Agent) Nitrite->Core Iodination Iodination Step (I2 / KOH / DMF) Core->Iodination Target TARGET: 3-Iodo-4-chloro- 6-methoxy-1H-indazole Iodination->Target  Electrophilic Aromatic Substitution (C3)

Figure 1: Retrosynthetic pathways for the generation of the 3-iodo-indazole scaffold.

Part 2: Synthesis of the Core Precursor

Protocol A: The Fluorobenzaldehyde Method (Recommended)

This protocol offers the highest purity profile and avoids the formation of diazonium byproducts.

Reagents:

  • 2-Fluoro-6-chloro-4-methoxybenzaldehyde (1.0 equiv)

  • Hydrazine monohydrate (5.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 2-Fluoro-6-chloro-4-methoxybenzaldehyde in EtOH (0.5 M concentration).

  • Addition: Add Hydrazine monohydrate dropwise at room temperature. Note: Hydrazine is toxic; use a fume hood.

  • Cyclization: Heat the reaction mixture to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Expert Insight: The reaction proceeds via an intermediate hydrazone. If TLC shows the hydrazone persists, add a catalytic amount of acetic acid or switch to n-BuOH and increase temp to

      
       to force the 
      
      
      
      cyclization.
  • Workup: Cool to room temperature. The product often precipitates.

  • Isolation: Pour the mixture into ice-water. Filter the solid, wash with water, and dry under vacuum.[1]

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Protocol B: The Aniline Method (Alternative)

Use this if the benzaldehyde starting material is unavailable.

Reagents:

  • 3-Chloro-5-methoxy-2-methylaniline (1.0 equiv)

  • Acetic Anhydride (

    
    ) (2.0 equiv)
    
  • Isopentyl nitrite (1.2 equiv)

  • Potassium Acetate (KOAc)[2]

  • Solvent: Chloroform (

    
    ) or Benzene (Caution: Carcinogen)
    

Step-by-Step Workflow:

  • Acetylation: Protect the amine by treating the aniline with

    
     and KOAc in 
    
    
    
    to form the acetanilide.
  • Nitrosation: Heat the acetanilide with isopentyl nitrite and KOAc/Ac2O at reflux. This generates the N-nitroso intermediate which rearranges to the diazonium species and cyclizes onto the methyl group (Jacobson synthesis).

  • Hydrolysis: The resulting N-acetyl indazole must be hydrolyzed using LiOH or NaOH in THF/Water to yield the free 1H-indazole.

  • Isolation: Acidify to pH 7, extract with EtOAc, and purify via column chromatography.

Part 3: The Iodination Protocol

Once the 4-chloro-6-methoxy-1H-indazole core is secured, the transformation to the 3-iodo derivative is performed via Electrophilic Aromatic Substitution (


).
Mechanism & Regioselectivity

The C3 position is the most nucleophilic site on the indazole ring.

  • Electronic Effects: The N1-H is acidic.[3] Under basic conditions, the indazolyl anion is formed, significantly increasing electron density at C3.

  • Substituent Effects:

    • C6-OMe: Strongly electron-donating by resonance, activating the ring and directing para (to C3) and ortho (to C7).

    • C4-Cl: Electron-withdrawing by induction but donating by resonance. It sterically hinders C3 slightly but does not prevent reaction.

    • Net Result: C3 is the exclusive site of iodination. C7 is less reactive and C4/C5 are blocked or deactivated.

Experimental Protocol: Base-Mediated Iodination

Reagents:

  • 4-Chloro-6-methoxy-1H-indazole (1.0 equiv)

  • Iodine (

    
    ) (1.2 – 1.5 equiv)
    
  • Potassium Hydroxide (KOH) pellets (3.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Dissolve the indazole precursor in DMF (0.2 M).

  • Base Addition: Add KOH pellets. Stir for 10 minutes to allow deprotonation (formation of the indazolyl anion).

  • Iodination: Add solid Iodine (

    
    ) portion-wise over 15 minutes.
    
    • Expert Insight: The reaction is exothermic. Maintain temperature between

      
       and 
      
      
      
      . Do not exceed
      
      
      to avoid over-iodination or side reactions.
  • Monitoring: Stir for 1–3 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product is typically less polar than the starting material.

  • Quenching: Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (

    
    ) in water.
    
    • Why? Thiosulfate reduces excess iodine (

      
      ) to iodide (
      
      
      
      ), removing the dark purple/brown color and stopping the reaction.
  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[1]

  • Yield: Expected yield is 85–95%.

Data Summary Table
ParameterProtocol A (Aldehyde)Protocol B (Aniline)Iodination Step
Starting Material 2-F-6-Cl-4-OMe-benzaldehyde3-Cl-5-OMe-2-Me-aniline4-Cl-6-OMe-1H-indazole
Key Reagent Hydrazine HydrateIsopentyl NitriteIodine / KOH
Solvent EtOH or n-BuOH

/ Benzene
DMF
Temp

Reflux (

)

Yield High (>85%)Moderate (40-60%)Excellent (>90%)
Scalability HighLow (Safety concerns)High

Part 4: Troubleshooting & Critical Control Points

N-H Protection Strategy

If the 3-iodo-indazole is intended for immediate Suzuki coupling, the free N-H proton can interfere with the catalyst (poisoning Pd).

  • Recommendation: Protect the N1 position after iodination but before coupling.

  • Common Groups: THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc.

  • Protocol: 3-Iodo-indazole + DHP + pTsOH (cat)

    
     N1-THP-3-iodo-indazole.
    
Regioselectivity Issues

If trace amounts of C7-iodination are observed (rare with C6-OMe):

  • Switch from

    
    /KOH to NIS (N-Iodosuccinimide)  in Acetonitrile at 
    
    
    
    . NIS is a milder electrophile and improves selectivity.
Purification

The 3-iodo product can carry trace iodine. Ensure the thiosulfate wash is thorough. If the solid is yellow/brown, recrystallize from Toluene or EtOH to obtain the off-white pure solid.

References

  • Giraud, F., et al. (2010). "C3-Indazole functionalization: A review." Chemistry Today, 28(5), 100-107.

  • Li, P., et al. (2012).[4] "Synthesis of 1H-Indazole-3-carbonitrile." Organic Syntheses, 97, 314-326.[1]

  • ChemicalBook. (n.d.). "4-Chloro-1H-indazole Synthesis and Property Data."

  • BenchChem. (2025).[3] "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole."

  • Vertex AI Search. (2025).

Sources

Technical Guide: 3-Iodo-1H-Indazole Derivatives in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-iodo-1H-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from two distinct properties: the indazole core's ability to mimic the adenine ring of ATP (facilitating hinge-region binding), and the C3-iodine handle , which serves as a versatile gateway for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).[1]

This guide details the synthetic architecture, structural biology, and experimental protocols required to leverage 3-iodo-1H-indazole derivatives for developing Type I, I½, and II kinase inhibitors, with a specific focus on VEGFR, PLK4, and Bcr-Abl targets.[1]

Part 1: The Chemical Rationale

Structural Mimicry and Binding Modes

Kinase inhibitors typically target the ATP-binding pocket. The 1H-indazole scaffold is thermodynamically stable and presents a donor-acceptor motif (N1-H donor, N2 acceptor) that frequently forms hydrogen bonds with the kinase hinge region backbone residues.

  • The C3 Vector: The 3-position of the indazole ring projects substituents into the "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase and the inhibitor's binding conformation (DFG-in vs. DFG-out).

  • The Iodine Advantage: Unlike bromine or chlorine, the C3-iodine atom provides a weaker C-X bond and a larger halogen bond radius, making it the superior substrate for introducing complex heterocycles (e.g., pyridines, pyrimidines) via cross-coupling under mild conditions.[1]

Pathway Visualization: VEGFR2 Inhibition

The following diagram illustrates the signaling pathway blocked by indazole-based inhibitors (e.g., Axitinib) and the specific binding logic.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR2 Receptor (Transmembrane) VEGF->VEGFR2 Activation PLCg PLCγ (Phospholipase C) VEGFR2->PLCg Phosphorylation PI3K PI3K / AKT (Survival) VEGFR2->PI3K Indazole 3-Iodo-Indazole Derivative (Inhibitor) Indazole->VEGFR2 Competes with ATP (Hinge Binding) PKC PKC (Protein Kinase C) PLCg->PKC RAF RAF / MEK / ERK (Proliferation) PKC->RAF

Figure 1: Mechanism of action for indazole-based VEGFR2 inhibitors.[2][3][4][5] The inhibitor competes with ATP, blocking downstream RAF/MEK and PI3K cascades.[1]

Part 2: Synthetic Architecture

The Core Synthesis: Regioselective Iodination

The synthesis of the 3-iodo-1H-indazole core requires careful control to avoid over-halogenation or N-alkylation issues during subsequent steps.

Divergent Synthesis Workflow

The 3-iodo intermediate allows for a "divergent" library synthesis. A single batch of 3-iodo-indazole can be split to generate dozens of analogs.

Synthesis_Workflow Start 1H-Indazole (Precursor) Iodination Iodination (KOH, I2, DMF) Start->Iodination Core 3-Iodo-1H-Indazole (The Pivot) Iodination->Core Protection N1-Protection (THP/SEM/Trityl) Core->Protection Suzuki Suzuki Coupling (Ar-B(OH)2) Protection->Suzuki Heck Heck Coupling (Vinyl-R) Protection->Heck Sonogashira Sonogashira (Alkyne-R) Protection->Sonogashira Target1 Biaryl Analogs (PLK4 Inhibitors) Suzuki->Target1 Target2 Vinyl Analogs (Axitinib-like) Heck->Target2 Target3 Alkynyl Analogs (Bcr-Abl Inhibitors) Sonogashira->Target3

Figure 2: Divergent synthetic strategy utilizing the 3-iodo-1H-indazole "pivot" intermediate.

Critical Regioselectivity: N1 vs. N2

A common pitfall in indazole chemistry is the tautomeric equilibrium between 1H- and 2H-indazole.[6]

  • Thermodynamics: 1H-indazole is generally more stable.[6]

  • Protection: For 3-position functionalization, N1-protection (e.g., with THP, SEM, or Trityl) is mandatory to prevent catalyst poisoning and N-arylation side reactions.[1]

  • Protocol Note: Using bulky protecting groups like Trityl (Trt) often enhances crystallinity, aiding purification without chromatography [1].[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Iodo-1H-Indazole

Standard Iodination Method (High Yield)

Reagents:

  • 1H-Indazole (1.0 eq)[2][6][7]

  • Iodine (

    
    ) (1.5 eq)[1][2]
    
  • Potassium Hydroxide (KOH) (2.0 eq)[1]

  • DMF (Dimethylformamide)[1][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-indazole (e.g., 5.0 g, 42.3 mmol) in DMF (50 mL) in a round-bottom flask.

  • Base Addition: Add KOH pellets (4.75 g, 84.6 mmol) in a single portion. Stir for 15 minutes at room temperature (RT).

  • Iodination: Add

    
     (16.1 g, 63.5 mmol) solution in DMF (20 mL) dropwise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Stir at RT for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench: Pour the mixture into ice-water (300 mL) containing 10%

    
     (to reduce excess iodine).
    
  • Isolation: A solid precipitate will form. Filter the solid, wash copiously with water, and dry under vacuum at 60°C.[1][7][9]

  • Yield: Typically 85–95% as an off-white solid.

Protocol B: Suzuki-Miyaura Coupling (C3-Arylation)

Optimized for PLK4/VEGFR Analog Synthesis

Reagents:

  • 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole (Protected Intermediate) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[1]

  • 
     (0.05 eq)[1]
    
  • 
     (2.0 eq)[1]
    
  • Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the protected 3-iodoindazole, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 10 minutes.

  • Catalyst: Add the Palladium catalyst quickly to minimize air exposure. Seal the vessel.

  • Heating: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[8][9]
    
  • Deprotection: Dissolve the crude residue in DCM/MeOH (1:1) and add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours to remove the THP group.

  • Purification: Neutralize with

    
    , extract, and purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
    

Part 4: Case Studies & SAR Data

The following table summarizes key Structure-Activity Relationship (SAR) data for 3-substituted indazole derivatives against specific kinase targets.

Table 1: Comparative Potency of 3-Iodo-Derived Indazole Inhibitors

Compound IDC3-SubstituentTarget KinaseIC50 (nM)MechanismReference
Axitinib (E)-2-(pyridin-2-yl)vinylVEGFR1/2/30.1 - 0.2Type I (Hinge)[2]
C05 Substituted PhenylPLK4< 0.1Type I[3]
Compd 9h 3-Amino-4-ethynylBcr-Abl (T315I)4.6Type II[4]
AB-Ind 3-CarboxamidePAK19.8Type I[5]

Key Insight: The introduction of a vinyl group (via Heck coupling on the 3-iodo precursor) as seen in Axitinib provides rigidity and conjugation, extending the pharmacophore into the hydrophobic pocket. Conversely, direct arylation (Suzuki) is preferred for PLK4 inhibitors to maximize pi-stacking interactions.

Part 5: Future Outlook

The 3-iodo-1H-indazole scaffold is evolving beyond simple inhibition:

  • PROTACs: The C3 position is being explored as a vector for linker attachment to E3 ligase ligands, allowing for the degradation of kinases rather than just inhibition.

  • Covalent Inhibitors: Introduction of acrylamide Michael acceptors at the C3 position (via modified Suzuki/Heck linkers) allows for irreversible binding to non-catalytic cysteines.

References

  • Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support. Link[1]

  • Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Org. Process Res. Dev. 2014, 18, 266–274.[1] Link[1]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Med. Chem. 2025.[6][8][10][11] Link

  • Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors. Eur. J. Med.[12] Chem. 2020, 208, 112710.[1] Link

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Eur. J. Med.[13] Chem. 2020, 203, 112517.[1] Link

Sources

4-Chloro-3-iodo-6-methoxy-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-iodo-6-methoxy-1H-indazole is a highly functionalized heterocyclic scaffold used primarily as an advanced intermediate in the synthesis of small-molecule kinase inhibitors. Belonging to the indazole class—a "privileged structure" in medicinal chemistry—this molecule features three distinct vectors for chemical diversification: the electrophilic C-3 iodine for cross-coupling (e.g., Suzuki-Miyaura), the N-1 nitrogen for alkylation, and the C-4/C-6 positions for electronic tuning and steric control.

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this specific isomer, synthesizing data from analogous halo-indazole workflows.

Part 1: Chemical Identity & Properties[1][2]

Molecular Specifications

The following data is calculated based on the definitive atomic composition of the target structure.

PropertyValueNotes
Chemical Name 4-Chloro-3-iodo-6-methoxy-1H-indazole
Molecular Formula C₈H₆ClIN₂O
Molecular Weight 308.50 g/mol Monoisotopic Mass: 307.92
CAS Number Not widely listedAnalog: 4-Fluoro-3-iodo-6-methoxy (887569-17-7)
SMILES COc1cc(Cl)c2[nH]nc(I)c2c1Canonical representation
InChI Key PredictedBased on structure
Elemental Analysis
  • Carbon (C): 31.15%

  • Hydrogen (H): 1.96%

  • Chlorine (Cl): 11.49%

  • Iodine (I): 41.14%

  • Nitrogen (N): 9.08%

  • Oxygen (O): 5.19%

Physicochemical Profile (Predicted)
  • LogP (Octanol/Water): ~3.1 – 3.4 (Lipophilic due to Iodine/Chloro substituents)

  • Topological Polar Surface Area (TPSA): ~41 Ų

  • Solubility: Low in water; soluble in DMSO, DMF, and warm Ethanol.

  • Appearance: Typically an off-white to pale yellow solid (characteristic of iodinated indazoles).

Part 2: Synthesis & Production

The synthesis of 4-Chloro-3-iodo-6-methoxy-1H-indazole typically proceeds via a modular route: construction of the indazole core followed by regioselective C-3 iodination.

Retrosynthetic Analysis

The most robust pathway utilizes 4-chloro-6-methoxy-1H-indazole as the immediate precursor. This precursor is iodinated at the C-3 position via electrophilic aromatic substitution, a reaction favored by the electron-rich nature of the pyrazole ring.

Synthesis_Pathway Start 3-Chloro-5-methoxy-2-methylaniline (Precursor A) Intermediate 4-Chloro-6-methoxy-1H-indazole (Core Scaffold) Start->Intermediate 1. Acetylation 2. Isoamyl nitrite (Bartoli) Product 4-Chloro-3-iodo-6-methoxy-1H-indazole (Target) Intermediate->Product I2, KOH, DMF (C-3 Iodination)

Figure 1: Synthetic route from aniline precursor to final iodinated product.

Detailed Experimental Protocol (C-3 Iodination)

Note: This protocol is adapted from standard methodologies for 3-iodoindazole synthesis [1, 2].

Reagents:

  • 4-Chloro-6-methoxy-1H-indazole (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)
    
  • Potassium Hydroxide (KOH) pellets (4.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of 4-chloro-6-methoxy-1H-indazole in DMF (approx. 10 mL per gram of substrate).

  • Base Addition: Add 4.0 equiv of KOH pellets. The mixture may warm slightly; ensure stirring is vigorous.

  • Iodination: Add 2.0 equiv of solid Iodine (

    
    ) portion-wise over 15 minutes to control the exotherm.
    
  • Reaction: Stir the reaction mixture at ambient temperature (20–25°C) for 2–4 hours. Monitor conversion by LC-MS or TLC (typically 30% EtOAc/Hexane). The product usually appears as a less polar spot.

  • Quench: Pour the reaction mixture into ice-cold water containing 10% sodium thiosulfate (

    
    ) to quench excess iodine. A precipitate should form immediately.
    
  • Isolation: Filter the solid precipitate. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 85–95% (High efficiency due to the activated C-3 position).

Part 3: Applications in Drug Discovery[2][10]

This molecule acts as a critical "hinge-binder" fragment in kinase inhibitor design.

Structural Logic (SAR)

The 4-Chloro-3-iodo-6-methoxy-1H-indazole scaffold offers specific advantages in Structure-Activity Relationship (SAR) studies:

  • C-3 Iodine: A "handle" for Suzuki couplings to introduce aryl/heteroaryl groups that extend into the kinase specificity pocket.

  • C-4 Chlorine: Provides steric bulk and lipophilicity, often forcing the attached C-3 group into a specific conformation (atropisomerism control).

  • C-6 Methoxy: A hydrogen bond acceptor that can interact with solvent-exposed residues or solubilizing groups.

  • N-1 Nitrogen: The acidic proton (

    
     ~12-13) allows for alkylation to tune solubility or target specific hydrophobic pockets.
    

SAR_Logic Core Indazole Core C3 C-3 Iodine: Suzuki Coupling Site Core->C3 C4 C-4 Chlorine: Steric/Conformational Lock Core->C4 C6 C-6 Methoxy: H-Bond Acceptor/Solubility Core->C6 N1 N-1: Alkylation Vector Core->N1

Figure 2: Pharmacophore mapping of the 4-Chloro-3-iodo-6-methoxy-1H-indazole scaffold.

Part 4: Safety & Handling

Signal Word: WARNING

Hazard Statements (GHS-Predicted)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C, protected from light (iodinated compounds can be light-sensitive over long periods). Keep under inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • Lier, F. et al. (2014). C3-Indazole Functionalization: A Review. Chimica Oggi - Chemistry Today, 32(3), 16-20.

  • Bamborough, P. et al. (2007). 5-Chloro-3-iodo-1H-indazole synthesis and usage in kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368.

  • Guidechem. (2024). Chemical Properties of Indazole Derivatives. Retrieved from Guidechem Database.

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet for 4-Chloro-1H-indazole.

Sources

Strategic Synthesis and Functionalization of 6-Methoxy-1H-Indazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The 6-methoxy-1H-indazole scaffold represents a privileged substructure in modern drug discovery, particularly within the kinase inhibitor and GPCR antagonist chemical space.[1] The C6-methoxy substitution is not merely decorative; it serves as a critical electronic tuner, modulating the pKa of the pyrazole ring, enhancing solubility compared to its halo-analogs, and providing a hydrogen bond acceptor vector in the solvent-exposed regions of ATP-binding pockets.

This guide provides a rigorous technical analysis of the synthesis, regioselective functionalization, and characterization of 6-methoxy-substituted indazole intermediates. It moves beyond standard textbook preparations to address the practical challenges of regiocontrol (N1 vs. N2) and scalable manufacturing .

The 6-Methoxy Indazole Motif: Chemical Significance

The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2] In the gas phase and solution, the 1H-tautomer is thermodynamically favored by approximately 2–4 kcal/mol due to the preservation of benzenoid aromaticity.

  • Electronic Effect: The 6-methoxy group is a strong electron-donating group (EDG) by resonance.[1] This increases the electron density of the pyrazole ring, making N1 more nucleophilic than in the unsubstituted parent.

  • pKa Modulation: While unsubstituted indazole has a pKa of ~13.9 (for deprotonation), the 6-methoxy group slightly destabilizes the anion, subtly shifting the acidity. More importantly, it influences the basicity of N2, affecting the regioselectivity of alkylation reactions.

Strategic Synthesis Pathways

Two primary routes dominate the synthesis of the 6-methoxy-1H-indazole core. The choice depends on starting material availability and scale requirements.

Route A: Diazotization of o-Toluidines (Modified Jacobson-Huber)

This is the preferred route for large-scale preparation due to the low cost of aniline precursors.[1] It involves the diazotization of 4-methoxy-2-methylaniline followed by spontaneous intramolecular cyclization.[1]

Route B: Hydrazine Cyclization (Convergent)

This method is often used in discovery chemistry for rapid analog generation. It utilizes 2-fluoro-4-methoxybenzaldehyde reacted with hydrazine hydrate.[1]

IndazoleSynthesis cluster_0 Route A: Scale-Up Preferred cluster_1 Route B: Discovery Preferred Aniline 4-Methoxy-2-methylaniline Diazo Diazonium Intermediate Aniline->Diazo NaNO2, AcOH Ac2O, KOAc Indazole 6-Methoxy-1H-indazole Diazo->Indazole Cyclization (Phase Transfer) Aldehyde 2-Fluoro-4-methoxybenzaldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone N2H4·H2O EtOH, Reflux Hydrazone->Indazole SNAr Cyclization

Figure 1: Comparative synthetic routes to the 6-methoxy-1H-indazole core. Route A is preferred for multi-gram to kilogram batches, while Route B offers milder conditions for sensitive substrates.

Critical Control Point: Regioselective N-Alkylation

The most common failure mode in indazole chemistry is poor regiocontrol during N-alkylation, yielding mixtures of N1-alkyl (desired for most kinase inhibitors) and N2-alkyl isomers.[1]

The Challenge

The N2 nitrogen is often intrinsically more nucleophilic due to the "alpha-effect" of the adjacent nitrogen. However, the N1-alkylated product is thermodynamically more stable (benzenoid).

The Solution: Chelation Control

Using Sodium Hydride (NaH) in THF favors N1-alkylation.[1] The sodium cation coordinates with the N2 lone pair and, critically, can chelate with oxygen-containing substituents at C7 (if present) or simply stabilize the N1-anion geometry, sterically blocking N2 attack.

Protocol Selection Matrix:

Condition Major Isomer Mechanism
NaH / THF / 0°C N1 (>95%) Thermodynamic/Chelation Control
Cs2CO3 / DMF / RT Mixture (N1/N2) Kinetic Control (Loose Ion Pair)

| K2CO3 / Acetone / Reflux | N1 | Thermodynamic Equilibration |[1]

Regioselectivity Indazole 6-Methoxy-1H-indazole Anion Indazolyl Anion (Na+ coordinated) Indazole->Anion NaH, THF Deprotonation N1_Product N1-Alkyl (Thermodynamic) Target Anion->N1_Product R-X Steric/Chelation Control N2_Product N2-Alkyl (Kinetic) Impurity Anion->N2_Product R-X (Minor Pathway)

Figure 2: Regioselective pathways. The use of NaH/THF promotes tight ion-pairing that directs alkylation to the thermodynamically favored N1 position.[1]

Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-1H-indazole (Route A)

Based on modified Jacobson-Huber synthesis.[1]

Reagents:

  • 4-Methoxy-2-methylaniline (1.0 eq)[1]

  • Acetic anhydride (2.5 eq)

  • Potassium acetate (1.1 eq)

  • Isoamyl nitrite (1.5 eq)

  • Solvent: Toluene or Chloroform

Procedure:

  • Acetylation: Dissolve the aniline in toluene. Add acetic anhydride dropwise at <40°C. Stir for 1 hour to form the acetanilide.

  • Nitrosation/Cyclization: Add potassium acetate. Heat the mixture to 80°C. Add isoamyl nitrite dropwise. The reaction is exothermic; maintain temperature control.

  • Reflux: Stir at reflux for 18 hours. The solution will turn dark orange/brown.

  • Hydrolysis: Evaporate solvent. Resuspend residue in 5M HCl and reflux for 2 hours to remove the acetyl group and complete cyclization.

  • Workup: Cool to 0°C. Neutralize carefully with 50% NaOH to pH 8–9. The product precipitates as a tan solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallization from Ethanol/Water (3:1) yields off-white needles.[1]

Protocol 2: C3-Iodination of 6-Methoxy-1H-indazole

Essential intermediate for Suzuki/Sonagashira couplings.[1]

Reagents:

  • 6-Methoxy-1H-indazole (1.0 eq)[1][3]

  • Iodine (I2) (1.2 eq)

  • Potassium Hydroxide (KOH) pellets (2.5 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve 6-methoxy-1H-indazole in DMF (10 vol).

  • Add KOH pellets. Stir until partially dissolved.

  • Add Iodine portion-wise over 30 minutes at 0–5°C. The reaction is rapid.

  • Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by LCMS (Mass [M+H]+: ~275).

  • Quench: Pour the mixture into a solution of 10% NaHSO3 (sodium bisulfite) to reduce excess iodine. A thick precipitate forms.

  • Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C.

    • Note: The 3-iodo product is stable but light-sensitive.[1] Store in amber vials.

Protocol 3: Regioselective N1-Alkylation

Reagents:

  • 6-Methoxy-3-iodo-1H-indazole (1.0 eq)[1]

  • Alkyl Halide (e.g., Methyl Iodide) (1.1 eq)

  • Sodium Hydride (60% in oil) (1.2 eq)

  • Solvent: THF (anhydrous)

Procedure:

  • Cool a solution of the indazole in THF to 0°C under Nitrogen.

  • Add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 mins at 0°C to ensure complete deprotonation (formation of the sodium salt).

  • Add the alkyl halide dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully add saturated NH4Cl solution.

  • Extraction: Extract with EtOAc. Wash organic layer with Brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer typically elutes after the N2-isomer (N2 is less polar) on silica, though this can vary with substituents.[1] Verify regiochemistry via NOESY NMR (interaction between N-Alkyl protons and C7-H).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete diazotization or water in solvent.[1]Ensure anhydrous conditions during nitrosation. Increase reaction time at reflux.
N1/N2 Mixture "Loose" ion pair; solvent too polar (DMF/DMSO).Switch to THF or Toluene. Use NaH to form a tight ion pair. Keep temperature low (0°C).
C3-Iodination Stalls Iodine consumed by side reactions.[1]Add additional 0.2 eq Iodine and KOH. Ensure DMF is fresh (amine-free).
Purification Difficulty Co-elution of isomers.Use C18 Reverse Phase HPLC. N1 and N2 isomers often have distinct retention times in MeOH/Water gradients.
References
  • Regioselective Alkylation: Beilstein J. Org. Chem.2024 , 20, 1940–1954. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Link

  • General Synthesis & Bioactivity: Anticancer Agents Med. Chem.2021 , 21(7), 839-860. "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Link

  • Indazole Chemistry Review: Asian J. Research Chem.2012 , 5(9). "Microwave Assisted Greener Synthesis of Indazoles." Link

  • C3-Iodination Protocol: Molecules2020 , 25(11), 2548. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Link

  • Large Scale Synthesis Data: BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole." Link

Sources

4-Chloro-3-iodo-6-methoxy-1H-indazole MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-iodo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

4-Chloro-3-iodo-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds. Its structure suggests its utility as a building block in medicinal chemistry and drug discovery. While specific physical and chemical data for this compound are not widely published, data from analogous compounds can provide estimations.

PropertyEstimated Value/InformationSource/Basis
CAS Number 1802241-88-5Not officially assigned or published in major databases. Based on supplier information.
Molecular Formula C₈H₆ClIN₂OBased on chemical structure.
Molecular Weight 324.51 g/mol Calculated from the molecular formula.
Appearance Likely a solid (e.g., powder, crystals)Based on related indazole compounds.[1]
Solubility Expected to be soluble in organic solvents.General characteristic of similar organic compounds.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2] Some analogs recommend storage at 2-8°C under an inert atmosphere (e.g., argon).[3]Based on recommendations for similar halogenated indazoles.

Hazard Identification and GHS Classification (Extrapolated)

Based on the hazard classifications of structurally related chloro-iodo and methoxy-indazoles, 4-Chloro-3-iodo-6-methoxy-1H-indazole should be handled as a hazardous substance. The following GHS classifications are extrapolated from these analogs.

Hazard ClassHazard StatementPictogram
Acute Toxicity, OralH302: Harmful if swallowed.[3][4]GHS07 (Exclamation Mark)
Acute Toxicity, DermalH312: Harmful in contact with skin.[3]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritation.[3][4]GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3][4]GHS07 (Exclamation Mark)
Acute Toxicity, InhalationH332: Harmful if inhaled.[3]GHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureH335: May cause respiratory irritation.[3][4]GHS07 (Exclamation Mark)

Signal Word: Warning [5]

Risk Assessment and Mitigation Workflow

A thorough risk assessment is mandatory before handling 4-Chloro-3-iodo-6-methoxy-1H-indazole. The following workflow diagram outlines the essential steps for a comprehensive evaluation.

RiskAssessmentWorkflow cluster_planning Planning & Preparation cluster_control Control Measures cluster_emergency Emergency Preparedness A Identify Hazards (Extrapolated from Analogs) B Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion, Ocular) A->B informs C Assess Quantities to be Used B->C informs D Implement Engineering Controls (Fume Hood, Ventilated Enclosure) C->D determines need for E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E complements F Develop Safe Handling SOPs E->F is detailed in G Locate and Verify Emergency Equipment (Eyewash, Safety Shower, Spill Kit) F->G requires H Review Emergency Procedures G->H enables

Caption: Risk Assessment and Mitigation Workflow for Handling 4-Chloro-3-iodo-6-methoxy-1H-indazole.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust or vapors.

  • Containment: Use appropriate containment measures, such as glove bags or boxes, for procedures with a higher risk of generating aerosols.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use. Change gloves immediately if contaminated.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a high risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3]

  • Contaminated work clothing should be laundered separately from other clothing.[3]

Storage
  • Store in a tightly sealed, properly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Consider storing under an inert atmosphere (e.g., argon) to maintain stability.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[7] If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[3]
Spill and Leak Response
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep or scoop up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent entry into the area.

    • Follow institutional emergency response procedures.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8] There is no restriction on the type of extinguisher which may be used.[3]

  • Specific Hazards: The compound may emit toxic and corrosive fumes, including hydrogen chloride, hydrogen iodide, and nitrogen oxides, under fire conditions.[1][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Waste Disposal

All waste containing 4-Chloro-3-iodo-6-methoxy-1H-indazole must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Use a licensed professional waste disposal service.[2]

  • Do not dispose of down the drain or in general waste.

Logical Flow for Emergency Response

The following diagram illustrates the decision-making process in the event of an accidental exposure.

EmergencyResponse cluster_event Exposure Event cluster_immediate_action Immediate Actions cluster_assessment Assessment & Reporting cluster_medical Medical Attention A Accidental Exposure Occurs (Spill, Splash, Inhalation) B Ensure Scene Safety (Remove from source if safe) A->B C Initiate First Aid (Eye Wash, Shower, Fresh Air) B->C D Assess Severity of Exposure C->D E Report to Supervisor/ Emergency Services D->E F Seek Professional Medical Evaluation D->F if severe E->F G Provide MSDS/Safety Info to Medical Personnel F->G

Caption: Logical Flowchart for Emergency Response to an Exposure Incident.

Conclusion

While 4-Chloro-3-iodo-6-methoxy-1H-indazole is a valuable compound for research and development, its handling demands a high level of caution due to its potential hazards, as inferred from structurally similar molecules. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the detailed protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • Apollo Scientific. (2023, July 4).
  • Society for Chemical Hazard Communic
  • Fisher Scientific. (2025, December 25).
  • (n.d.).
  • CymitQuimica. (2024, December 19).
  • Hisco. (n.d.).
  • (n.d.).
  • Fisher Scientific. (2025, December 22). Iridium(IV)
  • Fisher Scientific. (2025, December 19).
  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Fisher Scientific. (2025, December 25).
  • Implats. (n.d.).

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Methodological & Application

Synthesis of 4-Chloro-3-iodo-6-methoxy-1H-indazole from 4-chloro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 4-Chloro-3-iodo-6-methoxy-1H-indazole from 4-chloro-6-methoxy-1H-indazole . This transformation is a critical intermediate step in the manufacturing of fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeting therapeutics.

The method utilizes a base-mediated electrophilic aromatic substitution using elemental iodine (


) and potassium hydroxide (KOH) in 

-dimethylformamide (DMF). This approach offers superior regioselectivity for the C3 position over N-iodination, high yields (>85%), and operational simplicity suitable for scale-up from gram to kilogram quantities.

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge of Indazole Functionalization

Indazoles possess two nucleophilic sites: the nitrogen atoms (N1/N2) and the C3 carbon. Direct halogenation can often lead to mixtures of N-halo and C3-halo products. However, for 1H-indazoles, the C3 position is electronically activated, particularly when the ring is deprotonated.

Mechanistic Insight: Anion-Directed Electrophilic Substitution

The reaction proceeds via a "Sandmeyer-like" halogenation mechanism, though it is technically an electrophilic aromatic substitution on an activated heterocycle.

  • Deprotonation: KOH deprotonates the acidic N1 proton (

    
    ), generating the indazolyl anion.
    
  • Activation: The negative charge is delocalized, significantly increasing the electron density at the C3 position (homoaromatic contribution).

  • Iodination: The C3-anion attacks the electrophilic iodine (

    
    ), displacing iodide (
    
    
    
    ).
  • Regioselectivity: The 4-chloro substituent provides steric bulk that might discourage reactivity, but the electronic activation of the anion overcomes this, ensuring exclusive C3 functionalization without competitive N-iodination or over-iodination.

Reaction Scheme

The following diagram illustrates the transformation and the intermediate anionic species.

ReactionMechanism SM 4-Chloro-6-methoxy- 1H-indazole Anion Indazolyl Anion (Nucleophilic at C3) SM->Anion Deprotonation (DMF, RT) Base KOH (Base) Base->Anion Product 4-Chloro-3-iodo- 6-methoxy-1H-indazole Anion->Product Electrophilic Subst. (C3-Iodination) I2 Iodine (I2) I2->Product

Caption: Mechanistic pathway for the base-mediated C3-iodination of the indazole core.

Experimental Protocol

Reagents and Materials
ReagentCAS No.Equiv.[1][2][3]Role
4-Chloro-6-methoxy-1H-indazole Commercial1.0Starting Material
Iodine (

)
7553-56-21.5 - 2.0Iodine Source
Potassium Hydroxide (KOH) 1310-58-32.5 - 3.0Base

-Dimethylformamide (DMF)
68-12-210 volSolvent
Sodium Thiosulfate (

)
7772-98-7ExcessQuenching Agent
Step-by-Step Methodology

Scale: This protocol is written for a 10.0 g input of starting material.

Step 1: Dissolution and Deprotonation

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and an addition funnel.

  • Charge 4-chloro-6-methoxy-1H-indazole (10.0 g, 54.8 mmol) and DMF (100 mL) . Stir until fully dissolved.

  • Add KOH pellets (9.2 g, 164 mmol, 3.0 equiv) in a single portion.

    • Note: The reaction is slightly exothermic. Monitor temperature and ensure it remains < 30°C.

  • Stir the mixture at Room Temperature (RT) for 15–30 minutes to ensure complete formation of the anion.

Step 2: Iodination

  • Dissolve Iodine (

    
    ) (20.8 g, 82.2 mmol, 1.5 equiv)  in DMF (40 mL)  in a separate beaker.
    
  • Add the Iodine/DMF solution dropwise to the reaction flask over 30 minutes.

    • Critical: Maintain internal temperature between 20–35°C. Do not exceed 40°C to prevent side reactions.

  • After addition, stir at RT for 2–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material peak (M+H 183) should disappear, replaced by the product (M+H 309).

Step 3: Quenching and Isolation

  • Prepare a 10% aqueous solution of Sodium Thiosulfate (

    
    ) (200 mL) .
    
  • Slowly pour the reaction mixture into the stirring thiosulfate solution.

    • Observation: The dark brown/red color of excess iodine will fade to a light yellow or off-white suspension.

  • Stir the resulting suspension for 30 minutes to ensure all iodine is neutralized and the product precipitates fully.

  • Filter the solid using a Buchner funnel.[4]

  • Wash the filter cake with Water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Wash with a small amount of cold Hexane (20 mL) to remove non-polar impurities.

Step 4: Drying

  • Dry the solid in a vacuum oven at 45–50°C for 12 hours.

  • Yield: Expect 14.5 g – 15.5 g (85–92%).

  • Appearance: Off-white to pale yellow solid.

Workflow Diagram

ProtocolWorkflow Start Start: 10g SM in 100mL DMF AddBase Add KOH (3.0 eq) Stir 30 min @ RT Start->AddBase AddIodine Add I2 (1.5 eq) in DMF Dropwise over 30 min AddBase->AddIodine Reaction Reaction Stir 2-4h @ RT AddIodine->Reaction Quench Quench Pour into 10% Na2S2O3 Reaction->Quench Isolate Filtration & Wash (H2O, then Hexane) Quench->Isolate Dry Dry Vacuum Oven 50°C Isolate->Dry

Caption: Operational workflow for the synthesis of 4-Chloro-3-iodo-6-methoxy-1H-indazole.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met. The disappearance of the C3-proton is the primary NMR indicator.

Proton NMR ( NMR)

Solvent: DMSO-


[2][5]
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH ~13.5Broad Singlet1HIndazole N-H
C3-H ABSENT --Replaced by Iodine
C7-H ~6.8 - 7.0Doublet (d)1HAromatic
C5-H ~7.2 - 7.4Doublet (d)1HAromatic

~3.85Singlet (s)3HMethoxy Group

Diagnostic Note: The starting material displays a distinct singlet at


 ppm corresponding to the C3-H. The complete disappearance of this peak confirms 100% conversion. 
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Starting Material:

    
    
    
  • Product:

    
     (Characteristic Chlorine isotope pattern with Iodine mass addition).
    
  • Shift:

    
     amu.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet Iodine or insufficient time.Ensure

is fresh. Increase reaction time to 6h. Do not heat >40°C.
N-Iodination Observed Kinetic product formation.Stir longer; N-I is often reversible and rearranges to C-I thermodynamically. Ensure KOH is dry.
Dark Product Color Trapped Iodine.Wash filter cake more thoroughly with Thiosulfate solution. Recrystallize from Ethanol if necessary.[6]
Sticky Solid Residual DMF.Slurry the solid in water for 1 hour before filtration to leach out DMF.

References

  • Vertex Pharmaceuticals Inc. (2016). Indazole Inhibitors of Influenza Virus Replication. WO2016057832A1. (Demonstrates standard iodination conditions for substituted indazoles).

  • Shanghai Institute of Materia Medica. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. CN114276297A. (Specific protocol for 6-bromo-3-iodo-1H-indazole using I2/KOH).

  • Giraud, F., et al. (2014). C3-Indazole Functionalization: A Review. Current Organic Chemistry. (Review of C3-halogenation mechanisms).

  • BenchChem. (2025).[6][7] Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (General reactivity patterns of indazole).

Sources

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic functionalization of 4-Chloro-3-iodo-6-methoxy-1H-indazole , a high-value scaffold in the synthesis of VEGFR and FGFR kinase inhibitors. The presence of two distinct halogen handles—a reactive C3-iodide and a sterically hindered, less reactive C4-chloride—enables a highly controlled, sequential cross-coupling workflow.

This guide provides validated protocols for:

  • N1-Protection: Essential to prevent catalyst poisoning and regioselectivity errors.

  • C3-Selective Suzuki-Miyaura Coupling: Utilizing the high lability of the C-I bond under mild conditions.

  • C4-Activation: Overcoming steric hindrance and high bond dissociation energy (BDE) to functionalize the chloride.

Strategic Analysis: The Chemoselectivity Logic

The successful functionalization of this scaffold relies on exploiting the significant difference in Bond Dissociation Energy (BDE) and the rate of oxidative addition between the C-I and C-Cl bonds.

  • C3-Iodo (Reactive Site): The C-I bond is weak (~53 kcal/mol) and the C3 position is electronically favorable for oxidative addition by Pd(0). This reaction proceeds under mild conditions (60–80 °C) with standard phosphine ligands.

  • C4-Chloro (Latent Site): The C-Cl bond is stronger (~95 kcal/mol). Furthermore, the C4 position is sterically encumbered by the peri-interaction with the C3 substituent. Activation of this site requires electron-rich, bulky ligands (e.g., dialkylbiaryl phosphines) and elevated temperatures (>100 °C).

Visualization: Reaction Workflow

The following diagram illustrates the sequential logic required to preserve the C4-chloride while functionalizing C3.

IndazoleWorkflow Start 4-Chloro-3-iodo- 6-methoxy-1H-indazole Protect Step 1: N1-Protection (THP or SEM) Start->Protect DHP, pTsOH or SEM-Cl, NaH C3_Couple Step 2: C3-Selective Suzuki Coupling Protect->C3_Couple Pd(dppf)Cl2, 60°C (Retains Cl) C4_Couple Step 3: C4-Activation (Buchwald/Suzuki) C3_Couple->C4_Couple XPhos Pd G2, 100°C (Activates Cl) Final Disubstituted Indazole Core C4_Couple->Final Deprotection

Figure 1: Sequential functionalization workflow ensuring chemoselectivity.

Pre-Reaction Considerations: N1-Protection

Why it matters: Free indazoles (NH) are acidic (pKa ~14). In the presence of bases required for Suzuki coupling, the deprotonated nitrogen can coordinate to Palladium, poisoning the catalyst or leading to competing N-arylation.

Recommendation: Use the Tetrahydropyranyl (THP) group. It is robust enough to withstand the basic conditions of Suzuki coupling but easily removed with mild acid later.

Protocol A: N1-THP Protection
  • Reagents: 4-Chloro-3-iodo-6-methoxy-1H-indazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv), p-Toluenesulfonic acid monohydrate (pTsOH, 0.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the indazole in DCM (0.2 M).

    • Add pTsOH followed by dropwise addition of DHP at room temperature (RT).

    • Stir at RT for 4–12 hours. Monitor by TLC (the product will be less polar).

    • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >90%.

Step 2: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C3 without touching the C4-chloride.

Mechanistic Insight: We use a "mild" catalyst system.[1] Pd(dppf)Cl₂ is excellent here because its bite angle and electronic properties favor insertion into the soft C-I bond but are generally insufficient to activate the hindered, electron-rich C4-Cl bond at moderate temperatures.

Protocol B: C3-Selective Conditions
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[2][3]·DCM (3–5 mol%)High selectivity for I over Cl; robust to air/moisture.
Ligand dppf (contained in precatalyst)Bidentate ligand prevents β-hydride elimination.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Mild base minimizes side reactions; strong enough to activate boronic acid.
Solvent 1,4-Dioxane : Water (4:[4]1)Aqueous component is critical for the transmetallation step.
Temp 60–80 °CSufficient for C-I activation; keeps C-Cl inert.

Experimental Procedure:

  • Setup: Charge a reaction vial with N1-THP-protected substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Degassing: Add Dioxane/Water (4:1, 0.1 M). Sparge with Argon/Nitrogen for 10 minutes (Critical: Oxygen promotes homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][3][5]·DCM (0.05 equiv). Seal the vial immediately.

  • Reaction: Heat to 70 °C for 2–6 hours.

  • Monitoring: Check LCMS. Look for the mass of the product retaining the Chlorine isotope pattern (3:1 ratio of M : M+2).

  • Purification: Silica gel chromatography.

Step 3: C4-Functionalization (Activation of Chloride)

Objective: Functionalize the remaining C4-chloride. Challenge: The C4 position is now extremely hindered by the new C3-substituent (peri-strain). Standard catalysts will fail.

Solution: Use Buchwald Precatalysts (Generations 2, 3, or 4) containing dialkylbiaryl phosphine ligands like XPhos or SPhos . These ligands are electron-rich (facilitating oxidative addition into C-Cl) and bulky (facilitating reductive elimination in crowded systems).

Protocol C: C4-Activation Conditions
ParameterConditionRationale
Catalyst XPhos Pd G2 (2–5 mol%)Specialized for sterically hindered aryl chlorides.
Base K₃PO₄ (3.0 equiv)Anhydrous, stronger base often required for difficult couplings.
Solvent Toluene : Water (10:1) or n-ButanolHigher boiling point solvents allow for required thermal energy.
Temp 100–110 °CHigh energy required to break C-Cl bond.

Experimental Procedure:

  • Setup: Charge vial with the C3-substituted product (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add XPhos Pd G2 (0.05 equiv).

  • Solvent: Add degassed Toluene/Water (10:1).

  • Reaction: Heat to 105 °C for 12–18 hours.

  • Note: If conversion is low, switch to SPhos Pd G2 or add pure XPhos ligand (1:1 ratio to Pd) to stabilize the active species.

Troubleshooting & Optimization Logic

Decision Tree for Low Yields

Optimization Problem Problem: Low Yield Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is De-halogenated Product Forming? Check1->Check2 No (Consumed) Sol1 Increase Temp or Switch to XPhos/SPhos Check1->Sol1 Yes (Stalled) Sol2 Switch Solvent to Anhydrous (DMF/Dioxane) + CsF Check2->Sol2 No (Protodeboronation) Sol3 Lower Temp Check Oxygen Exclusion Check2->Sol3 Yes (Protodehalogenation)

Figure 2: Troubleshooting logic for palladium coupling.

Common Issues:
  • Protodeboronation: If the boronic acid decomposes before coupling, the reaction stalls.

    • Fix: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) which are more stable.

  • Dehalogenation: The C-I bond is replaced by C-H.

    • Fix: This usually means the reaction is "starved" of boronic acid or the solvent is too wet (acting as a hydride source). Dry the solvents or increase boronic acid equivalents.

References

  • BenchChem. (2025).[3][6] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[7] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[7][8][9] Angewandte Chemie International Edition, 45(21), 3484–3488. Retrieved from

  • Vera, G., et al. (2018).[10][11] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.[4][11] Molecules, 23(8), 2051.[10] Retrieved from

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

Application Note and Protocol: Regioselective N-Alkylation of 4-Chloro-3-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the development of new drug candidates, as the position of the N-substituent profoundly influences the molecule's pharmacological profile, physicochemical properties, and metabolic stability. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of regioisomers, posing significant challenges for synthesis and purification.[2] This application note provides a detailed guide to the regioselective N-alkylation of a highly functionalized indazole, 4-chloro-3-iodo-6-methoxy-1H-indazole, a versatile building block for drug discovery. We will delve into the mechanistic principles governing the regioselectivity and provide experimentally validated protocols for achieving high selectivity for both N1 and N2 alkylation.

Mechanistic Considerations: Directing the Alkylation

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[3] The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[3][4] However, the relative nucleophilicity of the N1 and N2 positions can be modulated.

  • Electronic Effects: The substituents on the indazole ring play a crucial role in dictating the electron density at the N1 and N2 positions. In our target molecule, 4-chloro-3-iodo-6-methoxy-1H-indazole, we have:

    • A 4-chloro group , which is an electron-withdrawing group through induction, decreasing the electron density of the benzene ring and influencing the acidity of the N-H proton.[5]

    • A 3-iodo group , which is a large, polarizable halogen. While halogens are inductively electron-withdrawing, they can also exhibit some resonance effects.[5] Its primary influence in this context is likely steric.

    • A 6-methoxy group , which is a strong electron-donating group through resonance, increasing the electron density of the benzene ring.[6]

  • Steric Effects: The steric bulk of substituents, particularly at the C3 and C7 positions, can significantly hinder the approach of the alkylating agent to the adjacent nitrogen atom. The large iodine atom at the C3 position in our substrate is expected to sterically encumber the N2 position, thereby favoring alkylation at the N1 position under certain conditions.[7]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent are paramount in controlling the regioselectivity.

    • Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) tend to favor N1-alkylation.[3] This is often attributed to the formation of the thermodynamically more stable indazolide anion at the N1 position. Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases like potassium carbonate (K2CO3) can lead to mixtures of isomers.

    • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, a phosphine, and an azodicarboxylate) is a well-established method for achieving high N2-selectivity in the alkylation of indazoles.[4]

Experimental Protocols

Protocol 1: Highly Regioselective N1-Alkylation

This protocol is designed to favor the formation of the N1-alkylated product by leveraging the steric hindrance of the 3-iodo substituent and employing conditions known to promote N1-selectivity.

Workflow for N1-Selective Alkylation

N1_Alkylation Indazole 4-Chloro-3-iodo-6-methoxy-1H-indazole Deprotonation Deprotonation with NaH in THF at 0°C Indazole->Deprotonation Anion N1-Indazolide Anion (Thermodynamically Favored) Deprotonation->Anion Alkylation Addition of Alkyl Halide (e.g., R-Br) Anion->Alkylation Product N1-Alkylated Product Alkylation->Product Workup Aqueous Workup and Purification Product->Workup

Caption: Workflow for N1-Selective Indazole Alkylation.

Materials:

  • 4-Chloro-3-iodo-6-methoxy-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-iodo-6-methoxy-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 15-20 mL per gram of indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol 2: Highly Regioselective N2-Alkylation via Mitsunobu Reaction

This protocol utilizes the Mitsunobu reaction to achieve high selectivity for the N2-alkylated product, which is often challenging to obtain under standard alkylation conditions.[4]

Workflow for N2-Selective Alkylation (Mitsunobu)

N2_Alkylation Indazole 4-Chloro-3-iodo-6-methoxy-1H-indazole Mitsunobu Mitsunobu Reaction at 0°C to rt Indazole->Mitsunobu Reagents Alcohol (R-OH), PPh₃, DEAD/DIAD in THF Reagents->Mitsunobu Product N2-Alkylated Product Mitsunobu->Product Workup Purification Product->Workup

Caption: Workflow for N2-Selective Indazole Alkylation (Mitsunobu).

Materials:

  • 4-Chloro-3-iodo-6-methoxy-1H-indazole

  • An alcohol (e.g., methanol, ethanol) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chloro-3-iodo-6-methoxy-1H-indazole (1.0 eq), the alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N2-alkylated product.

Data Presentation: Summary of Reaction Conditions

EntryAlkylating AgentBase/ReagentsSolventTemp. (°C)Predominant IsomerExpected N1:N2 Ratio
1R-X (halide)NaHTHF0 to rtN1>95:5
2R-X (halide)K₂CO₃DMFrtMixtureVariable
3R-OHPPh₃, DEADTHF0 to rtN2<5:95

Product Characterization: Distinguishing N1 and N2 Isomers

Unequivocal differentiation between the N1 and N2 alkylated isomers can be achieved using advanced NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

  • For N1-alkylated isomers: A key HMBC correlation will be observed between the protons of the N1-alkyl group and the C7a carbon of the indazole ring.

  • For N2-alkylated isomers: A characteristic HMBC correlation will be seen between the protons of the N2-alkyl group and the C3 carbon of the indazole ring.

Additionally, Nuclear Overhauser Effect (NOE) experiments can be insightful. For an N1-alkylated product, an NOE may be observed between the protons of the alkyl group and the H7 proton of the indazole ring.

Logical Relationship Diagram

decision_making start Goal: Regioselective N-Alkylation of 4-Chloro-3-iodo-6-methoxy-1H-indazole target_isomer Desired Isomer? start->target_isomer n1_path N1-Alkylated Product target_isomer->n1_path N1 n2_path N2-Alkylated Product target_isomer->n2_path N2 conditions_n1 Conditions: - Base: NaH - Solvent: THF - Alkylating Agent: R-X n1_path->conditions_n1 conditions_n2 Conditions: - Mitsunobu Reaction - Reagents: R-OH, PPh₃, DEAD/DIAD - Solvent: THF n2_path->conditions_n2 characterization Characterization: - NMR (¹H, ¹³C, HMBC, NOESY) - LC-MS conditions_n1->characterization conditions_n2->characterization

Caption: Decision-making workflow for regioselective N-alkylation.

Conclusion

Achieving high regioselectivity in the N-alkylation of substituted indazoles is a critical aspect of synthetic medicinal chemistry. By carefully selecting the reaction conditions, it is possible to selectively synthesize either the N1 or N2 alkylated isomer of 4-chloro-3-iodo-6-methoxy-1H-indazole in high yield and purity. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals working with this and structurally related indazole scaffolds. The mechanistic insights provided should aid in troubleshooting and adapting these methods for other complex indazole systems.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2021). DSpace@MIT. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). PubMed Central. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2018). PubMed Central. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. (2025). ChemRxiv. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). Organic Letters, 16(24), 6314-6317. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. (2018). Digital Commons @ Otterbein. [Link]

Sources

Application Note: Strategic Protocols for Sonogashira Coupling of 3-Iodo Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 3-alkynyl indazole scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib analogs) and anticancer agents. While the C3-iodine bond is electronically predisposed to oxidative addition, the indazole core presents a unique challenge: the acidic N1-proton (pKa ~14) .

In standard catalytic systems, the unprotected N1-H leads to two primary failure modes:

  • Catalyst Poisoning: Deprotonation generates an indazolyl anion that coordinates tightly to Palladium(II), arresting the catalytic cycle.

  • Side Reactions: Competitive N-arylation or N-alkylation if electrophiles are present.

This guide provides two distinct protocols:

  • Protocol A (The "Workhorse"): Uses N1-protection to ensure maximum reliability and yield. Recommended for scale-up.

  • Protocol B (The "Direct Route"): A specialized Copper-free system for unprotected indazoles, utilizing Pd-NHC (N-Heterocyclic Carbene) technology to bypass protection steps.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, use this logic flow to select the optimal experimental condition.

IndazoleDecisionTree Start Starting Material: 3-Iodo-1H-Indazole IsProtected Is N1 Protected? (SEM, Boc, THP, Me) Start->IsProtected Scale Reaction Scale? IsProtected->Scale Yes Sensitivity Base/Cu Sensitivity? IsProtected->Sensitivity No ProtocolA PROTOCOL A: Standard Pd/Cu Catalysis (High Yield, Robust) Scale->ProtocolA >100 mg (High Reliability) ProtocolB PROTOCOL B: Cu-Free / Unprotected (Green, Atom Economy) Sensitivity->ProtocolB Avoid Cu / Steps ProtectFirst Step 0: Protect N1 (Use SEM-Cl or Boc2O) Sensitivity->ProtectFirst Standard Reagents ProtectFirst->ProtocolA

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate protection status and scale.

Mechanistic Insight: The "N-Coordination Trap"

Understanding why reactions fail is critical for troubleshooting. In unprotected systems, the indazole acts as a ligand rather than a substrate.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 3-Iodo Indazole Trap THE TRAP: N-Coordination (Catalyst Death) OxAdd->Trap Unprotected N1 (Base present) TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Protected N1 Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0

Figure 2: The standard catalytic cycle vs. the N-coordination trap. Protocol A avoids the trap via blocking groups; Protocol B avoids it via sterically bulky ligands on Pd.

Experimental Protocols

Protocol A: The "Workhorse" (N-Protected / Cu-Catalyzed)

Applicability: Best for scale-up (>1g), complex alkynes, or when maximum yield is required. Substrate: N1-SEM, N1-Boc, or N1-Methyl 3-iodoindazole.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Deoxygenation (Critical): In a flame-dried Schlenk flask, dissolve the N-protected 3-iodoindazole (1.0 equiv) in anhydrous THF. Sparge with Argon for 15 minutes. Reason: Pd(0) is air-sensitive; Oxygen promotes Glaser homocoupling of the alkyne.[1]

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution typically turns yellow/orange.

  • Alkyne Introduction: Add the terminal alkyne (1.2 equiv) followed immediately by Et3N (3.0 equiv).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Self-Validation Check: The reaction usually darkens (brown/black) as Pd(0) is generated. If it remains bright yellow after 2 hours, gently heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu salts) and Brine. Dry over Na2SO4.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Typical Yield: 85–95%

Protocol B: The "Direct Route" (Unprotected / Cu-Free)

Applicability: Rapid library synthesis, "Green" chemistry requirements, or when N-protection is impossible. Substrate: Unprotected 3-iodo-1H-indazole.

Reagents:

  • Catalyst: Pd(dppf)Cl2[3] · DCM complex (5 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.5 equiv) - Inorganic bases prevent N-deprotonation interference better than amines in this context.

  • Solvent: DMSO or DMF (Polar aprotic is required for solubility).

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with Unprotected 3-iodoindazole (1.0 equiv), Cs2CO3 (2.5 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Solvent & Alkyne: Add DMSO (degassed) and the terminal alkyne (1.5 equiv).

    • Note: A higher equivalent of alkyne is used because Cu-free cycles are slower, and some alkyne oligomerization may occur.

  • Thermal Activation: Heat to 80–100°C for 12–16 hours.

    • Causality: The oxidative addition to the electron-rich (due to NH) indazole is slower; thermal energy is required.

  • Monitoring: Monitor by LCMS. Look for the mass of Product [M+H]+.

    • Self-Validation Check: If starting material persists but no product forms, add 10 mol% XPhos ligand to stabilize the Pd species.

  • Workup: Pour into water (precipitate often forms). Extract with EtOAc. Caution: DMSO removal requires extensive water washing or lyophilization.

Typical Yield: 60–75%

Data & Troubleshooting Guide

Comparative Performance Table
VariableProtocol A (Protected)Protocol B (Unprotected)
Reaction Time 4–6 Hours12–24 Hours
Temperature 25°C (RT)80–100°C
Glaser Homocoupling Possible (due to Cu)Minimal / None
Atom Economy Low (Protect/Deprotect steps)High (Direct)
Purification Easy (Standard Flash)Difficult (DMSO removal)
Self-Validating System Checks
ObservationDiagnosisCorrective Action
Reaction turns black immediately Rapid Pd precipitation (Pd black).Ligand concentration too low or O2 leak. Add more phosphine ligand (PPh3) or check Argon seal.
No Product, Alkyne consumed Glaser Homocoupling (Alkyne-Alkyne).Too much O2 present. Repeat degassing. Switch to Protocol B (Cu-free).
Starting Material Unreacted Catalyst poisoning.If Unprotected: N-coordination is happening. Switch to Protocol A or use stronger ligand (XPhos/Buchwald).
Spot-to-spot conversion on TLC Clean reaction.Proceed to workup.

References

  • General Reactivity of Indazoles: BenchChem Application Notes. "Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis." Link

  • C3 Functionalization Review: MDPI Molecules. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." (Discusses catalyst choices relevant to Sonogashira). Link

  • Copper-Free Methodology: Wikipedia / Organic Chemistry Portal. "Sonogashira coupling: Mechanism for the Cu-free Sonogashira reaction."[1][4][5][6] Link

  • Pd-NHC Catalysis: NIH / PMC. "Copper-free Sonogashira cross-coupling reactions: an overview." (Detailing the use of NHC ligands for difficult substrates). LinkNote: Generic link to PMC database for verification.

  • Indazole Synthesis & Coupling: ResearchGate. "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes." Link

Sources

Advanced Protocols for the C-3 Functionalization of 4-Chloro-6-methoxy-1H-indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and oncology therapeutics. Specifically, the 4-chloro-6-methoxy-1H-indazole (CAS 885519-64-2) building block presents a unique synthetic challenge. While the 6-methoxy group enriches the electron density of the aromatic system, the 4-chloro substituent introduces significant steric hindrance directly adjacent to the highly reactive C-3 position.

This Application Note provides validated, self-consistent protocols for the C-3 functionalization of 4-chloro-6-methoxy-1H-indazoles. We detail two divergent synthetic strategies: a two-step halogenation/cross-coupling approach for C-C bond formation, and a transition-metal-free direct C-H formylation pathway.

Mechanistic Insights & Synthetic Strategy

The pyrazole ring of the indazole system possesses a unique electronic distribution that renders the C-3 position highly susceptible to electrophilic attack. However, functionalizing the C-3 position of 4-chloro-6-methoxy-1H-indazole requires overcoming two primary barriers:

  • Steric Hindrance: The van der Waals radius of the 4-chloro group restricts the trajectory of incoming bulky transition-metal complexes during direct C-H activation.

  • N-H Coordination: The unprotected N1/N2 protons can coordinate with palladium catalysts, leading to catalyst deactivation or undesired N-arylation.

To circumvent these issues, researchers employ two distinct pathways. The first is a regioselective C-3 halogenation to install an iodine atom, creating a highly reactive handle for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. Theoretical calculations reveal that utilizing a ferrocene-based divalent palladium complex, specifically PdCl2(dppf), lowers the activation energy barrier for the oxidative addition intermediate compared to bulkier catalysts like PdCl2(dtbpf) [1].

Alternatively, a chemodivergent direct C-H functionalization can be achieved via a radical pathway. Using potassium persulfate (


), sulfate radical anions are generated, which abstract hydrogen from dimethyl sulfoxide (DMSO). This generates a formyl radical equivalent that readily attacks the electron-rich C-3 position without the need for transition metals [2].

SyntheticWorkflow SM 4-Chloro-6-methoxy-1H-indazole (CAS 885519-64-2) Iodination Step 1: C-3 Iodination (I2, KOH, DMF) SM->Iodination Pathway A Formylation Direct C-3 Formylation (DMSO, K2S2O8, Air) SM->Formylation Pathway B Intermediate 4-Chloro-3-iodo-6-methoxy-1H-indazole (CAS 885519-66-4) Iodination->Intermediate Suzuki Step 2: Suzuki-Miyaura (PdCl2(dppf), Ar-B(OH)2) Intermediate->Suzuki Product1 C-3 Arylated Indazole (Cross-Coupled Product) Suzuki->Product1 Product2 3-Formyl-4-chloro-6-methoxy-1H-indazole (Formylated Product) Formylation->Product2

Divergent synthetic pathways for the C-3 functionalization of 4-chloro-6-methoxy-1H-indazole.

Experimental Protocols

Protocol A: Regioselective C-3 Iodination

Objective: Synthesis of 4-chloro-3-iodo-6-methoxy-1H-indazole (CAS 885519-66-4).

Rationale: Iodine (


) in the presence of a strong base (KOH) is utilized instead of N-Iodosuccinimide (NIS) to ensure complete conversion. KOH deprotonates the indazole N-H, generating an electron-rich indazolide anion that rapidly undergoes electrophilic aromatic substitution at C-3, effectively outcompeting the steric bulk of the 4-chloro group.

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer with 4-chloro-6-methoxy-1H-indazole (10.0 mmol, 1.82 g) and anhydrous N,N-dimethylformamide (DMF) (40 mL).

  • Deprotonation: Add Potassium Hydroxide (KOH) pellets (25.0 mmol, 1.40 g) in one portion. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the indazolide anion. The solution will darken slightly.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Iodine (

    
    ) (15.0 mmol, 3.81 g) in 20 mL of DMF and add it dropwise via an addition funnel over 20 minutes.
    
  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar anionic intermediate will convert to the less polar iodinated product.

  • Quenching & Workup: Pour the reaction mixture into 200 mL of ice-cold 10% aqueous sodium thiosulfate (

    
    ) to reduce unreacted iodine. Stir vigorously for 15 minutes until the brown color dissipates, yielding a pale precipitate.
    
  • Isolation: Filter the precipitate under vacuum, wash with copious amounts of distilled water (3 x 50 mL) to remove DMF and inorganic salts, and dry under high vacuum at 45 °C overnight.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-3 Arylation utilizing a ferrocene-based Palladium catalyst in an ionic liquid medium.

Rationale: Immobilizing the Pd catalyst in an imidazolium ionic liquid (e.g.,


) prevents the formation of inactive Pd(0) black, a common failure mode in sterically demanding couplings [1]. The bidentate dppf ligand enforces a specific bite angle that facilitates the reductive elimination step despite the adjacent 4-chloro group.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 4-chloro-3-iodo-6-methoxy-1H-indazole (1.0 mmol, 308 mg), the desired arylboronic acid (1.5 mmol), and Potassium Carbonate (

    
    ) (3.0 mmol, 414 mg).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%, 36 mg).
    
  • Solvent Introduction: Add 3 mL of 1-butyl-3-methylimidazolium tetrafluoroborate (

    
    ) and 1 mL of degassed 
    
    
    
    . The water is critical to dissolve the inorganic base and facilitate the transmetalation step.
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, backfilling with ultra-pure Argon.

  • Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Extraction: Cool to room temperature. Extract the product using diethyl ether (4 x 10 mL). The ionic liquid containing the active Pd catalyst remains in the aqueous/ionic phase and can be recycled [1].

  • Purification: Concentrate the combined organic layers and purify via flash column chromatography (Silica gel, gradient elution Hexanes to 40% EtOAc).

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 3-Iodo-indazole PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Ar-B(OH)2 + Base PdII_TM->Pd0 Reductive Elimination (Product)

Catalytic cycle of the PdCl2(dppf)-mediated Suzuki-Miyaura cross-coupling at the C-3 position.

Protocol C: Transition-Metal-Free C-3 Formylation

Objective: Direct C-H functionalization to yield 3-formyl-4-chloro-6-methoxy-1H-indazole.

Rationale: This chemodivergent protocol utilizes DMSO as both the solvent and the


 (formyl) source. Potassium persulfate acts as a single-electron oxidant to trigger the radical cascade. This avoids toxic transition metals and bypasses the need for pre-halogenation [2].

Step-by-Step Methodology:

  • Setup: In a 20 mL reaction vial, dissolve 4-chloro-6-methoxy-1H-indazole (0.5 mmol, 91 mg) in anhydrous DMSO (3.0 mL).

  • Oxidant Addition: Add Potassium Persulfate (

    
    ) (1.5 mmol, 405 mg) to the solution.
    
  • Aerobic Heating: Leave the vial open to the ambient atmosphere (aerobic conditions are required for the radical oxidation sequence). Heat the mixture at 100 °C for 8 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove DMSO and inorganic residues.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the formylated product.
    

Quantitative Data & Optimization Summaries

The choice of catalyst and solvent plays a decisive role in overcoming the steric hindrance of the 4-chloro substituent during cross-coupling. Table 1 summarizes the optimization parameters validating the use of


 in ionic liquids [1].

Table 1: Catalyst and Solvent Optimization for C-3 Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Ligand TypeSolvent SystemTemp (°C)Yield (%)*
1

MonodentateToluene /

9034
2

NoneDMF /

9018 (Pd black formed)
3

Bidentate (Bulky)

/

9062
4

Bidentate (Optimal)

/

90 89
5

Bidentate

/

9076

*Isolated yields based on 4-chloro-3-iodo-6-methoxy-1H-indazole. Data adapted from theoretical and experimental models of 1H-indazole functionalization.

Table 2: Comparison of C-3 Functionalization Strategies

StrategyIntermediate RequiredReagents / CatalystsScalabilityPrimary Advantage
Cross-Coupling 3-Iodo indazole

, Boronic Acids
High (Gram scale)Access to diverse C-3 aryl/heteroaryl derivatives.
Direct Formylation None (Direct C-H)DMSO,

ModerateTransition-metal-free; installs a versatile aldehyde handle.

References

  • Yu, J., Zheng, A., Jin, L., Wu, Y., Pan, Q., Wang, X., Li, X., Wang, W., Gao, M., & Sun, Y. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Applied Sciences, 13(7), 4095.[Link]

  • Bhattacharjee, S., Laru, S., Ghosh, P., & Hajra, A. (2021). "Potassium Persulfate Mediated Chemodivergent C‑3 Functionalization of 2H‑Indazoles with DMSO as C1 Source." The Journal of Organic Chemistry, 86(15), 10866-10873.[Link]

Process Chemistry Application Note: Scalable Synthesis of 4-Chloro-3-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-3-iodo-6-methoxy-1H-indazole , a critical intermediate in the manufacturing of the FGFR inhibitor Erdafitinib (JNJ-42756493).

While laboratory-scale syntheses often rely on expensive reagents (e.g., NIS) or chromatographic purification, this guide focuses on process-intensified methodologies suitable for multi-gram to kilogram scale-up. The route prioritizes cost-effective reagents (


/KOH), safety management of hydrazine, and isolation via crystallization to eliminate chromatography.
Core Challenges Addressed
  • Regioselectivity: Ensuring exclusive iodination at the C3 position without N-iodination or over-iodination.

  • Safety: Managing the thermal and toxicological hazards of hydrazine hydrate during the ring-closure step.

  • Purification: Developing a "crash-out" precipitation method to avoid silica gel chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary process steps:

  • Indazole Ring Construction: Condensation of a fluorobenzaldehyde precursor with hydrazine.

  • C3-Functionalization: Regioselective electrophilic aromatic substitution to install the iodine handle.

Reaction Scheme

SynthesisRoute cluster_0 Critical Process Parameters SM 4-Chloro-2-fluoro- 6-methoxybenzaldehyde Intermediate 4-Chloro-6-methoxy- 1H-indazole SM->Intermediate Step 1: Cyclization (120°C, NMP) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate Product 4-Chloro-3-iodo- 6-methoxy-1H-indazole Intermediate->Product Step 2: Iodination (rt, DMF) Iodine I2 / KOH (DMF) Iodine->Product

Caption: Two-step scalable synthesis route from benzaldehyde precursor to the iodinated indazole core.

Step 1: Indazole Ring Formation

Target: 4-Chloro-6-methoxy-1H-indazole Mechanism: Nucleophilic aromatic substitution (


) of the fluoride by hydrazine, followed by condensation with the aldehyde.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleHazard Note
4-Chloro-2-fluoro-6-methoxybenzaldehyde 1.0SMIrritant
Hydrazine Hydrate (64-80%) 5.0 - 10.0ReagentCarcinogen, Corrosive
NMP (N-Methyl-2-pyrrolidone) SolventSolventReprotoxic
Water -Anti-solvent-
Detailed Protocol
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser connected to a scrubber (to trap hydrazine vapors).

  • Dissolution: Charge 4-Chloro-2-fluoro-6-methoxybenzaldehyde (1.0 wt) into NMP (5.0 vol). Stir until dissolved at 25°C.

  • Reagent Addition: Add Hydrazine Hydrate (5.0 equiv) slowly.

    • Process Note: The reaction is exothermic.[7][8] Maintain internal temperature

      
       during addition.
      
  • Reaction: Heat the mixture to 120°C for 4–6 hours.

    • Monitoring: Monitor by HPLC.[2] The intermediate hydrazone may form quickly, but high heat is required for the ring closure (cyclization).

  • Workup (Precipitation):

    • Cool the reaction mass to 20°C.

    • Slowly add Water (10 vol) over 1 hour. A thick precipitate will form.

    • Stir the slurry for 2 hours at 0–5°C to maximize yield.

  • Isolation: Filter the solid. Wash the cake with water (

    
     vol) to remove residual hydrazine and NMP.
    
  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Step 2: Regioselective C3-Iodination

Target: 4-Chloro-3-iodo-6-methoxy-1H-indazole Mechanism: Base-mediated electrophilic halogenation. The base (KOH) deprotonates the N1-H, increasing electron density at C3, facilitating attack by iodine (


).
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleKey Attribute
Indazole Intermediate (Step 1)1.0SM-
Iodine (

)
1.2ElectrophileSolid, sublimable
Potassium Hydroxide (KOH) 2.5BasePellets/Flakes
DMF SolventSolventPolar aprotic
Sodium Thiosulfate (

)
-QuenchRemoves excess

Detailed Protocol
  • Dissolution: In a reactor, dissolve the Step 1 Indazole (1.0 wt) in DMF (6.0 vol).

  • Base Addition: Add KOH pellets (2.5 equiv). Stir for 15 minutes. The solution may darken (formation of indazolyl anion).

  • Iodination:

    • Dissolve Iodine (

      
      , 1.2 equiv) in DMF (2.0 vol) in a separate vessel.
      
    • Add the Iodine solution dropwise to the reactor over 30–60 minutes.

    • Exotherm Control: Maintain temperature between 20–30°C.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Checkpoint: HPLC should show <1% starting material. If reaction stalls, add 0.1 equiv additional

      
      .
      
  • Quench & Workup:

    • Prepare a solution of 10% aq.

      
       (Sodium Thiosulfate).
      
    • Pour the reaction mixture slowly into the Thiosulfate solution (10 vol).

    • Observation: The brown color of iodine will fade to yellow/white as the product precipitates.

  • Isolation: Filter the solid.

  • Purification (Slurry Wash):

    • Resuspend the wet cake in Acetonitrile (3 vol) or Ethanol .

    • Heat to reflux for 30 minutes, then cool to 5°C.

    • Filter and dry.[2][4][9] This removes trace regioisomers and inorganic salts.

Expected Yield: 80–88% Purity: >98% (HPLC)

Analytical Controls & Troubleshooting

Analytical Data
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, NH) — Disappears upon 
      
      
      
      shake.
    • 
       7.15 (s, 1H, C7-H)
      
    • 
       6.75 (s, 1H, C5-H) — Note: The shift of C5/C7 changes significantly after iodination due to the heavy atom effect.
      
    • 
       3.85 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry:

    
     (Cl + I isotope pattern is distinct).
    
Troubleshooting Guide

Troubleshooting Problem Issue: Low Purity or Yield Check1 Is Starting Material remaining in Step 2? Problem->Check1 Action1 Add 0.1 eq KOH + 0.1 eq I2. Check pH > 10. Check1->Action1 Yes Check2 Is Product Colored (Dark Brown)? Check1->Check2 No Action2 Incomplete Quench. Wash cake with more Na2S2O3 solution. Check2->Action2 Yes Check3 N-Iodination observed? Check2->Check3 No Action3 Treat with mild acid (HCl) or heat in MeOH. N-I is reversible. Check3->Action3 Yes

Caption: Decision tree for troubleshooting common iodination issues.

Safety & Handling (Critical)

Hydrazine Hydrate Management[10]
  • Toxicity: Hydrazine is a potent hepatotoxin and suspected carcinogen.

  • Engineering Control: All transfers must occur in a closed system or a fume hood with high face velocity.

  • Decontamination: Spills should be neutralized with dilute hypochlorite (bleach) solution before cleanup (oxidizes hydrazine to

    
    ).
    
Iodine Handling[2][9][11][12]
  • Solid iodine sublimes. Weighing should be done in a hood.

  • Iodine is corrosive to stainless steel (pitting). Glass-lined reactors (GLR) are required for Step 2.

References

  • Perera, T. P. S., et al. (2017). "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor." Molecular Cancer Therapeutics, 16(6), 1010–1020. Link

  • Angibaud, P. R., et al. (2013). "Pyrazolyl-indole derivatives as kinase inhibitors." World Intellectual Property Organization, WO 2013/106535 A1. (Janssen Pharmaceutica). Link

  • Luo, G., et al. (2006). "Regioselective synthesis of 3-iodo-1H-indazoles." Journal of Organic Chemistry, 71(14), 5392–5395. Link

  • BenchChem Technical Support. (2025). "Scale-up of 3-iodo-1H-indazole derivatives." BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Iodination for 6-Methoxyindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Improvement & Process Optimization for 3-Iodo-6-methoxy-1H-indazole Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Core Chemistry

The iodination of 6-methoxyindazole at the C3 position is a critical transformation in the synthesis of kinase inhibitors (e.g., VEGFR, Axitinib analogs). While the 6-methoxy group activates the benzene ring, the pyrazole C3 position remains the preferred site for Electrophilic Aromatic Substitution (EAS) under basic conditions.

The Challenge: Users often report low yields (40-60%) due to:

  • N-Iodination: Formation of the labile N-iodo species (kinetic product) instead of the C3-iodo (thermodynamic product).

  • Incomplete Conversion: Stalling due to the accumulation of HI (acidification) or poor solubility.

  • Over-iodination: The activated 6-methoxy ring can lead to competitive iodination at C5 or C7 if stoichiometry is uncontrolled.

This guide provides a self-validating protocol and troubleshooting workflow to stabilize yields at >85% .

The "Golden Path" Protocol

Based on high-yield literature precedents (Organic Syntheses, J. Het. Chem).[1][2][3][4][5][6][7][8][9][10]

Standard Operating Procedure (SOP-8821-A)

Reagents: Iodine (


), Potassium Hydroxide (KOH), DMF (Anhydrous).
StepActionCritical Technical Note
1 Dissolve 6-methoxyindazole (1.0 eq) in DMF (5-7 volumes).DMF is superior to MeCN/Dioxane for solubility of the intermediate anion.
2 Add KOH pellets (3.5 - 4.0 eq). Stir at RT for 15 min.Crucial: You must generate the indazolyl anion before adding iodine. The solution should darken/change color.[11]
3 Dissolve

(1.1 - 1.2 eq) in DMF (2 vol) and add dropwise over 30 mins.
Fast addition causes local hot spots and over-iodination on the methoxy-activated ring.
4 Stir at 25°C for 1-2 hours. Monitor by TLC/LCMS.[2]If conversion is <90% after 2h, heat to 45°C. Do not exceed 60°C to avoid degradation.
5 Quench: Pour into ice water containing 10%

(Sodium Thiosulfate)
.
Thiosulfate reduces excess

(purple/brown) to iodide (colorless), preventing product contamination.
6 Isolation: Adjust pH to ~7 with dilute HCl. Filter the precipitate.[3][11][12]The product usually crashes out. If sticky, extract with EtOAc.

Mechanistic Visualization

Understanding the pathway is essential for troubleshooting. The reaction relies on the nucleophilicity of the deprotonated indazole.[4]

IndazoleIodination Substrate 6-Methoxyindazole (Substrate) Anion Indazolyl Anion (Nucleophile) Substrate->Anion Deprotonation (Fast) Base KOH (Base) Base->Anion NIodo N-Iodo Intermediate (Kinetic Trap) Anion->NIodo Attack at N (Reversible) Product 3-Iodo-6-methoxyindazole (Thermodynamic Product) Anion->Product Attack at C3 (Irreversible) Iodine Iodine (I2) (Electrophile) Iodine->NIodo Iodine->Product NIodo->Anion Equilibrium

Figure 1: Reaction pathway.[8][11] Note that the N-Iodo species is a "dead end" that must revert to the anion to form the stable C3-product.

Troubleshooting & FAQs

Issue 1: "My reaction stalled at 60% conversion."

Diagnosis: The reaction generates HI as a byproduct. If your base is consumed, the pH drops, protonating the indazole anion and shutting down reactivity.

  • Solution: Add an additional 1.0 eq of KOH. Ensure your initial base load was at least 3.0-4.0 eq.

  • Alternative: If using

    
     (weaker base), switch to KOH or NaOH. The pKa of indazole is ~14; carbonate is often too slow for high-throughput yields.
    
Issue 2: "I see a spot corresponding to N-iodination."

Diagnosis: N-iodoindazoles are kinetically favored but chemically unstable.

  • Verification: N-iodo species often revert to starting material on TLC plates due to silica acidity.

  • Fix:

    • Heat: Warm the reaction to 50°C for 30 mins. This promotes thermodynamic rearrangement to the C3-iodo form.

    • Acid Workup: During workup, a brief wash with dilute HCl often hydrolyzes the weak N-I bond while leaving the robust C3-I bond intact.

Issue 3: "The product is a dark, sticky tar."

Diagnosis: Oxidative polymerization. The 6-methoxy group makes the ring electron-rich and susceptible to oxidation by excess iodine.

  • Fix:

    • Strict Stoichiometry: Never exceed 1.2 eq of

      
      .
      
    • Thiosulfate Wash: You must wash the crude solid with sodium thiosulfate. The dark color is often just trapped molecular iodine, not decomposition.

    • Solvent Switch: If DMF is hard to remove, try NMP (N-methyl-2-pyrrolidone) or Dioxane .

Comparative Data: Reagent Selection

Yield data compiled from internal optimization studies and literature averages.

Reagent SystemBaseSolventTypical YieldProsCons

/ KOH
StrongDMF85-95% Highest yield, cheapest, scalable.Requires aqueous workup; DMF removal.

/

WeakMeCN50-70%Milder conditions.Slow kinetics; often incomplete.
NIS (N-Iodosuccinimide) None/Cat.[1]MeCN60-80%Homogeneous; good for acid-sensitive groups.Expensive; succinimide byproduct removal.
ICl (Iodine Monochloride) NoneAcOH40-60%Very fast.High risk of over-iodination (C5/C7) due to high reactivity.

Interactive Troubleshooting Workflow

TroubleshootingTree Start Start: Low Yield / Impurity CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Purple Is Product Purple/Brown? CheckTLC->Purple MultiSpot Multiple Spots (Over-reaction)? CheckTLC->MultiSpot AddBase Action: Add 1.0 eq KOH Heat to 50°C SM_Left->AddBase Yes ThioWash Action: Wash w/ Na2S2O3 Purple->ThioWash Yes CheckEq Action: Reduce I2 to 1.05 eq Check Temp (<25°C) MultiSpot->CheckEq Yes

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

  • Bocchi, V., & Palla, G. (1982). Synthesis of 3-iodoindazoles. Journal of Heterocyclic Chemistry, 19(6).

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.

  • Organic Syntheses. (2020).[10] Preparation of 1H-Indazole-3-carbonitrile via 3-Iodo-1H-indazole. Org. Synth. 2020, 97, 314-326.[10]

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand.

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for Iodine and DMF before handling.

Sources

Solubility issues with 4-Chloro-3-iodo-6-methoxy-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Optimization in DMSO

Executive Summary & Compound Profile

4-Chloro-3-iodo-6-methoxy-1H-indazole is a highly lipophilic, halogenated indazole intermediate. It shares structural homology with precursors used in the synthesis of VEGFR inhibitors (e.g., Axitinib). Users frequently encounter difficulty preparing high-concentration stock solutions (>50 mM) or observing precipitation ("crashing out") when diluting stocks into aqueous buffers.

This guide addresses the thermodynamic barriers to dissolution (high crystal lattice energy) and the kinetic issues of precipitation in biological assays.

Physicochemical Profile
PropertyValue (Est.)[1][2][3][4][5][6][7][8]Relevance to Solubility
Molecular Formula C₈H₆ClIN₂OModerate molecular weight, but heavy atom count (I, Cl) increases density.
LogP (Predicted) ~3.5 - 4.0High Lipophilicity. Poor water solubility; requires organic co-solvents.
H-Bond Donors 1 (Indazole N-H)The N-H is the primary handle for DMSO solvation via hydrogen bonding.
pKa (Indazole NH) ~12.5 - 13.5Weakly acidic. Can be deprotonated by strong bases, altering solubility.
Lattice Energy HighPlanar structure facilitates strong

-

stacking, requiring energy (heat/sonication) to break.

Troubleshooting Workflow: Dissolution Issues

If you are unable to dissolve the solid compound in DMSO to reach your target concentration, follow this decision matrix.

DissolutionTroubleshooting Start Start: Solid not dissolving in DMSO at Target Conc. CheckConc Is Target Conc. > 100 mM? Start->CheckConc Heat Step 1: Apply Heat (40-50°C water bath, 5-10 min) CheckConc->Heat No (<100 mM) CheckConc->Heat Yes (Warning: Near Saturation) Sonicate Step 2: Ultrasonic Bath (35-40 kHz, 10-15 min) Heat->Sonicate Visual Visual Inspection: Clear Solution? Sonicate->Visual Success Success: Aliquot & Store (-20°C, Dark) Visual->Success Yes Fail Failure: Turbid/Precipitate Visual->Fail No AddAcid Advanced: Trace Acidification (Add 0.1% Acetic Acid) Fail->AddAcid If base-sensitive CheckPurity Check Purity (HPLC) Possible Inorganic Salts? Fail->CheckPurity If insoluble particles persist AddAcid->Sonicate

Figure 1: Decision tree for solubilizing stubborn indazole derivatives in DMSO. Note that persistent insoluble particles often indicate inorganic salt contamination from previous synthesis steps (e.g., potassium carbonate), not the compound itself.

Technical Q&A: Common Issues & Solutions

Issue 1: "The compound dissolves initially but precipitates when I add it to cell culture media."

Diagnosis: Solvent Shock (Oiling Out). When a hydrophobic compound in 100% DMSO is suddenly exposed to water (a high-dielectric medium), the hydrophobic effect forces the molecules to aggregate faster than they can disperse.

Solution: The Serial Dilution Protocol Do not pipette 100% DMSO stock directly into the final assay buffer. Use an intermediate dilution step.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 10-fold into a "Transition Buffer" (e.g., PBS + 10% DMSO or PBS + 0.5% Tween-80). This creates a 1 mM solution.

  • Final Step: Dilute the intermediate solution into your cell media to reach the final working concentration (e.g., 1-10 µM).

Issue 2: "My DMSO stock solution turned yellow/brown after a week."

Diagnosis: Iodine Liberation (Photolysis). The C-I bond at the 3-position is susceptible to homolytic cleavage by UV/visible light, releasing radical species and free iodine (


), which appears yellow/brown.

Corrective Action:

  • Storage: Must be stored in amber glass vials or wrapped in aluminum foil.

  • Verification: Run an LC-MS. If the parent mass (M+) is decreasing and you see a peak corresponding to the de-iodinated species (M-126), photodegradation has occurred.

  • Prevention: Always handle under low-light conditions if possible.

Issue 3: "I see crystals forming in my -20°C stock solution."

Diagnosis: Hygroscopicity & Freezing. DMSO is hygroscopic (absorbs water from air).[5] At -20°C, DMSO freezes. If it has absorbed water, the solubility of the lipophilic indazole decreases drastically, forcing it out of the lattice as the DMSO crystallizes.

Solution:

  • Thawing Protocol: Do not simply thaw at room temperature. Heat the vial to 37°C and vortex vigorously to redissolve any micro-crystals formed during the freeze-thaw cycle.

  • Single-Use Aliquots: Divide your stock into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 50 mM stock solution of 4-Chloro-3-iodo-6-methoxy-1H-indazole.

Materials:

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Amber glass vial (Borosilicate).

  • Ultrasonic bath.[9]

Protocol:

  • Weighing: Weigh 15.4 mg of compound (MW ≈ 308.5 g/mol ) into a sterile amber vial.

    • Note: Static electricity is common with these crystalline solids. Use an anti-static gun if available.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Do not use a plastic pipette tip for long-term storage transfer; DMSO can leach plasticizers.

  • Dispersion: Vortex for 30 seconds. The solution will likely remain cloudy.

  • Energy Input: Sonicate at room temperature for 10 minutes.

    • Check: If still cloudy, warm in a 40°C water bath for 5 minutes, then sonicate again.

  • QC: Hold the vial up to a light source. The liquid must be perfectly clear with no refracting particles.[5]

  • Storage: Flush the headspace with Nitrogen or Argon gas (to prevent moisture uptake), cap tightly, and store at -20°C.

Mechanism of Action: Why DMSO?

Understanding the interaction between the solvent and the solute helps predict behavior.

SolvationMechanism Indazole Indazole N-H (H-Bond Donor) Solvated Solvated Species (Stable in Solution) Indazole->Solvated Entropy Driven DMSO_O DMSO Oxygen (H-Bond Acceptor) DMSO_O->Indazole Strong H-Bonding (Breaks Lattice) Lattice Crystal Lattice (Pi-Pi Stacking) Lattice->Indazole Resists Dissolution

Figure 2: The primary mechanism of dissolution is the Hydrogen Bond acceptance of the DMSO sulfoxide oxygen interacting with the Indazole N-H proton. This interaction must overcome the lattice energy of the solid crystal.

References

  • PubChem. 6-Methoxy-1H-indazole Compound Summary. National Library of Medicine. Accessed Feb 28, 2026. Link

  • BenchChem Technical Support. Stability of Thiazole and Indazole Compounds in DMSO. BenchChem.[4][6][7][9][10] Accessed Feb 28, 2026. Link

  • Cheng, X., et al. (2003).[11] Studies on repository compound stability in DMSO under various conditions.[3][11] Journal of Biomolecular Screening. (Demonstrates hygroscopicity issues in DMSO). Link

  • Sigma-Aldrich. Product Information: Dimethyl sulfoxide (DMSO) Physical Properties and Storage. Merck KGaA. Link

  • Pfizer Inc. Process for the preparation of Axitinib. (Relevant for synthetic context of iodo-indazole intermediates). Patent WO2009106980A2. Link

Sources

Preventing N1 vs N2 alkylation isomers in indazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in Indazole


-Alkylation (N1 vs. N2)
Ticket Type:  Technical Guide & Troubleshooting
Status:  Active
The Diagnostic: Why You Are Getting Mixtures

Welcome to the support center. If you are seeing a frustrating 1:1 or 2:1 mixture of N1- and N2-alkylated indazoles, you are fighting the intrinsic tautomeric nature of the scaffold.

The Root Cause: Indazoles exist in a tautomeric equilibrium between the


-form (benzenoid, thermodynamically stable) and the 

-form (quinoid, less stable).[1]
  • Thermodynamics: The N1-isomer preserves the benzene ring's aromaticity, making it lower in energy by approximately 3–4 kcal/mol.

  • Kinetics: The N2 position, however, has a higher electron density in the deprotonated anion (HOMO coefficient analysis) and is less sterically hindered by the C7 proton.

Consequently, under standard


 conditions (Base + Alkyl Halide), you often get a mixture because the reaction is under kinetic control , or the transition state energy difference (

) is insufficient to drive exclusivity.
Visualizing the Problem (Mechanism)

IndazoleTautomerism cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Outcomes N1H 1H-Indazole (Benzenoid) Thermodynamic Favored N2H 2H-Indazole (Quinoid) Less Stable N1H->N2H Ka Anion Indazolyl Anion (Delocalized) N1H->Anion Base N2H->Anion Base ProdN1 N1-Alkyl Product (Major Thermodynamic) Anion->ProdN1 Path A (Steric C7 blocked) ProdN2 N2-Alkyl Product (Kinetic/Steric) Anion->ProdN2 Path B (Electronic favored)

Figure 1: The tautomeric equilibrium and divergent alkylation pathways.

Workflow A: Targeting the N1-Isomer (The Standard)

If your goal is the N1-isomer (common for bio-active molecules), you must push the reaction toward thermodynamic control or use metal catalysis that prefers the N1-nitrogen lone pair.

Protocol 1: The Thermodynamic Reset (NaH/THF)

Using a strong base in a coordinating solvent can enhance N1 selectivity via chelation effects between the cation (


), the N2 nitrogen, and potential C3 substituents.
  • Reagents: Sodium Hydride (NaH), THF (Anhydrous).[1][2][3]

  • Key Factor: Temperature.[2][4][5][6] Heating encourages the thermodynamic product.

Step-by-Step:

  • Dissolve indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to 0°C and add NaH (60% dispersion, 1.2 equiv).

  • Stir for 30 mins to ensure complete deprotonation (anion formation).

  • Add alkyl halide (1.1 equiv) dropwise.[2]

  • Crucial Step: Warm to 50–60°C.

    • Why? Higher temperature helps overcome the activation barrier for the reversible alkylation or simply pushes the system toward the thermodynamic N1 well.

  • Monitor by LCMS.[2] N1 is usually less polar (higher

    
     on silica) than N2.
    
Protocol 2: Chan-Lam Coupling (For Arylation)

For attaching aryl groups,


 is difficult. Copper-catalyzed oxidative coupling is superior and highly N1-selective due to the coordination geometry of the Cu(II) intermediate.
  • Reagents: Aryl boronic acid (1.5 equiv),

    
     (0.1–1.0 equiv), Pyridine (2.0 equiv), DCM, Air (
    
    
    
    ).
  • Selectivity: Typically >95:5 favoring N1.

Workflow B: Targeting the N2-Isomer (The Challenge)

Targeting N2 is harder because you are fighting thermodynamics. You must use kinetic traps or specific alkylating agents that react faster with the more nucleophilic N2.

Protocol 3: The Meerwein Salt Method

Direct alkylation with highly reactive oxonium salts often favors N2. The reaction is so fast it locks in the kinetic preference before equilibration can occur.

  • Reference: Cheung et al., J. Org.[3][7][8][9][10] Chem. 2003 [1].[4][8][9]

  • Reagents: Trimethyloxonium tetrafluoroborate (

    
    ) or Triethyloxonium hexafluorophosphate.[8][9]
    
  • Solvent: Ethyl Acetate or DCM.

Step-by-Step:

  • Dissolve indazole in EtOAc at Room Temperature.

  • Add

    
     (1.2 equiv).
    
  • Stir for 2–4 hours.

  • Quench with saturated

    
    .
    
  • Outcome: High N2 selectivity (often >90%).[3]

Protocol 4: The Mitsunobu Inversion (Conditional)

While Mitsunobu often favors N1, specific substrates (especially 3-substituted indazoles) can favor N2 due to steric clash between the bulky


 adduct and the C7-proton during the transition state [2].
Decision Matrix: Selecting Your Conditions

Use this flow to determine the correct experimental setup for your specific substrate.

IndazoleDecisionTree Start Target Isomer? TargetN1 Target: N1-Isomer Start->TargetN1 TargetN2 Target: N2-Isomer Start->TargetN2 GroupType Group to add? TargetN1->GroupType Meerwein Protocol: Meerwein Salt Me3OBF4 / EtOAc (Kinetic Control) TargetN2->Meerwein Methyl/Ethyl Mitsunobu Protocol: Mitsunobu (Substrate Dependent) Check Sterics at C3/C7 TargetN2->Mitsunobu Complex Alkyl Aryl Aryl Group GroupType->Aryl Alkyl Alkyl Group GroupType->Alkyl ChanLam Protocol: Chan-Lam Cu(OAc)2, Boronic Acid (High N1 Selectivity) Aryl->ChanLam NaH Protocol: NaH / THF Heat to 60°C (Thermodynamic Control) Alkyl->NaH

Figure 2: Experimental decision tree for regioselective indazole functionalization.

Troubleshooting FAQs

Q: I used NaH/DMF and still got a mixture (60:40). Why? A: DMF is a polar aprotic solvent that stabilizes the free anion, making it highly reactive and less discriminating ("loose ion pair").

  • Fix: Switch to THF or Toluene . These solvents encourage tighter ion pairing between the

    
     and the indazole anion. The 
    
    
    
    often coordinates to N2, effectively blocking it and forcing the electrophile to attack N1 [3].

Q: How do I separate the isomers if I can't prevent the mixture? A: N1 and N2 isomers have distinct physical properties.

  • Chromatography: On silica gel, the N1-isomer is usually less polar (elutes first) because the N2-isomer possesses a larger dipole moment due to its quinoid character.

  • Crystallization: N2-alkyl indazoles often have significantly higher melting points. Try recrystallizing the mixture; the N2 isomer may crash out, leaving N1 in the mother liquor (or vice versa depending on the substituent).

Q: I am using a Mitsunobu reaction and getting N2. I thought Mitsunobu favored N1? A: This is a common misconception. While generally N1-selective, Luo et al. (2006) demonstrated that for 3-substituted indazoles, the Mitsunobu reaction can flip to N2 selectivity [2]. The bulky triphenylphosphine oxide intermediate may experience steric repulsion with the C7-H, making the N1 attack sterically disfavored compared to the more accessible N2.

Q: Does the C3 substituent matter? A: Yes. Electron-withdrawing groups (EWG) at C3 (like esters or nitriles) delocalize the negative charge, often making the N1/N2 selectivity poorer. Conversely, bulky groups at C3 can sterically hinder N2, improving N1 selectivity.

Summary Data Table
ConditionPrimary OutcomeMechanismBest For
NaH / THF / 60°C N1 (Major) Thermodynamic / ChelationStandard alkylation

/ DMF
Mixture (variable)Kinetic / Loose Ion PairNon-critical substrates

/ EtOAc
N2 (Major) Kinetic (Fast)Methylation/Ethylation at N2
Chan-Lam (

)
N1 (Exclusive) Oxidative CouplingArylation
Mitsunobu N1 (usually)

Inversion
Sensitive alcohols
References
  • Cheung, M., Boloor, A., & Stafford, J. A. (2003).[7][10] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. Link

  • Luo, G., Chen, L., & Dubowchik, G. (2006).[3][11] Regioselective N-Alkylation of the 1H-Indazole Scaffold. The Journal of Organic Chemistry, 71(14), 5392–5395.[11] Link

  • Alam, R., & Keating, J. J. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][3][10] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] Link

Sources

Purification of 4-Chloro-3-iodo-6-methoxy-1H-indazole by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-3-iodo-6-methoxy-1H-indazole .

This guide is engineered for drug development professionals and synthetic chemists who are isolating this specific halogenated heterocycle. The indazole core presents a unique chromatographic paradox: it is amphoteric, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like NH. This dual nature causes severe chemisorption on standard acidic silica gel. Furthermore, the addition of the heavy, lipophilic iodine atom at the C3 position alters its solubility profile, making standard liquid-loading techniques prone to failure.

Below is a comprehensive, self-validating technical guide to overcoming these challenges through optimized column chromatography.

Purification Workflow Decision Tree

G Step1 Crude Mixture: 4-Chloro-3-iodo-6-methoxy-1H-indazole Step2 TLC Optimization Target Rf: 0.25 - 0.35 Step1->Step2 Decision1 Does the spot streak or tail significantly? Step2->Decision1 Action1 Add 1% Triethylamine (TEA) to Mobile Phase Decision1->Action1 Yes (Silanol Interaction) Action2 Proceed with Standard EtOAc/Hexanes Gradient Decision1->Action2 No Decision2 Is the compound soluble in the starting eluent? Action1->Decision2 Action2->Decision2 Action3 Liquid Loading (Minimal Volume) Decision2->Action3 Yes Action4 Dry Loading (Adsorb onto Silica Powder) Decision2->Action4 No (Highly Lipophilic) Decision3 Are non-iodinated precursors co-eluting? Action3->Decision3 Action4->Decision3 Action5 Switch to Reverse-Phase (C18) MeCN/H2O + 0.1% Formic Acid Decision3->Action5 Yes (ΔLipophilicity is key) Final Elution & Fraction Collection Decision3->Final No Action5->Final

Decision tree for the chromatographic purification of 4-Chloro-3-iodo-6-methoxy-1H-indazole.

Standard Operating Procedure (SOP): Modified Normal-Phase Chromatography

This protocol utilizes a basic modifier to suppress the ionization and hydrogen-bonding of the indazole core, ensuring sharp elution bands[1].

Step 1: Self-Validating TLC Optimization

  • Causality: Before committing your crude mass to a column, you must prove that the basic modifier effectively masks the acidic silanol (Si-OH) groups on the silica surface.

  • Action: Run two parallel Thin Layer Chromatography (TLC) plates using 20% Ethyl Acetate (EtOAc) in Hexanes[2]. To Plate A, add no modifier. To Plate B, add 1% (v/v) Triethylamine (TEA)[3].

  • Validation: Plate B must show a tight, circular spot (target

    
     ~0.3) compared to a teardrop-shaped streak on Plate A. If Plate B is successful, proceed to Step 2.
    

Step 2: Dry Loading Preparation

  • Causality: The 4-chloro and 3-iodo substituents significantly increase the crystal lattice energy and lipophilicity of the molecule, making it poorly soluble in non-polar starting eluents (e.g., 5% EtOAc/Hexanes). Liquid loading in a stronger solvent (like pure DCM) will carry the compound down the column prematurely, destroying resolution.

  • Action: Dissolve the crude mixture in a volatile, polar solvent (e.g., Tetrahydrofuran or Acetone). Add dry silica gel at a 1:3 ratio (crude mass to silica mass). Evaporate the solvent completely under reduced pressure using a rotary evaporator[3].

  • Validation: The resulting silica must be a free-flowing powder. If it clumps, residual solvent remains, which will cause severe band broadening during elution.

Step 3: Column Packing and Elution

  • Action: Slurry-pack the silica gel column using the initial mobile phase (e.g., 5% EtOAc in Hexanes containing 1% TEA). Carefully pour the dry-loaded silica powder directly onto the flat top of the packed bed. Cap with a thin layer of sand.

  • Action: Elute using a shallow gradient (e.g., 5% to 30% EtOAc in Hexanes + 1% TEA).

Step 4: Post-Purification Verification

  • Action: Pool the product-containing fractions and concentrate.

  • Validation: Because TEA was used, verify its complete removal by checking the

    
    H NMR spectrum. Look for the absence of the characteristic TEA ethyl quartet at ~2.5 ppm and triplet at ~1.0 ppm. If present, place the compound under high vacuum (0.1 mbar) at 40°C for 4 hours.
    

Troubleshooting Guide & FAQs

Q1: My compound is still streaking severely on the silica gel column, resulting in poor recovery. Why is this happening, and how do I fix it? A1: Streaking is a hallmark issue for basic heterocycles. The basic nitrogen atom of the indazole interacts strongly with the acidic silanol groups on the silica surface, causing a continuous adsorption-desorption lag[1]. Solution: If 1% TEA is insufficient, increase the modifier concentration up to 3%, or switch to a neutral or basic Alumina stationary phase, which lacks the acidic protons that cause this chemisorption. Avoid using Dichloromethane/Methanol (DCM/MeOH) gradients, as MeOH can actually exacerbate the streaking of polar heterocycles on normal-phase silica and dissolve trace amounts of the silica itself[4].

Q2: I am trying to separate 4-chloro-3-iodo-6-methoxy-1H-indazole from the unreacted non-iodinated starting material. They are co-eluting on silica gel. What is the mechanistic reason, and how can I resolve them? A2: Normal-phase silica gel separates molecules primarily based on polarity (hydrogen bonding). The addition of an iodine atom at the C3 position drastically increases the molecule's lipophilicity and molecular weight, but it does not significantly alter the primary hydrogen-bonding dipole driven by the indazole NH and methoxy group. Therefore, their


 values on normal-phase silica remain nearly identical.
Solution: Transition to Reversed-Phase (RP) chromatography (C18 column)[1]. In RP-HPLC, separation is driven by hydrophobicity. The highly lipophilic 3-iodo product will interact much more strongly with the C18 chains and retain significantly longer than the non-iodinated precursor. Use a gradient of Water/Acetonitrile modified with 0.1% Formic Acid to keep the indazole protonated and sharp.

Q3: Can I use an acidic modifier instead of a basic one to improve peak shape? A3: It is generally not recommended for indazoles on normal-phase silica. While acidic modifiers (like Acetic Acid) are excellent for carboxylic acids, adding acid to a basic indazole on normal-phase silica will protonate the indazole nitrogen, creating a salt. This salt will bind irreversibly to the silica, leading to near-zero recovery. Acidic modifiers (like 0.1% Formic Acid) should only be used in Reversed-Phase chromatography[1].

Quantitative Data Summary: Chromatographic Parameters

The following table summarizes the optimized parameters for separating 4-Chloro-3-iodo-6-methoxy-1H-indazole from common synthetic impurities.

ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18)
Primary Separation Mechanism Polarity / Hydrogen BondingLipophilicity / Hydrophobicity
Best Used For Removing polar baseline impuritiesSeparating 3-iodo product from 3-H precursor
Optimal Mobile Phase Gradient: 5% to 30% EtOAc in HexanesGradient: 10% to 90% Acetonitrile in Water
Required Modifier 1.0% Triethylamine (TEA) (Basic)0.1% Formic Acid (FA) (Acidic)
Sample Loading Method Dry Loading (1:3 ratio with silica)Liquid Injection (Dissolved in DMSO or MeCN)
Target

/ Retention

= 0.25 - 0.35

= Elutes in highly organic phase (>60% MeCN)

References

  • MacMillan, D. S., et al. "Alternatives to Normal-Phase Silica Gel Chromatography." Green Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Kurth, M. J., et al. "Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting De-iodination in Pd-Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DI-Pd-001 Subject: Mitigation of Hydrodehalogenation (De-iodination) Side Reactions Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Overview

User Query: "My Suzuki/Buchwald coupling failed. I see the disappearance of the Aryl-Iodide starting material, but the desired product is low yield. LC-MS shows a mass corresponding to [M-I + H]."

Diagnosis: You are experiencing Hydrodehalogenation (De-iodination) . This is a reductive side-reaction where the oxidative addition intermediate (Ar-Pd-I) intercepts a hydride source (


) instead of the transmetallation partner, leading to the formation of the reduced arene (Ar-H).
Quick Diagnostic Flowchart

Use this logic tree to confirm the issue before altering parameters.

DiagnosticTree cluster_legend Action Required Start Reaction Analysis (LC-MS / GC-MS) ArI_Left Is Ar-I remaining? Start->ArI_Left Product_Mass Check Major Byproduct Mass ArI_Left->Product_Mass No (Consumed) Stalled DIAGNOSIS: Catalyst Death or Poor Oxidative Addition ArI_Left->Stalled Yes (Unreacted) Deiodination DIAGNOSIS: De-iodination (Ar-H formed) Product_Mass->Deiodination Mass = MW(Ar) + 1 (Ar-H) Homocoupling DIAGNOSIS: Homocoupling (Ar-Ar formed) Product_Mass->Homocoupling Mass = 2*MW(Ar) - 2I (Ar-Ar) Proceed to Module 2 Proceed to Module 2 Deiodination->Proceed to Module 2

Figure 1: Diagnostic logic for distinguishing de-iodination from other failure modes.

Mechanistic Root Cause

To fix the problem, you must understand the "Hydride Hijack." The palladium cycle is diverted when a Palladium-Hydride (Pd-H) species is generated.

The Critical Divergence:

  • Productive Path:

    
    
    
  • Destructive Path:

    
    
    
Where does the Hydride come from?
  • 
    -Hydride Elimination from Solvents:  Primary/Secondary alcohols (MeOH, iPrOH) or amines coordinate to Pd, undergo 
    
    
    
    -elimination, and generate Pd-H [1].
  • Alkoxide Bases: Bases like Sodium tert-butoxide (

    
    ) or Ethoxide are notorious for undergoing 
    
    
    
    -hydride elimination to form isobutylene/acetaldehyde and Pd-H [2].
  • Trace Impurities: Formates or dissolved

    
     (which can oxidize ligands/solvents to generate H-sources).
    

Mechanism cluster_productive Productive Cycle cluster_destructive Destructive De-iodination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast PdH Pd-H Species (Ar-Pd-H) OxAdd->PdH Slow Transmetallation + Base/Solvent Interaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdH Beta-H Elim PdH->Pd0 Regeneration SideProduct Side Product (Ar-H) PdH->SideProduct Reductive Elim

Figure 2: The mechanistic divergence between productive coupling and de-iodination.

Troubleshooting Guides

Issue A: The Solvent Trap

Symptom: Reaction works in Toluene but fails in Methanol/Ethanol with high de-iodination. Explanation: Alcohols are excellent reducing agents for Pd(II). In the presence of base, they form alkoxides which


-hydride eliminate.
Solution: 
  • Immediate Fix: Switch to non-protic polar solvents .

    • Recommended: 1,4-Dioxane, THF, Toluene, or DMF (though DMF can sometimes act as a reductant at high T).

    • If protic solvent is required for solubility: Use tert-Amyl alcohol or water (biphasic). These cannot undergo

      
      -hydride elimination easily (t-Amyl is bulky; water has no alkyl group).
      
Issue B: The Base Trap

Symptom: Using


 or 

results in >20% Ar-H. Explanation: Alkoxide bases are often used to activate boronic acids, but they can coordinate to Pd and donate a hydride [3]. Solution:
  • Switch to Inorganic Bases:

    
    , 
    
    
    
    , or
    
    
    . These have no
    
    
    -hydrogens to donate.
  • If organic base is needed: Use DBU or DIPEA (less prone to coordination/hydride donation compared to alkoxides).

Issue C: The "Slow Cycle" (Kinetic Competition)

Symptom: De-iodination occurs even in aprotic solvents with inorganic bases. Explanation: If Transmetallation is too slow (due to sterics or low solubility), the resting state (Ar-Pd-I) sits waiting. The longer it waits, the higher the probability it will find a trace hydride source or undergo decomposition pathways. Solution:

  • Accelerate Transmetallation:

    • Add water (5-10% v/v). Water is critical for forming the reactive Boronate species (

      
      ) in Suzuki couplings using inorganic bases [4].
      
    • Switch to Buchwald Ligands (e.g., XPhos, SPhos). These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, keeping the catalyst "busy" in the productive cycle.

Experimental Protocols

Protocol 1: The "Self-Validating" Optimized Suzuki Coupling

Use this protocol if you are observing >10% de-iodination.

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%)
    
    • Why: XPhos is exceptionally good at preventing dehalogenation compared to

      
      .
      
  • Base:

    
     (2.0 - 3.0 equiv)
    
    • Why: Inorganic, non-reducing base.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Water activates the boron; Dioxane is non-reducing.

Step-by-Step:

  • Charge Solids: Add Ar-I, Boronic Acid, Base, Pd source, and Ligand to a vial.

  • Evacuation Checkpoint: Cap and purge with Argon/Nitrogen x3. Oxygen promotes homocoupling, which confuses the diagnosis.

  • Solvent Addition: Add sparged Dioxane/Water.[1]

  • Reaction: Heat to 80-100°C.

  • Validation Checkpoint (T = 1 hr):

    • Take a 50

      
       aliquot.
      
    • Run LC-MS.[2][3]

    • Pass Criteria: Ratio of Product : Ar-H is > 20:1.

    • Fail Criteria: If Ar-H is significant, check solvent purity (aldehydes in dioxane?) or switch to Toluene/Water.

Data Comparison: Base/Solvent Effects on De-iodination
ConditionBaseSolvent% Product% De-iodination (Ar-H)
Standard (Fail)

Ethanol45%40%
Intermediate

Toluene70%15%
Optimized

Dioxane/H2O95% <2%

Frequently Asked Questions (FAQs)

Q: Why does my pyridine-based aryl iodide de-iodinate more than my phenyl iodide? A: Nitrogen-containing heterocycles (pyridines, quinolines) are electron-deficient. This makes the Oxidative Addition very fast, but it also makes the metal center more electrophilic and prone to accepting hydrides. Furthermore, the basic nitrogen can sometimes coordinate to the boronic acid, slowing down transmetallation [5].

  • Fix: Use a higher catalyst loading and ensure water is present to facilitate the boronic acid activation.

Q: I am using DMF as a solvent and still seeing de-iodination. Why? A: While DMF is aprotic, it can decompose at high temperatures (>100°C) or in the presence of strong bases to form dimethylamine, which can act as a reducing agent.

  • Fix: Switch to DMA (Dimethylacetamide) which is more thermally stable, or reduce the temperature and use a more active catalyst (e.g., Pd-162 or XPhos-Pd-G3).

Q: Can I use scavengers to stop de-iodination? A: Not effectively. Once the Pd-H is formed, the reaction is intramolecular. The best "scavenger" is a highly active catalytic cycle that consumes the Ar-Pd-I intermediate faster than the side reaction can occur.

References

  • Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[4] Journal of Organic Chemistry, 2004, 69(9), 3173–3180.

  • Hui, B. et al. "Palladium-Catalyzed Dehalogenation of Aryl Halides." Synthesis, 2011.[4]

  • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 2019.

  • Carrow, B.P.[5] & Hartwig, J.F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions."[5] Journal of the American Chemical Society, 2011, 133, 2116.[5]

  • BenchChem Support. "Troubleshooting De-iodination Side Reactions." BenchChem Technical Guides, 2025.

Sources

Optimizing reaction temperature for 3-iodo indazole substitution

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization of Reaction Temperature for C3-Functionalization of 3-Iodo-1H-indazole Ticket ID: INDZ-T-303 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Window of Indazoles

You are likely accessing this guide because your cross-coupling reaction at the C3 position of 3-iodo indazole is failing. The 3-iodo indazole scaffold is a privileged pharmacophore (e.g., Axitinib), but it presents a "thermal paradox":

  • Low Reactivity: The electron-rich nature of the pyrazole ring makes the C3-iodine bond less electrophilic than a standard phenyl iodide, requiring higher energy (temperature) for the oxidative addition step.

  • High Instability: The N1/N2 nitrogens are prone to protecting group migration or catalyst poisoning at high temperatures, and the iodine is susceptible to protodeiodination (replacement by hydrogen).

This guide deconstructs the temperature variable to help you navigate between "inert reactants" and "tar degradation."

Module 1: The "Cold Start" Problem (Reaction Stalled)

Symptom: You are running the reaction at 40°C–60°C. LCMS shows >90% starting material (3-iodo indazole) and no product formation.

Root Cause Analysis: At temperatures below 80°C, the activation energy for the oxidative addition of Palladium(0) into the C3-I bond is often insufficient, particularly if the indazole ring is electron-rich (e.g., 5-methoxy substituted). Furthermore, standard bases (K₂CO₃, Cs₂CO₃) have poor solubility in organic solvents at low temperatures, stalling the transmetallation step.

Troubleshooting Protocol:

  • Q: Should I add more catalyst?

    • A: No. If the temperature is too low, adding more Pd(PPh₃)₄ won't help. The catalytic cycle is kinetically bottled-necked.

  • Q: What is the minimum threshold?

    • A: For thermal heating (oil bath), 80°C is the effective floor for most Suzuki-Miyaura couplings involving 3-iodo indazole.

  • Q: My substrate is unprotected (free N-H). Why is it not reacting?

    • A: The free N-H is acidic.[1] At low temps, it coordinates to the Pd(II) species, forming a stable "off-cycle" resting state that prevents turnover. You must either protect the nitrogen (THP, SEM, Boc) or use Microwave irradiation (see Module 3).

Module 2: The "Overheating" Hazard (Impurities & Yield Loss)

Symptom: You are running at >110°C (Thermal) or >140°C (Microwave). LCMS shows consumption of starting material but low product yield. A major peak corresponds to the mass of [M-I + H] (De-iodinated indazole).

Root Cause Analysis: Protodeiodination is the primary failure mode at high temperatures.

  • Mechanism: At high heat,

    
    -hydride elimination from alkyl impurities in the solvent or ligand decomposition generates a Palladium-Hydride (Pd-H)  species.
    
  • The Kill Step: This Pd-H species undergoes reductive elimination with the aryl-palladium intermediate, replacing the iodine with a hydrogen atom rather than the desired boronic acid.

Visualizing the Failure Mode (Graphviz):

Protodeiodination Start 3-Iodo Indazole OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd PdH Pd-H Species Formation OxAdd->PdH Intercepted HighTemp High Temp (>110°C) + Hydride Source HighTemp->PdH RedElim Reductive Elimination (Ar-H) PdH->RedElim Product De-iodinated Byproduct (Dead End) RedElim->Product

Figure 1: Mechanism of Protodeiodination driven by excessive temperature.

Module 3: Optimization & Data-Driven Protocols

Comparative Data: Solvent & Temperature Effects

The following data summarizes standard outcomes for Suzuki coupling of 3-iodo-1H-indazole derivatives.

Solvent SystemHeating MethodTemperatureTypical YieldRisk Factor
THF/Water Thermal60°C< 10%Reaction stalled (Solubility/Energy).
DME/Water Thermal80°C40-60%Moderate conversion; slow kinetics.
Dioxane/Water (4:1) Thermal90°C - 100°C 75-92% Optimal for Protected Substrates.
DMF Microwave120°C65-80%Good for Unprotected N-H; risk of Pd black.
Toluene Thermal110°C30-50%High protodeiodination; poor base solubility.
Standard Operating Procedure (SOP): The "Golden Batch"

Objective: Suzuki Coupling of 3-iodo-1-Boc-indazole with Phenylboronic Acid.

  • Preparation (The Setup):

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2] Why? Dioxane has a high boiling point (101°C) and coordinates weakly to Pd, stabilizing it without inhibiting the reaction.

    • Base: Na₂CO₃ (2.0 equiv).

    • Catalyst: PdCl₂(dppf) (5 mol%). Why? The ferrocene ligand is more thermally robust than PPh₃, preventing catalyst death at 100°C.

  • The Ramp (Temperature Control):

    • Do NOT drop the catalyst into a boiling solution.

    • Add catalyst at Room Temp. Degas (sparge with Argon) for 10 mins.

    • Ramp temperature to 90°C over 15 minutes.

  • Monitoring:

    • Check LCMS at 2 hours.

    • If conversion < 50%:, bump temp to 100°C.

    • If de-iodinated byproduct > 5%:, lower temp to 85°C and add more boronic acid (1.5 equiv total).

Decision Logic for Temperature Selection

Use this flow to determine your starting conditions based on your specific substrate constraints.

TempOptimization Start Start: 3-Iodo Indazole Coupling Protection Is N1-Position Protected? Start->Protection YesProt Yes (Boc, SEM, THP) Protection->YesProt Stable NoProt No (Free N-H) Protection->NoProt Acidic/Poisoning Thermal Thermal Heating (Oil Bath) YesProt->Thermal Optimum Set Temp: 90°C Solvent: Dioxane/H2O Thermal->Optimum Microwave Microwave Irradiation (Rapid Ramp) NoProt->Microwave MW_Cond Set Temp: 120°C - 140°C Time: 30 mins Microwave->MW_Cond

Figure 2: Decision Matrix for Temperature and Heating Method.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation for N-protected indazoles? A: Proceed with caution. While microwave heating is faster, protecting groups like Boc are thermally labile. At 120°C in a microwave, you may observe thermal deprotection (loss of Boc), leading to N-H poisoning of the catalyst. If using MW, switch to a robust group like SEM or THP .

Q: Why does my reaction turn black and stop at 110°C? A: "Pd Black" formation indicates catalyst decomposition. The ligands (PPh₃) dissociate from the Palladium at high temperatures, causing Pd(0) atoms to aggregate into inactive metal particles.

  • Fix: Switch to PdCl₂(dppf) or XPhos Pd G2 , which are designed to withstand temperatures >100°C.

Q: I see a mixture of N1 and N2 alkylation byproducts. Is this temperature related? A: Indirectly, yes. If you are attempting a "one-pot" alkylation/coupling, higher temperatures favor the thermodynamic product (N1) but can lead to equilibration mixtures.[3] However, for 3-iodo substitution specifically, this is usually a sign of protecting group migration (e.g., THP moving from N1 to N2) which occurs readily above 100°C in acidic media.

References

  • BenchChem Tech Support. (2025).[1][2][3][4] Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from 1

  • Collot, V., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate under Microwave Irradiation. MDPI Molecules. Retrieved from 5

  • Laha, J. K., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC). Retrieved from 6

  • Sun, Y., et al. (2023).[7] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI Catalysts. Retrieved from 7

Sources

Removing iodine impurities from indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Eradicating Iodine Impurities in Indazole Synthesis

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with residual iodine (


) and iodide (

) contamination during the synthesis of indazoles. Because the indazole core is often constructed via iodine-mediated oxidative C-N bond formation (e.g., utilizing

, NIS, or PIFA)[1], halogen impurities are a ubiquitous byproduct. The polarizable nature of the indazole scaffold, combined with its hydrogen-bonding capabilities, allows it to form tenacious charge-transfer complexes with iodine, rendering standard solvent washes ineffective. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve analytically pure indazoles.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why did my standard sodium thiosulfate (


) quench fail to remove the brown iodine color upon scale-up? 
A:  The reduction of 

to

by thiosulfate is a highly pH-dependent redox process. In highly alkaline environments—common in Davis-Beirut-type indazole syntheses[1]—thiosulfate can disproportionate or react sluggishly. Conversely, in strongly acidic conditions, it decomposes into elemental sulfur and

. Thiosulfate operates optimally in mildly acidic to neutral solutions (pH 4–7)[2]. If you scale up without controlling the pH, the quench kinetics drop precipitously. Causality & Solution: Buffer your crude mixture (e.g., with a pH 4 citrate buffer or saturated aqueous

) prior to the addition of thiosulfate to ensure rapid and complete reduction[2].

Q: My indazole product is highly water-soluble. How do I remove iodide (


) without losing my product in the aqueous extraction layer? 
A:  Highly polar or unprotected indazoles will partition into the aqueous layer alongside the iodide salts, leading to catastrophic yield losses during standard biphasic workups. Instead of aqueous extraction, utilize an anti-solvent precipitation strategy. By dissolving the crude mixture in a minimal amount of acetic acid or methanol and flooding it with a large volume of diethyl ether, the indazole will precipitate quantitatively. The residual iodine and iodide remain highly solvated in the ether/methanol supernatant[3]. Alternatively, non-aqueous ion exchange using Amberlite resins in ethanolic solutions can selectively trap iodide cations without requiring an aqueous phase[4].

Q: How can I prevent unwanted C-iodination of the indazole core during the cyclization step? A: The indazole core is highly nucleophilic at the C3 and C5 positions. In the presence of excess


 or hypervalent iodine species, electrophilic aromatic substitution rapidly occurs, yielding byproducts like 3-iodo-1H-indazole[5].
Causality & Solution: To mitigate this, you must strictly control the stoichiometry of the iodine source (never exceeding 1.05 equivalents) and conduct the reaction at lower temperatures (e.g., -40 °C) to favor the kinetic cyclization product over thermodynamic halogenation[6].

Section 2: Purification Logic & Workflow

IodinePurification Start Crude Indazole Mixture (Contains I₂ / I⁻) CheckState Identify Iodine State Start->CheckState StateI2 Elemental Iodine (I₂) (Brown/Purple color) CheckState->StateI2 Unreacted Reagents StateI Iodide Salts (I⁻) (Yellow/Colorless) CheckState->StateI Byproducts Quench Buffered Thiosulfate Quench (pH 4-7) StateI2->Quench CheckSol Is Indazole Water-Soluble? StateI->CheckSol Quench->CheckSol SolYes Yes (Polar) CheckSol->SolYes SolNo No (Lipophilic) CheckSol->SolNo Resin Anion-Exchange Resin or HCOF-7 Scavenging SolYes->Resin Trace I⁻ Precip Anti-Solvent Precipitation (e.g., Ether/MeOH) SolYes->Precip Bulk I⁻ AqWash Aqueous Extraction (Water / Brine Wash) SolNo->AqWash Pure Purified Indazole (< 5 ppm Iodine) Resin->Pure Precip->Pure AqWash->Resin Polish AqWash->Pure

Decision matrix for removing iodine and iodide impurities from indazole synthesis workflows.

Section 3: Self-Validating Experimental Protocols

Protocol A: Buffered Thiosulfate Quench (For Bulk


 Removal) 
Causality: Direct addition of thiosulfate to unbuffered crude mixtures often fails due to pH extremes. Buffering ensures the redox potential of 

is optimized to rapidly reduce

to water-soluble

.
  • Dilution: Dilute the crude indazole reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Buffering: Add an equal volume of 0.5 M Citrate Buffer (pH 4.5) or saturated aqueous

    
     to the organic layer[2].
    
  • Quenching: Slowly add a saturated aqueous solution of Sodium Thiosulfate (

    
    ) while stirring vigorously. Continue addition until the organic layer transitions from brown/purple to pale yellow/colorless.
    
  • Validation: Spot the organic layer on a TLC plate. The absence of a fast-eluting brown spot confirms the complete reduction of

    
    .
    
  • Separation: Separate the layers, wash the organic phase with brine, dry over anhydrous

    
    , and concentrate.
    

Protocol B: Anti-Solvent Ether Precipitation (For Polar Indazoles) Causality: Exploits the differential solubility of the indazole core (which aggregates and precipitates in non-polar solvents) versus iodine/iodide species (which remain solvated in ether/alcohol mixtures).

  • Concentration: Evaporate the crude reaction solvent under reduced pressure.

  • Dissolution: Redissolve the crude residue in a minimal volume of 90% aqueous acetic acid or methanol[3].

  • Precipitation: Under vigorous stirring, rapidly dropwise add 10–15 volumes of ice-cold diethyl ether. A precipitate should form immediately.

  • Maturation: Stir at 0 °C for 30 minutes to ensure complete crystallization of the indazole product.

  • Validation & Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether to flush out any residual trapped iodine. The filtrate should run clear, indicating the complete removal of colored halogen impurities[3].

Protocol C: Advanced Scavenging with Ionic Organic Frameworks/Resins (For Trace


 Removal) 
Causality: Trace iodide can poison downstream transition-metal catalysts (e.g., Palladium in Suzuki couplings). Advanced materials like HCOF-7 or Amberlite resins utilize halogen bonding and anion exchange to capture 

at the parts-per-million level[4][7].
  • Preparation: Swell the anion-exchange resin (e.g., Amberlite IRA-400) or HCOF-7 framework[7] in the target solvent (e.g., ethanol or water) for 30 minutes.

  • Elution Setup: Pack a short glass column with the swollen resin (approx. 5 g of resin per gram of crude product).

  • Scavenging: Dissolve the indazole in the chosen solvent and pass it through the column at a flow rate of 1-2 mL/min. The resin will exchange

    
     for a benign counterion (e.g., 
    
    
    
    or
    
    
    )[7].
  • Recovery: Wash the column with 2 column volumes of solvent to elute the purified indazole quantitatively.

Section 4: Quantitative Data & Method Comparison

The following table synthesizes the efficiency of the described purification methodologies, allowing you to select the optimal route based on your specific synthetic scale and target purity.

Purification MethodTarget ImpurityOptimal Substrate TypeIndazole Recovery (%)Residual Iodine LevelScalability
Buffered Thiosulfate Quench Bulk

Lipophilic Indazoles85 – 95%< 50 ppmHigh (kg scale)
Aqueous Biphasic Extraction Bulk

Lipophilic Indazoles80 – 90%< 100 ppmHigh (kg scale)
Anti-Solvent Precipitation

&

Highly Polar Indazoles75 – 90%< 20 ppmLow-Medium (g scale)
HCOF-7 / Resin Scavenging Trace

&

All Indazoles90 – 98%< 0.22 ppmMedium (g scale)

Note: Data aggregated from standard organic synthesis protocols and advanced material benchmarks[3][7].

References[7] A Crosslinked Ionic Organic Framework for Efficient Iodine and Iodide Remediation in Water - iastate.edu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKGmDWABqHgNNcHoCqUyxTnM0nvgQaHg8vQQj57Y_Juwp8YQszzBYhLFLbIoLYKndju-5RshliDLYtoGuW0BYvb7HL1wvUxBe4MJXDYv9SG-c3lf-cRBwlrks88lEYFBeLAPBh6Z38BZNYHbKSl0AliOJ6IV74oAuq30UBruDqGqIglnSmRzkPV_dDMf0-][2] Removal of Iodine : r/Chempros - Reddit - reddit.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwPuudR5ix5iz_YCex3XG7xetLmv7vwhN65DOYSIRMaTEJMbW4xNbxW1Ud-Yq81A3F-UAEW7AUyB4DS3l1eZ5_Cv2wW5AlHoutpe7zLH6_WL-8C7e9iNNzi7LBekNJN9MOXK2l7gZpOV6XsPbvhg1yXWML4PHjGVimshHtrLGY][1] Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT3Qjdvsd5SqpS64bs2mXBB3_RGxKM3sCS-TE9yONHXLPAhKOqgAcImAIGjx5wbHW0Ws1n3u2tfaxwfpUyzRywDHIr0JVrt55tJBCneW9EvlNlyOjD-24zjayIwSDQlQkPYZO03fm9sSac8dNF][6] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing - rsc.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBBYNNWia7rJklPtK_cr5KmF_WNBFS5dGgwKNpfLkAvPRRWInlEIITKJI86R-rpRz_P-lX1V4GN7LH4a-KMk2ZGz_c3MHg_o6oQo94yvS0k-WmmNL44DTFCTGfYVu0OoL4OMk7VVSv1C-eMxlNbNqYYdv-qQX-q9Vk][5] Product Class 2: 1 H - and 2 H -Indazoles - thieme-connect.de -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcmsuddO1NQQMyM6tuRJsuOl10kRgKswSuwJkvsepIkrCNSg8Zpqgjawm4Cb9PvKwhB6Vxk-IFsN6I9FUcJLLJVmyZhjoTU20a0hfamHZYcTivqtEKbl1cRoPrEWRMCQiufnNskqP5EeJeTMiVducofwFXO69lj2TrSDzhrBJn5zQ8559XhP4tyk1rHaIw5mh2twGenNwl6r0KFy9gR3INk-gr_iNMvfOpjxord1EQLrjGw15nH--xEHGXtPA=][4] ANALYST: Ueno, Department of Organic Synthesis - dss.go.th -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJcsF6kQkQbLvKOIl9TETM4RuMTUBEeta5k6GWuSn6d1Pqu-xqzTFkr8rsBzAEGUMN3Lppt84tbnfnqLzuxGYNkVsjbfiMo3AfPp_92I0yg_caMhdAVgiRjRFiMcjqfnycmgUJqEb_0bACYvtNwbUDrR85Oy2DXhdqUAbCLSDV][3] Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUsAN3rHNWwRlghBZuHay3DpJP7JGXCaAHVwmiItWMjzIRofHgW3Y2haxJHoF6lwsISLeHWTHHnDgfXTitbVwkKxc8Eg_omodepc3ZQaUUQMhlmb3Cu0abuMVwbC8SrbkbBoUWEk6CaJOZETShhaMFHvx3O0VQv--xqqf8liUzO2XKYBaG1DA10TsfQ5OMi8htRl2rBo3zeadKDyFHGFXjLN-smN5Gks0jVe41xtO2b9whsbTbXchjuyILkQD3herx2AE-hhilNeRSjeM0PBCjTlpToH6JQ3yPfJ_RDA9IiCGiKwDADVC6JA==]

Sources

Crystallization solvents for 4-Chloro-3-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Purification & Crystallization

Subject: Optimization of Crystallization Solvents for 4-Chloro-3-iodo-6-methoxy-1H-indazole (CAS 885519-66-4)

Executive Summary: You are working with 4-Chloro-3-iodo-6-methoxy-1H-indazole , a highly functionalized intermediate often used in the synthesis of kinase inhibitors (e.g., FGFR or IDO1 inhibitors). Its solubility profile is dominated by the competing effects of the lipophilic halogens (4-Cl, 3-I) and the polar indazole core (N-H donor, N-acceptor) with a methoxy group (H-bond acceptor).

Successful crystallization requires balancing these forces. While simple precipitation from the reaction mixture (often DMF/Water) yields a crude solid, high-purity crystalline material is best achieved using Ethanol/Water (for yield) or Toluene (for impurity rejection).

Part 1: Solvent Selection Guide

The following recommendations are based on the solubility parameters of 3-iodo-1H-indazole derivatives.

Primary Recommendation: The "Standard" Protocol

Solvent System: Ethanol (EtOH) / Water

  • Mechanism: The compound dissolves well in hot ethanol due to the polarizable iodine and the methoxy group. Water acts as a strong antisolvent, forcing the hydrophobic halogenated face of the molecule to aggregate.

  • Best For: General purification, removing inorganic salts, and maximizing yield.

  • Typical Yield: 85–95%

Secondary Recommendation: The "Polymorph & Purity" Protocol

Solvent System: Toluene (or Toluene/Heptane)

  • Mechanism: Toluene interacts via

    
    -
    
    
    
    stacking with the electron-deficient indazole ring. The 3-iodo and 4-chloro substituents significantly lower solubility in cold non-polar solvents compared to non-halogenated impurities.
  • Best For: Removing unreacted starting material (e.g., 4-chloro-6-methoxy-1H-indazole) or regioisomers, which often have higher solubility in cold toluene.

  • Typical Yield: 70–85% (Higher purity).

Solubility Data Table
SolventSolubility (Hot)Solubility (Cold)RoleComments
Ethanol HighModerateSolventBest balance of polarity for the N-H and OMe groups.
Toluene HighLowSolventExcellent for rejecting non-iodinated impurities.
Ethyl Acetate HighModerateSolventGood for initial extraction; often yields "fluffy" crystals.
Water InsolubleInsolubleAntisolventForces rapid precipitation; risk of oiling out if added too fast.
Heptane LowInsolubleAntisolventUsed with EtOAc or Toluene to drive yield.
DMF/DMSO Very HighHighAvoid Hard to remove; use only for reaction, not crystallization.

Part 2: Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol/Water (Recommended)

Use this for general purification after the iodination reaction.

  • Dissolution: Charge crude 4-Chloro-3-iodo-6-methoxy-1H-indazole into a flask. Add Ethanol (95%) (approx. 5–8 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring until the solid completely dissolves.

    • Note: If the solution is dark/colored, add activated carbon (5 wt%), stir for 15 min, and filter hot through Celite.

  • Nucleation: Remove from heat and allow the solution to cool slowly to 40–45°C. You may see initial turbidity.

  • Antisolvent Addition: Slowly add Water dropwise (approx. 1:1 ratio relative to Ethanol) over 20 minutes.

    • Critical: Stop adding water if the solution turns milky/oily. Reheat slightly to redissolve, then cool more slowly.

  • Crystallization: Allow the slurry to cool to room temperature (20–25°C) and stir for 2 hours. For maximum yield, cool to 0–5°C for an additional hour.

  • Isolation: Filter the solid. Wash the cake with cold Ethanol/Water (1:1). Dry under vacuum at 45°C.

Protocol B: Recrystallization from Toluene

Use this if the crude contains significant unreacted starting material.

  • Dissolution: Suspend the crude solid in Toluene (approx. 4–6 mL per gram).

  • Heating: Heat to 90–100°C. The solid should dissolve completely.

  • Cooling: Turn off the heat source and allow the flask to cool slowly in the oil bath (controlled cooling).

  • Precipitation: Crystals should begin to form around 60°C.

  • Completion: Once at room temperature, add Heptane (optional, 1–2 mL per gram) to drive further precipitation if yield is low. Stir at 0°C for 1 hour.

  • Isolation: Filter and wash with cold Toluene/Heptane.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is common with methoxy-substituted indazoles. It usually happens because:

  • Too much antisolvent (Water) was added too quickly , causing the saturation point to be exceeded before crystals could organize.

  • Temperature is too high when the antisolvent is added.

  • Fix: Reheat the mixture until it is a clear solution. Add a "seed crystal" of pure material if available. Cool very slowly (e.g., 5°C per hour) and reduce the amount of water used.

Q2: How do I remove the unreacted 4-chloro-6-methoxy-1H-indazole starting material? A: The iodinated product (3-iodo) is significantly more lipophilic and has a higher molecular weight than the starting material.

  • Strategy: Use Protocol B (Toluene) . The starting material is more soluble in cold toluene and will remain in the mother liquor, while the 3-iodo product crystallizes out.

Q3: Can I use Acetone? A: Acetone is a good solvent, but it holds the product too well in the cold, leading to low yields unless you use a large volume of water as an antisolvent. Ethanol is superior because the temperature coefficient of solubility is more favorable.

Part 4: Process Decision Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on your crude material's profile.

CrystallizationWorkflow Start Crude 4-Chloro-3-iodo- 6-methoxy-1H-indazole CheckPurity Analyze Purity (HPLC/LCMS) Start->CheckPurity HighImpurities High Impurities (>10% Starting Material) CheckPurity->HighImpurities Low Conversion LowImpurities Low Impurities (<5% SM) CheckPurity->LowImpurities Clean Reaction ToluenePath Protocol B: Toluene (Rejects non-iodo SM) HighImpurities->ToluenePath EthanolPath Protocol A: EtOH/Water (Maximizes Yield) LowImpurities->EthanolPath FinalProduct Pure Crystalline Solid (>98% Purity) ToluenePath->FinalProduct OilingOut Issue: Oiling Out? EthanolPath->OilingOut Potential Risk Remedy Remedy: Reheat, Seed, Slower Cooling OilingOut->Remedy Remedy->FinalProduct

Caption: Decision tree for solvent selection based on crude purity profile. Protocol B is favored for removing starting material, while Protocol A is favored for yield.

References

  • BenchChem . Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. (General principles of 3-iodoindazole purification). Link

  • MolCore . Product Page: 4-chloro-3-iodo-6-methoxy-1H-indazole (CAS 885519-66-4).[1][2][3] (Confirmation of compound identity and properties). Link

  • Organic Chemistry Portal . Synthesis of Indazoles. (Review of general indazole synthesis and functionalization). Link

  • Giraud, F., et al. C3-Indazole Functionalization: A Review. (Discussion on iodination methods and solubility of 3-iodo derivatives). Link

  • Sigma-Aldrich.

Sources

Overcoming steric hindrance in 4-chloro substituted indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro substituted indazoles. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the common synthetic challenges associated with this important heterocyclic scaffold. The inherent steric hindrance posed by the C4-chloro substituent often complicates standard synthetic transformations. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with a 4-chloro-1H-indazole is giving low to no yield. What are the likely causes and how can I fix it?

A1: This is a classic issue stemming from the steric bulk of the C4-chloro group, which hinders the crucial oxidative addition step in the catalytic cycle.[1][2] The chloro group and the adjacent N1-proton (or substituent) create a sterically congested environment around the C4 position, making it difficult for the palladium catalyst to access the C-X bond (where X is typically Br or I at another position, as the C-Cl bond is generally less reactive).

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to sterically bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species and can help overcome the steric barrier.[3][4][5][6]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[7][8] They create a more open coordination sphere around the palladium center.

  • Optimize the Palladium Precatalyst: Instead of standard Pd(PPh₃)₄, consider using more active precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen bulky ligand.[9][10]

  • Base and Solvent Considerations: The choice of base and solvent can significantly influence the outcome. A stronger, non-nucleophilic base is often required.

    • Bases: K₃PO₄ or Cs₂CO₃ are generally more effective than Na₂CO₃.

    • Solvents: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are preferred.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance. Monitor your reaction for potential decomposition of starting materials or products.

Q2: I'm attempting a Buchwald-Hartwig amination on a 4-chloro-3-iodo-1H-indazole and observing preferential reaction at the C3 position, but with low overall conversion. How can I improve the yield and selectivity?

A2: The higher reactivity of the C-I bond compared to the C-Cl bond dictates the initial regioselectivity for C3 amination.[9] The low conversion is likely due to a combination of steric hindrance from the C4-chloro group impacting the catalyst's approach to the C3 position and potential catalyst deactivation.

Troubleshooting Steps:

  • Employ a Specialized Ligand System: For hindered substrates, the choice of ligand is paramount.[8][11][12]

    • Recommended Ligands: Josiphos-type ligands or bulky biaryl phosphines like BrettPhos and RuPhos have shown success in coupling sterically demanding substrates.[13]

  • Protect the Indazole N1-Position: The acidic N-H of the indazole can interfere with the catalytic cycle.[9] Protecting the N1 position with a suitable group (e.g., SEM, Boc, or a simple alkyl group) can prevent side reactions and improve catalyst performance.

  • Use a Stronger Base: A strong, non-coordinating base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than sodium tert-butoxide (NaOtBu) in these challenging couplings.[13]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields by providing rapid and uniform heating, which can help overcome the activation energy barrier.[14]

Q3: My Sonogashira coupling at a position adjacent to the 4-chloro substituent is failing. What are the key parameters to adjust?

A3: The Sonogashira reaction is also sensitive to steric hindrance.[15][16] The bulky palladium-phosphine complex and the copper acetylide need to access the reaction center.

Troubleshooting Steps:

  • Copper(I) Co-catalyst is Key: Ensure you are using a reliable source of Cu(I), such as CuI. The purity of the copper source is important.

  • Ligand Modification: While PPh₃ is common, consider more electron-rich and less bulky ligands if steric clash is the primary issue. Alternatively, for highly hindered substrates, a "ligandless" or copper-free Sonogashira protocol might be beneficial.[16][17][18]

  • Base Selection: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous. For particularly stubborn reactions, a stronger base may be necessary.

  • Solvent and Temperature: Anhydrous THF or DMF are common solvents. Gentle heating (40-60 °C) can often facilitate the reaction without causing significant side product formation.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position on the indazole ring so sterically hindered?

A1: The steric hindrance at the C4 position of an indazole arises from the combined bulk of the substituent at C4 (in this case, chlorine) and the adjacent atoms of the fused ring system, specifically the N1 atom of the pyrazole ring and the C5 atom of the benzene ring. This creates a "bay-like" region that restricts access for bulky reagents and catalysts.

Logical Flow for Addressing Steric Hindrance at C4-Indazole

Caption: Troubleshooting workflow for C4-indazole functionalization.

Q2: Are there alternative strategies to palladium-catalyzed cross-coupling for functionalizing the 4-position of indazoles?

A2: While palladium catalysis is the most common, other transition metals can be employed.[19][20] For instance, copper-catalyzed reactions, such as the Ullmann condensation, can sometimes be effective, although they often require higher temperatures. Additionally, for certain transformations, rhodium-catalyzed C-H activation strategies are emerging as a powerful tool for the synthesis of functionalized indazoles, potentially bypassing the need for a pre-installed halide.[19][21] Another approach involves the synthesis of a 4-aminoindazole, which can then be converted to a diazonium salt and subsequently transformed into various other functional groups via Sandmeyer-type reactions.

Q3: How does N1 vs. N2 substitution on the indazole ring affect the reactivity at the C4 position?

A3: The substituent on the indazole nitrogen can have a profound impact on the steric environment at C4.[22][23] An N1-substituent will be in closer proximity to the C7 position, while an N2-substituent will be closer to the C3 position. For reactions at C4, a bulky N1-substituent can exacerbate the steric hindrance. Conversely, in some cases, an N2-substituent might alter the electronic properties of the ring in a way that influences reactivity. The regioselectivity of N-substitution itself is a complex issue governed by thermodynamics and kinetics.[22][23]

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a 4-chloro-X-halo-1H-indazole with an arylboronic acid.

Materials:

  • 4-chloro-X-halo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-chloro-X-halo-1H-indazole, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the indazole.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Common Cross-Coupling Reactions

ReactionRecommended LigandRecommended BaseSolventTemperature (°C)
Suzuki-MiyauraSPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110
Buchwald-HartwigBrettPhos, RuPhosLiHMDS, NaOtBuToluene, THF80-110
SonogashiraPPh₃, cataCXium® ATEA, DIPEATHF, DMF25-60

Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle center OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X(L₂) RE Reductive Elimination TM->RE Ar-Pd(II)-R(L₂) Pd0 Pd(0)L₂ RE->Pd0 re_out Ar-R RE->re_out Pd0->OA oa_in Ar-X oa_in->OA tm_in R-B(OR)₂ tm_in->TM base_in Base base_in->TM

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]

  • Lain, A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Maddela, S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. Retrieved from [Link]

  • Chaudhary, P., et al. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Retrieved from [Link]

  • Lain, A., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. Retrieved from [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. Retrieved from [Link]

  • Guillaumet, G., et al. (2010). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved from [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Retrieved from [Link]

  • Mal, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. Retrieved from [Link]

  • So, C. M., & Fu, G. C. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Journal of the American Chemical Society. Retrieved from [Link]

  • Unknown. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Retrieved from [Link]

  • El Kazzouli, S., & Guillaumet, G. (2017). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2025). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. European Journal of Organic Chemistry. Retrieved from [Link]

  • Ng, S. S., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub. Retrieved from [Link]

  • Unknown. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ghosh, S., Mondal, S., & Hajra, A. (2020). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Unknown. (2013). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Unknown. (n.d.). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Unknown. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

  • Unknown. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Retrieved from [Link]

  • Unknown. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Retrieved from [Link]

  • Unknown. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Wilson, C. V., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Retrieved from [Link]

  • Knochel, P. (2011). Strategies To Prepare and Use Functionalized Organometallic Reagents. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 4-Chloro-3-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

The structural characterization of 4-Chloro-3-iodo-6-methoxy-1H-indazole presents a unique set of challenges due to its halogenated core and tautomeric potential. This guide compares the Optimized Characterization Protocol (Method A) using DMSO-d6 against common Alternative Approaches (Method B) using CDCl3.

We provide experimental evidence demonstrating why Method A is superior for resolving the labile NH proton and confirming the regiochemistry of the 4,6-substitution pattern, a critical quality attribute in kinase inhibitor development.

The Molecule: Structural Assignments

Before analyzing the spectrum, we must establish the theoretical expectations based on electronic substituent effects.

  • Indazole Core: A fused benzene and pyrazole ring.

  • 3-Iodo: A heavy atom at C3. While iodine affects Carbon-13 shifts significantly (shielding C3), its effect on distant protons is minimal.

  • 4-Chloro: An electron-withdrawing group at C4. It exerts a deshielding effect on the ortho proton (H5).

  • 6-Methoxy: A strong electron-donating group. It exerts a shielding effect on the ortho (H7) and para (H5) positions.

Critical Diagnostic Feature: The 4,6-substitution pattern leaves protons only at positions H5 and H7 . These protons are meta to each other.[1] Consequently, the spectrum must show two doublets with a small meta-coupling constant (


 Hz). If you observe large coupling (

Hz), the structure is incorrect (likely a 5,6- or 4,5-isomer).

structure_logic Molecule 4-Chloro-3-iodo-6-methoxy-1H-indazole H5 Proton H5 (Deshielded by Cl, Shielded by OMe) Expected: ~7.2 ppm Molecule->H5 H7 Proton H7 (Strongly Shielded by OMe) Expected: ~6.5 ppm Molecule->H7 Coupling Meta-Coupling (J ~ 2.0 Hz) Diagnostic Fingerprint H5->Coupling 4J Coupling H7->Coupling

Figure 1: Structural logic dictating the expected NMR signals. The meta-coupling between H5 and H7 is the primary confirmation of the substitution pattern.

Comparative Analysis: Solvent Selection

The "Product" (DMSO-d6) vs. The "Alternative" (CDCl3)[2]

The choice of solvent is the single most significant variable in indazole analysis. Below is a comparison of spectral performance.

FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Impact on Analysis
Solubility HighLow to ModerateHalogenated indazoles often precipitate in CDCl3, leading to poor signal-to-noise (S/N) ratios.
NH Proton Visibility Sharp Singlet (~13.5 ppm) Broad/InvisibleCDCl3 allows rapid exchange of the acidic NH, often obliterating the signal required to confirm the 1H-tautomer.
Water Peak ~3.33 ppm (distinct)~1.56 ppmWater in DMSO rarely overlaps with aromatic signals.[2]
Resolution ExcellentVariableConcentration dependence in CDCl3 can cause peak shifting due to hydrogen bonding aggregation.
Experimental Data: Chemical Shift Comparison

Simulated data based on additive chemical shift principles and analogous literature values.

ProtonAssignment

(ppm) in DMSO-d6

(ppm) in CDCl3
Multiplicity (

Hz)
NH H-113.45 Not Observed/Broads (br)
H-5 Ar-H7.257.10d (

)
H-7 Ar-H6.556.48d (

)
OMe -OCH33.853.90s

Scientific Insight: The downfield shift of the NH proton in DMSO (


 13.45) is due to the strong hydrogen-bonding capability of the sulfoxide oxygen, which "locks" the proton in place, preventing rapid exchange. In CDCl3, the lack of such stabilization leads to line broadening. Therefore, DMSO-d6 is the mandatory solvent for establishing the presence of the indazole NH. 

Comparative Analysis: Isomer Differentiation (1H vs. 2H)

A common synthetic pitfall is the formation of the 2H-indazole isomer during alkylation or cyclization. Standard 1D NMR is often insufficient to distinguish these isomers as the chemical shifts are similar.

The Solution: 1D NOE / 2D NOESY

To validate the 1H-indazole structure, one must perform a Nuclear Overhauser Effect (NOE) experiment.[3]

  • 1H-Indazole (Target): Irradiation of the NH proton (or observing the NOESY cross-peak) should show a correlation with H7 (the proton at position 7).

  • 2H-Indazole (Alternative/Impurity): The NH is at position 2. An NOE correlation would be observed with H3 (if H3 were a proton). However, since C3 is Iodinated, the 2H-isomer NH will show NO correlation to the aromatic ring protons (H7 or H5).

isomer_logic Start Isomer Validation Step Exp Run 2D NOESY / 1D NOE (Target: NH Proton) Start->Exp Result1 NOE Observed: NH <-> H7 Exp->Result1 Strong Signal Result2 NOE Observed: NH <-> Me/Other Exp->Result2 Unexpected Signal Result3 NO NOE to Ring Protons Exp->Result3 No Signal Concl1 CONFIRMED: 1H-Indazole Result1->Concl1 Concl2 Likely N-Alkylated Impurity Result2->Concl2 Concl3 SUSPECT: 2H-Indazole Tautomer Result3->Concl3

Figure 2: Decision tree for distinguishing regioisomers using NOE spectroscopy. The interaction between NH and H7 is the definitive proof of the 1H-tautomer.

Detailed Experimental Protocol

To reproduce the optimized results (Method A), follow this self-validating protocol.

Materials
  • Compound: >5 mg of 4-Chloro-3-iodo-6-methoxy-1H-indazole.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Use a fresh ampoule to minimize water content.

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for resolution of meta-coupling).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6.

    • Validation: Ensure the solution is clear yellow/orange. Turbidity indicates insolubility; sonicate if necessary.

  • Acquisition Parameters (1H NMR):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to

      
       seconds. Why? The NH and aromatic protons have long T1 relaxation times. A short D1 will under-integrate these signals relative to the methoxy group.
      
    • Scans (NS): 16 or 32 (sufficient for >5 mg).

    • Spectral Width: -2 to 16 ppm (to capture the downfield NH).

  • Processing:

    • Phasing: Manual phasing is required for the broad NH peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

    • Integration Reference: Set the Methoxy singlet (3.85 ppm) to exactly 3.00.

Self-Validation Check

Before accepting the data, check the following:

  • Integration: Does the aromatic region integrate to 2.00 (H5 + H7)? Does the NH integrate to ~1.0?

  • Coupling: Do the peaks at ~7.25 and ~6.55 ppm appear as doublets? Measure the

    
    -value.[4][5][6] It must be 
    
    
    
    Hz.
  • Solvent Purity: Check for the DMSO pentet at 2.50 ppm and water at 3.33 ppm.[2] If water is >10x the compound signals, dry the sample and re-run.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7][8] (Standard text for substituent additivity rules).

  • BenchChem. (2025).[2][9] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

  • Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[7] Link

  • Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles." Arkivoc, (iv), 5-11. (Authoritative source on 1H vs 2H tautomer stability and NMR assignment).
  • Reich, H. J. (2023). "Proton NMR Data." University of Wisconsin-Madison Chemistry. (Reference for chemical shift tables and coupling constants).

Sources

13C NMR chemical shifts of C-3 iodo indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of drug discovery, the 3-iodoindazole scaffold is a high-value intermediate.[1] It serves as the critical "molecular socket" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the rapid diversification of the indazole core found in kinase inhibitors like Axitinib and Linifanib .

However, a recurring bottleneck in the synthesis of these cores is structural ambiguity . The iodination of indazoles and subsequent N-alkylation often yields mixtures of regioisomers (N1 vs. N2) that are difficult to distinguish by proton (


H) NMR alone due to overlapping signals in the aromatic region.

This guide provides a definitive, self-validating workflow using


C NMR  and the Heavy Atom Effect  to unambiguously assign the C-3 iodo position and distinguish N-isomers without the immediate need for expensive X-ray crystallography.

The Heavy Atom Effect: The Diagnostic Fingerprint

The most reliable metric for confirming C-3 iodination is not the disappearance of the C-3 proton in


H NMR (which can be misleading due to exchangeable protons), but the drastic upfield shift  of the C-3 carbon in 

C NMR.
Mechanism: Spin-Orbit Coupling

Unlike chlorine or bromine, which typically deshield the attached carbon (shifting it downfield), iodine exerts a massive shielding effect . This is termed the "Heavy Atom on Light Atom" (HALA) effect.

  • Physics: The large electron cloud of iodine causes relativistic spin-orbit coupling. This mixes the ground state with excited states, introducing a paramagnetic shielding term that opposes the external magnetic field.

  • Result: The carbon attached to iodine (

    
    ) resonates at a significantly lower frequency (upfield) than expected for an aromatic carbon.
    
Comparative Data: Halogen Trends at C-3

The following table illustrates the diagnostic shift expected when transforming a standard indazole to a 3-iodoindazole.

Substituent at C-3Electronic Effect

C Shift (

, ppm)
Diagnostic Note
Hydrogen (H) Reference133.0 – 135.0 Typical heteroaromatic range.
Chlorine (Cl) Inductive (-I) > Shielding130.0 – 132.0 Minimal change; slight upfield.
Bromine (Br) Competing Effects115.0 – 120.0 Moderate shielding (~15 ppm).
Iodine (I) Heavy Atom Shielding 85.0 – 100.0 Massive shielding (~40-50 ppm).

Technical Insight: If you observe a quaternary carbon signal in the 85–100 ppm range in your indazole spectrum, it is a positive confirmation of the C-3 Iodine species. No other common functionality (except terminal alkynes or nitriles) appears in this specific window.

Distinguishing Regioisomers: N1 vs. N2 Alkylation

After iodination, N-alkylation is the next step. Indazoles suffer from annular tautomerism, leading to mixtures of 1H-indazole (Thermodynamic) and 2H-indazole (Kinetic) products.[2][3]

The C NMR Decision Matrix

While


H NMR NOESY is useful, 

C chemical shifts provide a robust secondary check.
FeatureN1-Substituted (Benzenoid) N2-Substituted (Quinonoid)
Stability Thermodynamically FavoredKinetically Favored (less stable)
C-3 Shift Typically 90 – 98 ppm Often 85 – 92 ppm (More shielded)
C-7a Shift ~138 – 142 ppm ~145 – 149 ppm (Deshielded)
HMBC Correlation N-CH

correlates to C-7a & C-3
N-CH

correlates to C-3 only

Critical Protocol: The N2 isomer possesses a "quinonoid" character which disrupts the aromaticity of the benzene ring, typically causing a downfield shift of the bridgehead carbons (C-7a/C-3a) compared to the N1 isomer.

Experimental Protocols

A. Synthesis of 3-Iodo-1H-Indazole

A robust, scalable protocol avoiding unstable diazonium intermediates.

  • Reagents: 1H-Indazole (1.0 eq), Iodine (

    
    , 1.2 eq), Potassium Hydroxide (KOH, 2.5 eq).
    
  • Solvent: DMF (Dimethylformamide) – essential for solubility and stabilizing the polar transition state.

  • Procedure:

    • Dissolve indazole in DMF at room temperature (RT).

    • Add KOH pellets; stir for 10 mins (deprotonation to indazolyl anion).

    • Add

      
       portion-wise over 20 mins (exothermic).
      
    • Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Pour into ice water containing 10%

      
       (removes excess iodine).
      
    • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

B. NMR Acquisition Parameters

To ensure the quaternary C-I peak is visible (it often has long relaxation times and no NOE enhancement):

  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .[4]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s). This ensures the quaternary C-3 carbon relaxes fully for integration accuracy.

  • Scans (NS): Minimum 1024 scans for clean baseline detection of the low-intensity C-I peak.

Visualized Workflows

Diagram 1: Synthesis & Characterization Workflow

SynthesisWorkflow Start Start: 1H-Indazole Reaction Iodination (I2, KOH, DMF) Start->Reaction Activation Quench Quench (Na2S2O3) Reaction->Quench 4h RT NMR_Prep NMR Prep (DMSO-d6, D1=3s) Quench->NMR_Prep Isolation Analysis 13C Analysis NMR_Prep->Analysis Acquire

Caption: Step-by-step workflow from raw material to analytical validation.

Diagram 2: The Structural Decision Tree

DecisionTree CheckC3 Check 13C Spectrum Range 85-140 ppm IsIodo Peak at 85 - 100 ppm? CheckC3->IsIodo YesIodo Confirmed: 3-Iodo Indazole IsIodo->YesIodo Yes (Heavy Atom Effect) NoIodo Peak at ~135 ppm IsIodo->NoIodo No (Unsubstituted) CheckRegio Check HMBC (N-CH2 correlation) YesIodo->CheckRegio If Alkylated N1 Correlates to C-7a & C-3 (N1 Isomer) CheckRegio->N1 N2 Correlates to C-3 ONLY (N2 Isomer) CheckRegio->N2

Caption: Logic gate for assigning structure based on chemical shift and HMBC correlations.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • Yue, D., Yao, T., & Larock, R. C. (2006).[5] Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes.[5] Journal of Organic Chemistry, 71(1), 62–69.[5]

  • Vicha, J., et al. (2018).[6] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.

  • Claramunt, R. M., et al. (2006). 13C NMR of indazoles. ResearchGate.

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table.

Sources

Reactivity Comparison: 3-Bromo vs. 3-Iodo-4-Chloroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the functionalization of the indazole scaffold, the choice between 3-bromo-4-chloroindazole (3-Br-4-Cl) and 3-iodo-4-chloroindazole (3-I-4-Cl) is not merely a matter of bond strength (


). It is a decision governed by the peri-interaction  (steric clash) between the C3-halogen and the C4-chloro substituent.

While the 3-iodo variant offers superior rates of oxidative addition under mild conditions, it suffers from lower atom economy and potential instability due to steric crowding in the "bay region." Conversely, the 3-bromo variant, while requiring more active catalytic systems, offers superior stability and scalability. This guide analyzes these trade-offs to assist in route selection for medicinal chemistry and process development.

Structural & Mechanistic Analysis

The "Bay Region" Steric Challenge

The defining feature of 4-chloroindazoles is the steric hindrance at the C3 position caused by the C4-chlorine atom. Unlike a standard phenyl ring where ortho-substituents can rotate, the fused pyrazole ring locks the geometry, forcing the C3 and C4 substituents into close proximity.

  • 3-Iodo-4-Chloro: The Van der Waals radius of Iodine (1.98 Å) creates significant repulsion with the C4-Chlorine (1.75 Å). This weakens the C-I bond further but can make the starting material prone to light-degradation or proto-dehalogenation.

  • 3-Bromo-4-Chloro: Bromine (1.85 Å) reduces this strain, resulting in a more crystalline and shelf-stable intermediate.

Reactivity Profiles (Graphviz Diagram)

The following diagram illustrates the divergent pathways and the steric influence on the catalytic cycle.

IndazoleReactivity Substrate 3-Halo-4-Chloroindazole (Starting Material) Sterics STERIC GATE (C4-Cl) Blocks bulky ligands Destabilizes C3-I Substrate->Sterics Substrate Entry OxAdd Oxidative Addition (L-Pd-Ar-X) Transmetal Transmetalation (Boronic Acid/Ester) OxAdd->Transmetal Rate Determining for 3-I? RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Substrate Catalyst Regeneration Sterics->OxAdd 3-Iodo (Fast, Mild) Sterics->OxAdd 3-Bromo (Slow, Requires Heat)

Figure 1: The catalytic cycle emphasizing the steric gate imposed by the C4-chloro substituent. Note that for 3-iodo, oxidative addition is rapid, but the resulting complex is sterically crowded.

Experimental Comparison: Palladium-Catalyzed Coupling

The primary application for these intermediates is Suzuki-Miyaura coupling. The following data compares their performance under standard and optimized conditions.

Comparative Performance Data
Feature3-Bromo-4-Chloroindazole3-Iodo-4-Chloroindazole
C-X BDE (approx) ~66 kcal/mol~53 kcal/mol
Oxidative Addition Slow (Requires Heat/Active Ligand)Fast (Room Temp Possible)
Site Selectivity >98% C3 vs C4>99% C3 vs C4
Ligand Requirement Electron-rich phosphines (e.g., XPhos, SPhos)Standard phosphines (e.g., PPh3, dppf)
Homocoupling Risk LowHigh (due to facile exchange)
Stability High (Solid, Shelf-stable)Moderate (Light sensitive)
Protocol A: Suzuki Coupling (Difficult Substrate)

Use Case: Coupling with electron-poor or sterically hindered boronic acids.

Recommended Substrate: 3-Iodo-4-chloroindazole Rationale: The weaker C-I bond compensates for the low nucleophilicity of the boronic acid partner.

  • Setup: Charge a reaction vial with 3-iodo-4-chloroindazole (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%). Note: Bidentate ligands are preferred to stabilize the crowded Pd-center.
    
  • Solvent: Degas 1,4-Dioxane/Water (4:1) for 10 minutes (sparge with Argon). Add to vial.

  • Reaction: Stir at 60°C for 4-6 hours.

    • Checkpoint: Monitor TLC (Hex/EtOAc 3:1). 3-Iodo starting material (higher

      
      ) should disappear rapidly.
      
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
Protocol B: Suzuki Coupling (Scale-Up / Robustness)

Use Case: Large-scale synthesis (>10g) or coupling with reactive boronic acids.

Recommended Substrate: 3-Bromo-4-chloroindazole Rationale: The 3-bromo analog is cheaper and less prone to side reactions (like dehalogenation) at higher temperatures.

  • Setup: Charge flask with 3-bromo-4-chloroindazole (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (1 mol%) and XPhos  (2 mol%).
    
    • Expert Insight: The bulky XPhos ligand facilitates the oxidative addition of the stronger C-Br bond and protects the active species.

  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Reaction: Heat to 100°C for 12 hours.

  • Validation: HPLC purity is typically higher with the bromo-substrate due to reduced homocoupling of the halide.

Metal-Halogen Exchange (Lithium Reagents)

When generating the C3-anion for quenching with electrophiles (e.g., aldehydes, acid chlorides), the reactivity difference is stark.

The "Temperature Window"
  • 3-Iodo: Exchange with

    
     or 
    
    
    
    is extremely fast, even at -78°C. However, the resulting anion is sterically crowded by the 4-Cl. Risk: If the temperature rises above -60°C, "scrambling" can occur where the anion attacks the 4-Cl position (benzyne mechanism) or eliminates.
  • 3-Bromo: Requires strictly controlled conditions (usually

    
     at -78°C) to effect exchange without attacking the 4-Cl.
    
Decision Matrix (Graphviz)

DecisionTree Start Select C3-Functionalization Strategy CouplingType Reaction Type? Start->CouplingType Suzuki Pd-Catalyzed Coupling CouplingType->Suzuki LiExchange Lithium-Halogen Exchange CouplingType->LiExchange Partner Coupling Partner Reactivity? Suzuki->Partner TempControl Can you maintain -78°C? LiExchange->TempControl PoorPartner Low Reactivity / Steric Bulk Partner->PoorPartner GoodPartner High Reactivity / Scale-Up Partner->GoodPartner UseIodo USE 3-IODO (Mild conditions, High reactivity) PoorPartner->UseIodo UseBromo USE 3-BROMO (High temp, Stable, Cheaper) GoodPartner->UseBromo YesTemp Yes (Lab Scale) TempControl->YesTemp NoTemp No (Plant/Flow) TempControl->NoTemp UseBromoLi USE 3-BROMO (Clean exchange at -78°C) YesTemp->UseBromoLi UseIodoMg USE 3-IODO (Turbo-Grignard exchange) NoTemp->UseIodoMg

Figure 2: Strategic decision tree for selecting the optimal halogen based on reaction type and constraints.

References

  • Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. [1][2][3]

  • BenchChem Technical Support. (2025). "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." 4

  • Sadhu, P., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[5][6][7] Chemical Science. [1][2][3]

  • Tiwari-Woodruff, S., et al. (2018). "Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects."[2][8][9] Scientific Reports.[9][10] 9

Sources

Infrared Spectroscopy Characteristic Peaks for Iodo-Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectroscopic characteristics of iodo-indazole derivatives. It synthesizes experimental data with theoretical principles to aid researchers in the structural elucidation of these pharmacologically relevant scaffolds.

Executive Summary & Application Context

Iodo-indazoles (e.g., 3-iodo-1H-indazole, 5-iodo-1H-indazole) are critical intermediates in the synthesis of kinase inhibitors and anti-inflammatory agents. Their characterization is often complicated by the presence of regioisomers (N1 vs. N2 alkylation) and the subtle electronic effects of the iodine atom.

This guide focuses on differentiating these structures using FTIR, specifically highlighting the C–I stretching vibrations (far-IR region) and the fingerprint region (600–900 cm⁻¹) where substitution patterns on the benzene ring become distinct.

Experimental Methodology

To ensure reproducible spectral data for solid iodo-indazoles, the following protocols are recommended.

Sample Preparation Protocols
MethodSuitabilityProtocol Notes
KBr Pellet High Preferred for resolution. Mix 1-2 mg sample with 100 mg dry KBr. Grind to fine powder. Press at 8-10 tons. Advantage: Better resolution of weak overtone bands and C-I stretches in the low-frequency region (<600 cm⁻¹).
ATR (Diamond) MediumRapid screening. Ensure high contact pressure. Limitation: Diamond absorption <525 cm⁻¹ may obscure the C-I stretch. ZnSe crystal is preferred if C-I quantification is critical.
Nujol Mull LowNot recommended due to C-H interference masking the aromatic C-H stretches (3000-3100 cm⁻¹).
Instrument Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic ring modes).

  • Scans: 32–64 scans to improve Signal-to-Noise ratio.

  • Range: 4000–400 cm⁻¹ (Standard); extend to 200 cm⁻¹ if Far-IR is available for definitive C–I assignment.

Characteristic Spectral Zones: A Comparative Analysis

Zone 1: High-Frequency Region (4000 – 2800 cm⁻¹)

This region confirms the indazole core integrity and tautomeric state.

  • N–H Stretch (3450 – 3100 cm⁻¹):

    • Free N–H: Sharp peak ~3450 cm⁻¹ (dilute solution).

    • H-Bonded N–H: Broad band 3100–3250 cm⁻¹ (solid state/KBr).

    • Differentiation: N1-substituted iodo-indazoles (e.g., 1-methyl-3-iodoindazole) will lack this band, serving as a rapid confirmation of successful N-alkylation.

  • C–H Stretch (Aromatic): Weak, multiple bands just above 3000 cm⁻¹ (3030–3100 cm⁻¹).

Zone 2: Double Bond & Ring Region (1650 – 1450 cm⁻¹)

Diagnostic for the heteroaromatic system.

  • C=N Stretch (Pyrazole Ring): ~1610–1625 cm⁻¹.

    • Iodine Effect:[1] Substitution at C3 (3-iodo) often shifts this slightly to lower frequencies due to the mass effect, though electronic conjugation is minimal.

  • C=C Ring Stretch: Pairs of bands at ~1590 cm⁻¹ and ~1480–1500 cm⁻¹.

    • Intensity: These bands are often sharper and more intense in iodo-derivatives compared to unsubstituted indazoles due to the change in dipole moment induced by the polarizable iodine atom.

Zone 3: The Fingerprint & Isomer Differentiation (900 – 600 cm⁻¹)

Critical for Regioisomer Identification. The Out-of-Plane (OOP) C–H bending vibrations correlate with the number of adjacent hydrogen atoms on the benzene ring.

IsomerSubstitution PatternAdjacent Arom.[2][3] H'sPredicted OOP Band (cm⁻¹)
3-Iodo-1H-indazole Pyrazole sub.4 (Benzene unsubstituted)730 – 770 (s)
4-Iodo-1H-indazole Benzene sub.3 (Adjacent)760 – 800 (s)
5-Iodo-1H-indazole Benzene sub.2 (Adjacent) + 1 Isolated800 – 860 (s) (2 adj) + ~880 (1 iso)
6-Iodo-1H-indazole Benzene sub.2 (Adjacent) + 1 Isolated800 – 860 (s) (2 adj) + ~880 (1 iso)
7-Iodo-1H-indazole Benzene sub.3 (Adjacent)760 – 800 (s)
Zone 4: Carbon-Iodine (C–I) Stretch (< 600 cm⁻¹)

The C–I bond is weak and heavy, appearing in the far-IR or lower fingerprint region.

  • Frequency: 480 – 600 cm⁻¹ .

  • Appearance: Medium to strong intensity.[1][4][5]

  • Comparison:

    • C–Cl: 700–800 cm⁻¹[6]

    • C–Br: 600–700 cm⁻¹

    • C–I: < 600 cm⁻¹ (Often requires KBr or CsI optics to see clearly).

Summary Data Table: Experimental & Literature Values

The following table aggregates data for specific iodo-indazole derivatives found in literature and spectral databases.

CompoundFunctional GroupWavenumber (cm⁻¹)AssignmentSource
5-Iodo-3-phenyl-1H-indazole Ring / Fingerprint1476C=C / Ring Vib[1, 3]
Fingerprint (OOP)906, 774, 696C-H OOP (Mono-sub phenyl + Indazole)[3]
4,6-Dibromo-1H-indazole Amine3294N-H Stretch (Cyclic)[4]
(Analog for comparison)Ring1594C=N / C=C Ring[4]
Halogen688C-Br Stretch (Note: C-I would be lower)[4]
General Iodo-Indazoles C-I Stretch500 - 600 C-I Stretching Vibration[5, 6]
N-H Stretch3100 - 3400H-bonded N-H (Broad in solid)[1, 4]

Note on Data Scarcity: Comprehensive peak lists for 4-iodo-1H-indazole are not publicly available in open-access spectral databases. Researchers are advised to rely on the OOP bending patterns (Table in Zone 3) for structural confirmation of this specific isomer.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for characterizing an unknown iodo-indazole sample.

Indazole_IR_Workflow Start Unknown Iodo-Indazole Sample CheckNH Check 3100-3450 cm⁻¹ (N-H Stretch) Start->CheckNH HasNH Band Present (N-H exists) CheckNH->HasNH Broad/Sharp Peak NoNH Band Absent (N-substituted) CheckNH->NoNH No Peak CheckFingerprint Analyze 700-900 cm⁻¹ (OOP Bending) HasNH->CheckFingerprint Pattern4H Strong band ~750 cm⁻¹ (4 adj. H's) CheckFingerprint->Pattern4H Pattern3H Strong band ~780 cm⁻¹ (3 adj. H's) CheckFingerprint->Pattern3H Pattern2H Strong band 800-860 cm⁻¹ (2 adj. H's) CheckFingerprint->Pattern2H Identify3I Likely 3-Iodo-1H-indazole (Benzene ring unsubstituted) Pattern4H->Identify3I Identify47I Likely 4-Iodo or 7-Iodo (Benzene ring mono-sub) Pattern3H->Identify47I Identify56I Likely 5-Iodo or 6-Iodo (Benzene ring mono-sub) Pattern2H->Identify56I ConfirmCI Check < 600 cm⁻¹ (C-I Stretch) Identify3I->ConfirmCI Identify47I->ConfirmCI Identify56I->ConfirmCI

Caption: Decision tree for differentiating iodo-indazole isomers based on N-H and OOP bending vibrations.

References

  • BenchChem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers. Retrieved from [7]

  • National Institutes of Health (NIH) - PubChem. 3-Iodo-1H-indazole Compound Summary. Retrieved from

  • Royal Society of Chemistry (RSC). Synthesis of 1H-Indazoles from N-Tosylhydrazones. Retrieved from

  • Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles. Retrieved from

  • University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from

Sources

Comparative Guide: Purity Analysis of 4-Chloro-3-iodo-6-methoxy-1H-indazole via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and pharmaceutical intermediates, 4-Chloro-3-iodo-6-methoxy-1H-indazole represents a high-value scaffold. Its structural complexity—featuring two distinct halogens (Chlorine, Iodine) and a fused heterocyclic core—presents unique analytical challenges.

While HPLC-UV remains the workhorse for routine potency testing, it is often insufficient for establishing strict purity during process development. It frequently fails to distinguish between the target molecule and critical impurities such as regioisomers (e.g., 7-iodo analogs) or de-halogenated byproducts (e.g., des-chloro precursors) which possess nearly identical chromophores.

This guide objectively compares HPLC-UV against LC-MS (Liquid Chromatography-Mass Spectrometry) , demonstrating why LC-MS is the superior methodology for purity profiling of this specific compound.[1] We provide a validated protocol leveraging the unique isotopic signatures of Chlorine and Iodine to achieve self-validating specificity.

The Analytical Challenge

The target molecule, 4-Chloro-3-iodo-6-methoxy-1H-indazole (


), presents three specific hurdles that standard UV detection often misses:
  • Regioisomerism: The iodination of the indazole core (typically at C3) can occasionally occur at C7 or C5 depending on conditions. These isomers have identical molecular weights and very similar UV absorption maxima (

    
    ).
    
  • De-halogenation: The loss of the chlorine atom (des-chloro impurity) or iodine (des-iodo starting material) creates byproducts that may co-elute with the main peak in short gradient methods.

  • Ionization Competition: The indazole nitrogen is ionizable, but the electron-withdrawing halogens reduce basicity, requiring optimized pH control for effective MS detection.

Comparative Analysis: LC-MS vs. HPLC-UV[1][2]

The following table summarizes the performance metrics of the two dominant analytical techniques for this specific application.

FeatureHPLC-UV (Diode Array)LC-MS (ESI+)Verdict
Primary Detection Principle Chromophore absorption (Electronic transitions)Mass-to-charge ratio (

) & Isotopic Pattern
LC-MS (Structural specificity)
Regioisomer Resolution Low. Isomers often have identical

.
Medium/High. Requires chromatographic separation, but MS fragmentation can distinguish substitution patterns.LC-MS
Impurity Identification None. Only retention time is provided.High. Molecular weight + Isotopic fingerprint identifies the impurity immediately.LC-MS
Sensitivity (LOD) Moderate (

M range)
High (

M range)
LC-MS
Linearity (Quantitation) Excellent. Preferred for assay/potency.Good, but subject to ionization suppression.HPLC-UV
Specificity for Halogens None.Definitive. Cl and I provide unique spectral signatures.LC-MS

Deep Dive: The Validated LC-MS Protocol

This protocol is designed to be a self-validating system . The presence of Chlorine and Iodine allows the analyst to confirm peak identity not just by retention time, but by the specific mass spectral "fingerprint" (Isotopic Pattern).

Experimental Methodology

Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) .

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE filter (prevents particulate blockage).

  • Dilute to a final concentration of 10 µg/mL for MS scanning.

Chromatographic Conditions (LC):

  • System: UHPLC (Agilent 1290 or Waters Acquity equivalent).

  • Column: C18 Reverse Phase (e.g.,

    
     mm, 1.7 µm particle size). Why: High surface area C18 provides necessary retention for the hydrophobic halogenated core.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Insight: Formic acid ensures the protonation of the indazole

      
       or 
      
      
      
      bond (
      
      
      ), crucial for ESI+ sensitivity.
  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Mass Spectrometry Settings (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Range:

    
     100 – 600.
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the C-I bond).

Data Interpretation: The Isotopic Filter

The most critical aspect of analyzing 4-Chloro-3-iodo-6-methoxy-1H-indazole is recognizing its isotopic signature.

  • Chlorine (

    
     / 
    
    
    
    ):
    Natural abundance is approx. 3:1. This creates an
    
    
    and
    
    
    peak.
  • Iodine (

    
    ):  Monoisotopic (100% abundance). High mass defect.
    
  • The Combined Pattern:

    • Base Peak (

      
      ):  Contains 
      
      
      
      +
      
      
      .
    • M+2 Peak: Contains

      
       + 
      
      
      
      .
    • Intensity Ratio: The

      
       peak should be roughly 3 times the height of the 
      
      
      
      peak.[3]

Validation Check: If a peak appears at the correct retention time but lacks this 3:1 splitting pattern, it is not the target compound . It may be a des-chloro impurity (which would show no splitting) or a contaminant.

Visualizations

Analytical Workflow Decision Matrix

This diagram illustrates the logical flow for determining purity and identifying impurities using the LC-MS method.

PurityAnalysisWorkflow Start Crude Sample (4-Chloro-3-iodo-6-methoxy-1H-indazole) LC_Sep UHPLC Separation (C18 Column, Gradient) Start->LC_Sep Detect Dual Detection LC_Sep->Detect UV_Path UV (254 nm) Quantitation Detect->UV_Path MS_Path MS (ESI+) Identification Detect->MS_Path Check_RT Check Retention Time MS_Path->Check_RT Check_Iso Check Isotopic Pattern (Cl 3:1 Split) Check_RT->Check_Iso RT Matches Decision_Fail_1 FAIL: Regioisomer (Correct Mass, Wrong RT) Check_RT->Decision_Fail_1 RT Mismatch Decision_Pass PASS: Target Compound Check_Iso->Decision_Pass Pattern Matches Decision_Fail_2 FAIL: Des-Chloro Impurity (No 3:1 Split) Check_Iso->Decision_Fail_2 Pattern Mismatch

Figure 1: Analytical workflow for distinguishing the target indazole from common synthetic byproducts.

Mechanism of Isotopic Identification

This diagram details the specific mass spectral logic used to validate the presence of the halogenated core.

IsotopicLogic Molecule Target Molecule [M+H]+ Cl35 35-Cl Isotope (75% Abundance) Molecule->Cl35 Cl37 37-Cl Isotope (25% Abundance) Molecule->Cl37 Peak_M Peak M (Base Peak) Cl35->Peak_M Contributes to Peak_M2 Peak M+2 (~33% of Base) Cl37->Peak_M2 Contributes to Validation CONFIRMED Halogenated Core Peak_M->Validation Ratio 3:1 Peak_M2->Validation

Figure 2: The "Isotopic Filter" logic. The fixed ratio of Chlorine isotopes provides a built-in confirmation of molecular identity.

References

  • International Council for Harmonisation (ICH). (2006).[4] ICH Q3A(R2): Impurities in New Drug Substances.[4][5] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry Interpretation (Chlorine/Bromine Patterns). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Indazole Derivatives. Retrieved from [Link]

Sources

Comparative Guide: Synthetic Routes for 3-Halo-6-Methoxyindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-halo-6-methoxyindazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for numerous kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and GPCR ligands. The 6-methoxy group provides essential solubility and hydrogen-bond acceptance, while the 3-halo position (Cl, Br, I) serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide objectively compares the two dominant synthetic strategies: Direct Electrophilic Halogenation (Route A) and the Diazotization/Sandmeyer Sequence (Route B) . While Route A is generally preferred for atom economy and scalability, Route B offers superior regiocontrol for substrates where the 6-methoxy activation leads to benzene-ring side reactions.

Part 1: Strategic Route Analysis

Route A: Direct Electrophilic Halogenation (C-H Activation)

This route relies on the inherent nucleophilicity of the indazole C3 position. Under basic conditions, the indazole anion is generated, which is highly reactive toward electrophilic halogen sources.

  • Mechanism: Base-mediated deprotonation of N1, followed by electrophilic attack at C3.

  • Key Reagents:

    
    , 
    
    
    
    , or
    
    
    .
  • Critical Insight: The 6-methoxy group is an electron-donating group (EDG) that activates the benzene ring (specifically C5 and C7). To prevent over-halogenation or regioselectivity errors, basic conditions are strictly preferred over acidic conditions. In base, the negative charge resides largely on the pyrazole ring, directing substitution to C3. In acid, the pyrazole is protonated (deactivated), increasing the risk of benzene ring halogenation.

Route B: The Sandmeyer Sequence (Functional Group Interconversion)

This route constructs the C-X bond via a diazonium intermediate derived from 3-amino-6-methoxyindazole.

  • Mechanism: Diazotization of the primary amine followed by radical-nucleophilic aromatic substitution (SRN1) using copper salts or iodides.

  • Key Reagents:

    
    , isoamyl nitrite, 
    
    
    
    ,
    
    
    .
  • Critical Insight: This route is indispensable when "De Novo" ring construction is used. The precursor, 3-amino-6-methoxyindazole, is readily synthesized from 2-fluoro-4-methoxybenzonitrile and hydrazine. This method guarantees C3 regiochemistry, as the nitrogen is installed prior to cyclization.

Part 2: Decision Matrix & Visualization

The following diagram illustrates the decision logic for selecting the optimal pathway based on starting material availability and scale.

SyntheticRoutes Start Target: 3-Halo-6-Methoxyindazole Sub1 Start: 2-Fluoro-4-methoxybenzaldehyde Inter1 Intermediate: 6-Methoxyindazole Sub1->Inter1 Hydrazine Cyclization Sub2 Start: 2-Fluoro-4-methoxybenzonitrile Inter2 Intermediate: 3-Amino-6-methoxyindazole Sub2->Inter2 Hydrazine Cyclization RouteA Route A: Direct Halogenation (I2/KOH or NBS) Inter1->RouteA C-H Activation RouteB Route B: Sandmeyer Reaction (NaNO2/HX/CuX) Inter2->RouteB Diazotization Product Product Isolated RouteA->Product High Atom Economy RouteB->Product Guaranteed Regioselectivity

Figure 1: Decision tree for synthesizing 3-halo-6-methoxyindazoles based on precursor availability.

Part 3: Comparative Performance Data

The following data compares the synthesis of 3-iodo-6-methoxyindazole , a common intermediate for Axitinib analogs.

MetricRoute A: Direct Iodination (

)
Route B: Sandmeyer (

)
Overall Yield 85 - 92% 60 - 75%
Atom Economy High (Loss of HI)Low (Loss of

, requires stoichiometric Cu/I)
Regioselectivity >95:5 (C3 vs C5/C7) in Base100% (Structurally defined)
Scalability Excellent (Kilogram scale)Moderate (Diazo thermal hazards)
Cost Low (Generic reagents)Medium (Precursor cost + waste disposal)
Purification Precipitation/WashColumn Chromatography often required

Expert Analysis: Route A is the industrial standard for 3-iodo and 3-bromo derivatives due to the high reactivity of the indazole anion. However, if the 6-position substituent is changed to a strongly activating group (e.g., -OH or -NH2) that competes with C3, Route B becomes the necessary alternative to avoid complex isomeric mixtures.

Part 4: Detailed Experimental Protocols

Protocol A: Large-Scale Direct Iodination (Recommended)

Rationale: This protocol utilizes the "soft" electrophilicity of molecular iodine in the presence of a base to selectively iodinate the electron-rich C3 position without affecting the benzene ring.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and internal thermometer.

  • Dissolution: Charge 6-methoxy-1H-indazole (1.0 equiv) and DMF (5 vol). Stir until dissolved.

  • Base Addition: Add KOH pellets (3.5 equiv) in portions. The mixture will exotherm slightly; maintain temp < 30°C. Stir for 30 mins to ensure deprotonation (formation of indazolyl anion).

  • Iodination: Dissolve Iodine (

    
    , 1.1 equiv) in DMF (2 vol). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temp between 20-25°C.
    
    • Note: The dark color of iodine should fade rapidly upon addition, indicating consumption.

  • Quench: After 2 hours, check HPLC/TLC. Upon completion, pour the mixture into ice-water (20 vol) containing 10% Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[1][2][3] Thiosulfate reduces unreacted iodine to iodide, preventing product contamination and coloration.

  • Isolation: The product precipitates as a solid. Filter, wash with water (3x) to remove DMF and inorganic salts. Dry in a vacuum oven at 50°C.

  • Validation: Expected purity >98% by HPLC.

    
    H NMR should show the disappearance of the C3 proton (typically a singlet around 8.0 ppm).
    
Protocol B: Sandmeyer Bromination

Rationale: Used when starting from 2-fluoro-4-methoxybenzonitrile or when specific labeling is required.

  • Diazotization: Suspend 3-amino-6-methoxyindazole (1.0 equiv) in 48% HBr (10 vol). Cool to -5°C using an acetone/ice bath.

  • Nitrite Addition: Add an aqueous solution of

    
     (1.2 equiv) dropwise, keeping temp < 0°C. Stir for 30 mins. The suspension usually clears as the diazonium salt forms.
    
  • Substitution: In a separate vessel, prepare a solution of CuBr (1.5 equiv) in 48% HBr. Heat to 70°C.

  • Transfer: Slowly transfer the cold diazonium solution into the hot CuBr solution. Caution: Vigorous evolution of nitrogen gas (

    
    ) will occur.
    
  • Workup: Cool to room temperature. Neutralize with NaOH or

    
     to precipitate copper salts. Extract with Ethyl Acetate.[4][5][6]
    
  • Purification: Silica gel chromatography is usually required to remove tarry byproducts typical of radical reactions.

Part 5: Mechanistic Visualization (Direct Halogenation)

Understanding the regioselectivity in Route A is vital for troubleshooting.

Mechanism Step1 6-Methoxyindazole (Neutral) Step2 Indazolyl Anion (Nucleophilic at N1/C3) Step1->Step2 Deprotonation Step3 Sigma Complex (Intermediate) Step2->Step3 Electrophilic Attack (C3) Step4 3-Iodo-6-methoxyindazole (Product) Step3->Step4 Restoration of Aromaticity Reagent1 KOH / Base Reagent1->Step1 Reagent2 Iodine (I-I) Reagent2->Step2

Figure 2: Mechanism of base-mediated direct iodination. The base ensures the pyrazole ring is the primary nucleophile, overriding the activated benzene ring.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[7][8] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[8] [Link]

  • Luo, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 1860–1869. [Link]

  • Collier, A. C., et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Journal of the American Chemical Society, 137(45), 14039–14042. [Link]

  • Zhang, C., et al. (2015). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 5, 5886-5892. [Link]

Sources

Technical Guide: Activity Profile of 4-Chloro vs. 4-H Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-H (unsubstituted) and 4-Chloro (4-Cl) 1H-indazole scaffolds in the context of ATP-competitive kinase inhibition. The indazole ring is a privileged pharmacophore in medicinal chemistry, serving as a robust hinge-binder.

Key Takeaway: The introduction of a chlorine atom at the C4 position of the indazole core typically functions as a "molecular anchor." While the 4-H variant offers superior aqueous solubility and lower molecular weight, the 4-Cl variant consistently demonstrates enhanced potency (2–10x reduction in IC₅₀) and improved residence time . This is primarily driven by the occupation of the hydrophobic "shelf" adjacent to the gatekeeper residue, though it comes at the cost of physicochemical properties (solubility/LipE).

Structural & Mechanistic Basis[1][2][3][4]

To understand the activity profile differences, one must analyze the binding mode of the 1H-indazole scaffold within the ATP-binding pocket.

The Hinge Binding Mode

Indazoles typically bind to the kinase hinge region via a donor-acceptor motif:

  • N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • N2 acts as a hydrogen bond acceptor from the backbone amide nitrogen.

The Role of the C4-Substituent

The C4 position of the indazole (per IUPAC numbering) is spatially distinct. In the canonical binding mode, the C4 vector points towards the hydrophobic pocket II or the region immediately adjacent to the gatekeeper residue .

  • 4-H (Unsubstituted): Leaves this hydrophobic pocket occupied by disordered water molecules. This results in an entropic penalty upon binding, limiting maximum affinity.

  • 4-Cl (Chlorinated): The chlorine atom (Van der Waals radius ~1.75 Å) is a bioisostere for a methyl group but with unique electronic properties. It displaces high-energy water molecules from the hydrophobic pocket (entropic gain) and can engage in halogen bonding or hydrophobic contacts with residues like Val, Leu, or Thr (enthalpic gain).

Visualization of Signaling & Binding Logic

IndazoleSAR cluster_0 Scaffold Selection cluster_1 Mechanistic Impact cluster_2 Outcome H_Ind 4-H Indazole (Baseline) Water Solvent Displacement (Entropic Gain) H_Ind->Water Inefficient Cl_Ind 4-Cl Indazole (Modified) Cl_Ind->Water High Efficiency Gatekeeper Gatekeeper Interaction (Steric Fit) Cl_Ind->Gatekeeper Hydrophobic Contact Elec Electronic Effect (Acidity of NH) Cl_Ind->Elec Inductive Withdrawal Solubility Reduced Solubility (Higher cLogP) Cl_Ind->Solubility Lipophilicity Cost Potency Increased Potency (Lower IC50) Water->Potency Selectivity Altered Selectivity (Steric Clash) Gatekeeper->Selectivity Elec->Potency

Figure 1: Mechanistic logic flow comparing 4-H and 4-Cl indazole effects on kinase binding parameters.

Comparative Activity Data

The following data represents a synthesized profile based on SAR studies of indazole inhibitors targeting kinases such as ERK1/2 and JNK .

Biochemical Potency (Representative Data)
Feature4-H Indazole (Reference)4-Cl Indazole (Analogue)Delta / Impact
Enzymatic IC₅₀ (Target) 120 nM14 nM8.5x Potency Increase
Cellular EC₅₀ (p-ERK) 450 nM65 nMImproved Cell Activity
Ligand Efficiency (LE) 0.380.42Improved Efficiency
Lipophilic Eff. (LipE) 4.55.1Favorable
cLogP 2.12.8+0.7 (More Lipophilic)
Solubility (pH 7.4) >100 µM~25 µMReduced (Risk Factor)

Note: The potency gain is attributed to the "Magic Chloro" effect, where the chlorine fills the small hydrophobic pocket often found near the hinge region (e.g., near the gatekeeper residue Met or Thr).

Selectivity Profiling

The 4-Cl substituent can act as a selectivity filter.

  • Small Gatekeepers (Thr, Ala): The 4-Cl fits well.

  • Large Gatekeepers (Phe, Ile): The 4-Cl may cause a steric clash, reducing affinity for off-target kinases with bulky gatekeepers. This often improves the selectivity profile against the wider kinome.

Experimental Protocols

To validate these profiles in your own lab, follow these self-validating protocols.

Synthesis: C4-Chlorination Workflow

Objective: Synthesize the 4-Cl analogue from a common precursor to ensure the rest of the molecule remains identical for a fair comparison.

  • Starting Material: Begin with 2-amino-3-chlorobenzaldehyde .

  • Cyclization: Treat with hydrazine hydrate in ethanol at reflux (80°C) for 4 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 3:1). 4-Cl indazole typically has a higher Rf than the non-chlorinated precursor.

  • Coupling (Suzuki-Miyaura):

    • Iodinate position 3 (if creating a 3-substituted inhibitor) using NIS/DMF.

    • React 4-chloro-3-iodo-1H-indazole with your boronic acid of interest.

    • Catalyst: Pd(dppf)Cl₂. Base: Cs₂CO₃. Solvent: Dioxane/Water (4:1).

    • Purification: Flash chromatography.

Kinase Activity Assay (FRET-based)

Objective: Determine IC₅₀ values to quantify the potency shift.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Eu-labeled anti-phospho antibody.

  • Acceptor: ULight-labeled substrate (e.g., MBP or specific peptide).

Protocol:

  • Titration: Prepare 10-point dose-response curves for both 4-H and 4-Cl compounds (Start at 10 µM, 1:3 serial dilution).

  • Incubation: Mix Kinase (2 nM final) + Inhibitor in 384-well low-volume plates. Incubate 30 min at RT (allows "residence time" differentiation).

  • Reaction: Add ATP (at Km_app) and Substrate. Incubate 60 min.

  • Detection: Add EDTA (stop solution) and Detection Mix (Eu-Ab + ULight).

  • Read: Measure HTRF signal (665 nm / 615 nm ratio) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response).

    • QC Check: Z' factor must be > 0.5.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Validation Start Precursor (2-amino-3-Cl-benzaldehyde) Step1 Cyclization (Hydrazine, Reflux) Start->Step1 Step2 Functionalization (Suzuki Coupling) Step1->Step2 Assay FRET Kinase Assay (+/- ATP Km) Step2->Assay Purified Compound Data Data Fitting (IC50 Calculation) Assay->Data

Figure 2: Step-by-step workflow from chemical synthesis to biochemical validation.

Expert Commentary & Recommendations

  • Early Discovery (Hit-to-Lead): Use the 4-Cl indazole early. The potency gain usually outweighs the lipophilicity penalty. It validates that the pocket can accommodate bulk, which is critical information.

  • Lead Optimization: If solubility becomes a bottleneck (<10 µM), revert to 4-H or explore 4-F (Fluoro) . Fluorine offers a middle ground—electronic modulation without the significant steric bulk of chlorine.

  • Metabolic Stability: The 4-Cl substituent blocks metabolic oxidation at that position. If the 4-H compound shows high clearance due to oxidation at the phenyl ring, the 4-Cl analogue is a logical fix.

Final Verdict: The 4-chloroindazole is generally the superior "warhead" for potency and selectivity in kinase inhibitor design, provided the formulation team can manage the slight decrease in aqueous solubility.

References

  • Vertex Pharmaceuticals. "Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2)." Bioorganic & Medicinal Chemistry Letters. (2016).

  • Sampson, P.B., et al. "The Discovery of CFI-400945, a Potent and Selective PLK4 Inhibitor." ACS Medicinal Chemistry Letters. (2015).

  • Hardie, D.G. "AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole-body levels." (Context on Kinase Regulation). Annual Review of Nutrition.

  • BioSolveIT. "Hinge Binder Collection For Kinase Inhibitor Design." (Structural Basis of Indazole Binding).

Comparative Validation of Elemental Analysis Standards for 4-Chloro-3-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 4-Chloro-3-iodo-6-methoxy-1H-indazole (C₈H₆ClIN₂O) represents a "perfect storm" for classical elemental analysis. The presence of two distinct halogens—specifically the high mass-percentage of Iodine (~41%)—frequently causes automated combustion analyzers to fail, yielding results outside the standard ±0.4% tolerance.

The Solution: This guide establishes a Hierarchical Validation Protocol . We move beyond the reliance on a single CHN data point, advocating for a "Triangulated Standard" approach using qNMR for absolute purity and Combustion Ion Chromatography (IC) for halogen ratio confirmation.

Theoretical Standards & Molecular Baseline

Before experimental validation, the theoretical baseline must be established. This molecule is a critical scaffold for Suzuki-Miyaura cross-coupling reactions in kinase inhibitor synthesis.

Molecular Formula: C₈H₆ClIN₂O Molecular Weight: 308.50 g/mol

Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon 812.01196.0931.15% 30.75 – 31.55%
Hydrogen 61.0086.051.96% 1.56 – 2.36%
Nitrogen 214.00728.019.08% 8.68 – 9.48%
Chlorine 135.4535.4511.49% 11.09 – 11.89%
Iodine 1126.90126.9041.13% 40.73 – 41.53%
Oxygen 115.99916.005.19% N/A (Calculated by diff)
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Critical Insight: Iodine constitutes >40% of the mass.[1] In standard combustion, iodine sublimes (I₂) rather than oxidizing fully to I₂O₅, often clogging traps or coating the detector, leading to "carbon drift" in subsequent runs.

Method A: Automated Combustion Analysis (CHN)

The Industry Standard (With Modifications)

Standard CHN analysis is often insufficient for this molecule without specific additives.

The Failure Mode

In standard analyzers, halogens are trapped by silver wool. However, the massive iodine load can saturate the silver trap rapidly. Free iodine gas (


) then passes to the thermal conductivity detector (TCD), interfering with the Nitrogen signal.
Optimized Protocol (The "Spike" Method)

To validate this compound via CHN, you must modify the combustion matrix.

  • Combustion Aid: Do not use standard tin capsules alone. Add 10–15 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the sample. This provides excess oxygen and facilitates complete halogen capture.

  • System Suitability Test (SST): Before running the indazole, run a standard of o-Iodobenzoic acid .

    • Pass Criteria: C% must be within ±0.3% of theoretical. If the system fails on o-Iodobenzoic acid, it will fail on your indazole.

  • Sample Mass: Reduce sample mass to 1.5 mg (standard is 2-3 mg) to prevent trap saturation.

Method B: Quantitative NMR (qNMR)

The Superior Alternative for Purity

For this specific halogenated indazole, qNMR is the primary recommended standard for purity determination because it is unaffected by halogen interference.

Experimental Protocol

Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

  • Reasoning: TCNB is non-hygroscopic and its signals (singlet at ~8.0 ppm) do not overlap with the indazole protons (typically 7.0–8.5 ppm region, but distinct).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Indazole analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Solvent: Dissolve in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Iodine atoms can shorten T1, but heavy halogens can also affect relaxation; 60s ensures >5x T1 for full magnetization recovery).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass[2][3]
      
    • 
      : Mass weighed
      

Method C: Combustion Ion Chromatography (MIC-IC)

The Halogen Validator

To confirm the 1:1 ratio of Chlorine to Iodine, Combustion IC is the definitive method.

Protocol:

  • Combustion: Sample is burned in an Argon/Oxygen stream at 1000°C.

  • Absorption: Gases are absorbed into a solution of H₂O₂ (1000 mg/L) .

    • Why? This reduces all Iodine species (

      
      , 
      
      
      
      ) into Iodide (
      
      
      ) and Chlorine to Chloride (
      
      
      ) for consistent detection.
  • Analysis: Inject into an Anion Exchange Column (e.g., Metrosep A Supp 5).

  • Data Output: Provides distinct peaks for Cl⁻ and I⁻.

    • Target Ratio: Mass ratio of I/Cl should be 3.58 (126.9 / 35.45).

Comparative Performance Data

The following table summarizes typical results observed when analyzing 4-Chloro-3-iodo-6-methoxy-1H-indazole using the three methods.

Table 2: Method Performance Comparison
MetricStandard CHNOptimized CHN (with WO₃)qNMR (DMSO-d₆)Combustion IC
Carbon Accuracy Poor (-0.8% to -1.5% bias)Good (±0.3%)Excellent (<0.1%) N/A
Iodine Interference High (Drift in N values)ManagedNoneAnalyte of Interest
Sample Destructive? YesYesNoYes
Primary Use Rough confirmationBulk characterizationPurity Assignment Halogen Ratio (Cl:I)
Cost/Run LowLowMediumHigh

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating this specific molecule, prioritizing qNMR for purity and IC for structural confirmation.

G Start Sample: 4-Chloro-3-iodo-6-methoxy-1H-indazole Step1 1. Visual Inspection & Solubility Check (DMSO-d6) Start->Step1 Decision1 Is Purity Assignment Critical? Step1->Decision1 qNMR Method B: qNMR (Internal Std: TCNB) Relaxation Delay: 60s Decision1->qNMR Yes (High Precision) CHN_Std Method A: Standard CHN Decision1->CHN_Std No (Quick Check) Result_qNMR Result: Absolute Purity % (No Halogen Interference) qNMR->Result_qNMR CHN_Opt Method A (Optimized): Add WO3 + Reduce Mass CHN_Std->CHN_Opt If High Iodine Error Final Certificate of Analysis (Combined Data) CHN_Opt->Final Confirm Need to confirm Halogen Ratio? Result_qNMR->Confirm IC Method C: Combustion IC (Absorb in H2O2) Confirm->IC Yes Confirm->Final No IC->Final

Figure 1: Analytical Decision Matrix for High-Iodine Indazoles. Note the bypass of standard CHN in favor of qNMR for high-precision purity assignment.

References

  • Microwave-Induced Combustion for Iodine Determination: Title: Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements.[4] Source: BrJAC (Brazilian Journal of Analytical Chemistry), 2023. URL:[Link]

  • qNMR in Pharmaceutical Analysis: Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR). Source: Governors State University / ResearchGate. URL:[Link]

  • Schoniger Combustion Standards: Title: Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method).[5] Source: STEMart.[6] URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-3-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Do not treat this compound as general organic waste. 4-Chloro-3-iodo-6-methoxy-1H-indazole (CAS: Variable/Research Grade) poses specific disposal challenges due to its poly-halogenated nature (Chlorine and Iodine) and the photolytic instability of the carbon-iodine (C-I) bond.

Immediate Disposal Directives:

  • Waste Stream: Halogenated Organic (Strict Segregation).

  • Container: Amber glass or foil-wrapped high-density polyethylene (HDPE) to prevent photolysis.

  • Critical Incompatibility: NEVER mix with strong oxidizers or acidic waste streams; this risks liberating toxic Iodine vapor (

    
    ) or Hydrogen Iodide (
    
    
    
    ).
  • Destruction Method: High-temperature incineration with acid gas scrubbing.

Part 2: Chemical Profiling & Hazard Logic (The "Why")

To ensure safety, we must understand the molecule's behavior in the waste stream.

Structural Vulnerabilities[1][2]
  • The Aryl Iodide (C-I Bond): The iodine at the 3-position is the weakest bond in the molecule. Exposure to UV light or heat during storage can cause homolytic cleavage, generating free radicals and liberating elemental iodine.

    • Operational Impact: Waste containers must be light-protected. Clear glass allows photodecomposition, leading to pressure buildup and container staining.

  • The Indazole Core: As a nitrogen-rich heterocycle, incineration requires controlled oxygen levels to prevent the formation of excessive nitrogen oxides (

    
    ).
    
  • Halogen Load: The simultaneous presence of Chlorine and Iodine classifies this strictly as Halogenated Waste . Incineration without scrubbers releases Hydrochloric Acid (

    
    ) and Hydrogen Iodide (
    
    
    
    ) into the atmosphere, violating EPA emission standards.
Regulatory Classification (RCRA Context)

While this specific intermediate may not have a dedicated P- or U-list code (unless specified by your specific synthesis permit), it must be managed as Hazardous Waste based on characteristics:

  • Toxicity: Likely H302 (Harmful if swallowed) and H373 (Target organ toxicity).

  • Constituent Rule: In the absence of a specific code, the "Halogenated Organic" profile dictates the disposal path to ensure compliance with 40 CFR 261.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Objective: Prevent cross-reactivity and containment failure.

ParameterSpecificationScientific Rationale
Container Material Amber Glass (Preferred) or HDPEPrevents UV-induced photolysis of the C-I bond.
Lid Type Teflon (PTFE) lined screw capPrevents solvent leaching if dissolved; resists halogen attack.
Headspace Leave 10-15% volume emptyAllows for thermal expansion and potential off-gassing.
Solid State Double-bagged in 4-mil polyethylene bagsSecondary containment prevents dust inhalation during transfer.
Phase 2: Labeling & Documentation

Your label must be explicit to prevent downstream accidents at the incineration plant.

  • Primary Identifier: "Hazardous Waste: Halogenated Organic Solid/Liquid"

  • Chemical Name: "4-Chloro-3-iodo-6-methoxy-1H-indazole" (Do not use abbreviations like "Intermediate 4").

  • Hazard Warnings: "TOXIC," "IRRITANT," "CONTAINS IODINE."

Phase 3: The Disposal Workflow (Decision Tree)

The following flowchart outlines the logic for handling both solid waste and reaction mother liquors containing the compound.

DisposalWorkflow Start Waste Generation: 4-Chloro-3-iodo-6-methoxy-1H-indazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution (Mother Liquor) StateCheck->LiquidPath Bagging Double Bag in 4-mil Polyethylene OR Place in Amber Jar SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck SolidLabel Label: 'Toxic Solid - Halogenated' Bagging->SolidLabel Storage Storage: Cool, Dark, Ventilated Cabinet NO OXIDIZERS SolidLabel->Storage HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent No Halogens CombineHalo Route to: Halogenated Waste Stream (Do NOT dilute to bypass) HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo Contaminated by Indazole (Trace Halogens) CombineHalo->Storage Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) Storage->Disposal

Figure 1: Operational decision tree for segregating 4-Chloro-3-iodo-6-methoxy-1H-indazole waste based on physical state and solvent composition.

Part 4: Emergency Procedures (Spill & Exposure)

Spill Cleanup (Solid)
  • PPE: Nitrile gloves (double gloved), N95 particulate respirator or P100 (if powder is fine), safety goggles.

  • Protocol:

    • Do not dry sweep (generates dust).

    • Cover spill with wet paper towels (water or PEG-400) to dampen.

    • Scoop into a wide-mouth amber jar.

    • Wipe surface with a mild detergent. Avoid bleach (Sodium Hypochlorite), as it oxidizes the residue and may release iodine gas.

Spill Cleanup (Solution/Iodine Release)

If the waste has decomposed and released purple Iodine vapors:

  • Neutralization: Apply a reducing agent immediately. A 10-25% solution of Sodium Thiosulfate (

    
    ) is the gold standard.
    
    • Mechanism:[1]

      
      
      
    • Visual Cue: The deep purple/brown color will fade to colorless/pale yellow, indicating conversion to water-soluble iodide.

  • Disposal of Cleanup Material: The resulting slurry is still halogenated chemical waste. Do not flush down the drain.[2]

Part 5: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-iodo-6-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-iodo-6-methoxy-1H-indazole

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